molecular formula C25H31NO4 B2466846 4-Ppbp maleate CAS No. 201216-39-9; 207572-62-1

4-Ppbp maleate

Numéro de catalogue: B2466846
Numéro CAS: 201216-39-9; 207572-62-1
Poids moléculaire: 409.526
Clé InChI: OASPNIMFGJVLES-BTJKTKAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Ppbp maleate is a useful research compound. Its molecular formula is C25H31NO4 and its molecular weight is 409.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(Z)-but-2-enedioic acid;4-phenyl-1-(4-phenylbutyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N.C4H4O4/c1-3-9-19(10-4-1)11-7-8-16-22-17-14-21(15-18-22)20-12-5-2-6-13-20;5-3(6)1-2-4(7)8/h1-6,9-10,12-13,21H,7-8,11,14-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPNIMFGJVLES-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)CCCCC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207572-62-1
Record name PPBP maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a synthetic compound demonstrating significant neuroprotective properties. Its mechanism of action in neurons is multifaceted, primarily involving the modulation of sigma-1 (σ1) receptors and N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the core neuronal mechanisms of 4-Ppbp maleate, including its molecular targets, downstream signaling pathways, and functional effects. This document summarizes quantitative binding affinity data, details experimental protocols for key assays, and provides visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Core Molecular Targets

The neuronal effects of this compound are principally attributed to its interaction with two key protein targets: the sigma-1 (σ1) receptor and the NMDA receptor.

Sigma-1 (σ1) Receptor Agonism

This compound is a potent agonist of the σ1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane. Upon ligand binding, the σ1 receptor can translocate to various parts of the cell, including the plasma membrane, where it modulates the function of numerous ion channels and receptors.

NMDA Receptor Antagonism

This compound acts as a selective, non-competitive antagonist at NMDA receptors, specifically those containing the NR1a/2B subunit combination. This antagonism is achieved through binding within the ion channel pore, thereby blocking ion flux.[1]

Quantitative Binding Affinity

The following table summarizes the reported binding affinities (Ki) and inhibitory concentrations (IC50) of this compound for its primary molecular targets.

TargetRadioligandTissue/SystemKi (nM)IC50 (nM)Reference
Sigma-1 (σ1) Receptor --INVALID-LINK---PentazocineRat Brain1.8-Glennon et al. (1991)
Sigma-2 (σ2) Receptor [³H]DTGRat Liver2,300-Glennon et al. (1991)
NMDA Receptor (NR1a/2B) -Recombinant (Xenopus oocytes)-2000Whittemore et al. (1997)[2]
Dopamine Transporter (DAT) [³H]WIN 35,428Rat Striatum>10,000-Glennon et al. (1991)

Downstream Signaling Pathways

The interaction of this compound with its primary targets initiates a cascade of intracellular signaling events, contributing to its overall neuronal effects.

ERK1/2 Signaling Pathway

As a σ1 receptor agonist, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons.[3][4] This signaling cascade is a crucial component of its neuroprotective mechanism.

ERK1_2_Signaling 4-Ppbp_maleate This compound Sigma1_Receptor Sigma-1 Receptor 4-Ppbp_maleate->Sigma1_Receptor Agonism MEK MEK Sigma1_Receptor->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Neuroprotection Neuroprotection pERK1_2->Neuroprotection nNOS_Modulation 4-Ppbp_maleate This compound PSD95 PSD-95 4-Ppbp_maleate->PSD95 Disrupts Coupling NMDA_Receptor NMDA Receptor NMDA_Receptor->PSD95 Association nNOS nNOS PSD95->nNOS Coupling NO_Production Nitric Oxide Production nNOS->NO_Production Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity Radioligand_Binding_Workflow A Prepare Membrane Homogenates B Incubate with Radioligand & this compound A->B C Incubate with Radioligand, This compound & Haloperidol (Non-specific Binding) A->C D Filtration & Washing B->D C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Calculation) E->F Neuroprotective_Workflow A Induce Neuronal Injury (e.g., Glutamate, OGD) B Treat with this compound A->B C Control (No Treatment) A->C D Assess Cell Viability (e.g., MTT, LDH assay) B->D E Assess Apoptosis (e.g., TUNEL, Caspase-3) B->E C->D C->E F Compare Outcomes D->F E->F G Conclusion on Neuroprotective Efficacy F->G

References

The Sigma-1 Receptor Agonist Activity of 4-PPBP Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, ion channel function, and cellular stress responses. As a sigma-1 receptor agonist, 4-PPBP has demonstrated significant neuroprotective effects in preclinical studies, making it a compound of interest for the development of therapeutics for neurodegenerative diseases and ischemic stroke. This technical guide provides an in-depth overview of the sigma-1 receptor agonist activity of 4-PPBP maleate, including its binding affinity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the binding affinity and functional activity of 4-PPBP at the sigma-1 receptor.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
Ki3.8 ± 0.5 nMGuinea Pig Brain Membranes[1]
Functional Activity
Emax (σ1R Homomer BRET)~0.03HEK293T cells[1]

Table 1: Quantitative Data for this compound at the Sigma-1 Receptor. This table provides a summary of the binding affinity (Ki) and functional activity (Emax) of 4-PPBP for the sigma-1 receptor.

Core Signaling Pathways

Activation of the sigma-1 receptor by agonists such as 4-PPBP initiates a cascade of intracellular signaling events. These pathways are crucial for the observed neuroprotective and cellular modulatory effects.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r_inactive σ1R-BiP Complex s1r_active Active σ1R s1r_inactive->s1r_active Dissociation from BiP ip3r IP3R s1r_active->ip3r Modulation erk ERK1/2 Phosphorylation s1r_active->erk Activation nNOS nNOS Activity Modulation s1r_active->nNOS Modulation ca_er Ca2+ Store ip3r->ca_er Ca2+ Release neuroprotection Neuroprotection erk->neuroprotection nNOS->neuroprotection ppbp 4-PPBP ppbp->s1r_inactive Agonist Binding

Figure 1: Simplified Sigma-1 Receptor Signaling Pathway. This diagram illustrates the activation of the sigma-1 receptor by 4-PPBP, leading to the modulation of downstream signaling pathways, including ERK1/2 phosphorylation and neuronal nitric oxide synthase (nNOS) activity, ultimately resulting in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the sigma-1 receptor agonist activity of this compound.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is for determining the binding affinity (Ki) of 4-PPBP for the sigma-1 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig brain membranes expressing sigma-1 receptors.

  • Radioligand: --INVALID-LINK---Pentazocine (a selective sigma-1 receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding).

    • 50 µL of the appropriate dilution of this compound.

    • 50 µL of --INVALID-LINK---Pentazocine at a final concentration close to its Kd value.

    • 50 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of 4-PPBP from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, 4-PPBP) start->prep_reagents setup_assay Set up 96-well plate (Total, Non-specific, Competition) prep_reagents->setup_assay incubation Incubate at 37°C for 90 min setup_assay->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Add Scintillation Cocktail filtration->scintillation counting Quantify Radioactivity scintillation->counting analysis Data Analysis (Calculate Ki from IC50) counting->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay. This flowchart outlines the key steps involved in determining the binding affinity of 4-PPBP for the sigma-1 receptor.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Homomerization

This protocol describes a BRET assay to measure the effect of 4-PPBP on the homomerization of the sigma-1 receptor in living cells.[1]

Materials:

  • Cell Line: HEK293T cells.

  • Plasmids: Plasmids encoding sigma-1 receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Transfection Reagent.

  • BRET Substrate: Coelenterazine h.

  • Test Compound: this compound.

  • 96-well white opaque microplates.

  • BRET-compatible microplate reader.

Procedure:

  • Co-transfect HEK293T cells with the sigma-1R-RLuc and sigma-1R-YFP constructs.

  • After 24-48 hours, harvest the cells and resuspend them in a suitable assay buffer.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Add the BRET substrate, coelenterazine h, to each well.

  • Immediately measure the luminescence signals at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

  • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

  • Plot the BRET ratio as a function of the 4-PPBP concentration to determine the EC50 and Emax values.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to assess the effect of 4-PPBP on the phosphorylation of ERK1/2 in a suitable cell line.

Materials:

  • Cell Line: A cell line endogenously or exogenously expressing the sigma-1 receptor (e.g., PC12, SH-SY5Y).

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2.

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels, transfer apparatus, and blotting membranes.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK1/2 to normalize the data.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol describes a method to measure the effect of 4-PPBP on the activity of neuronal nitric oxide synthase (nNOS).

Materials:

  • Tissue or Cell Lysates: From a source expressing nNOS (e.g., brain tissue, neuronal cell lines).

  • Test Compound: this compound.

  • NOS Assay Kit: Commercially available kits that measure the conversion of L-arginine to L-citrulline or the production of nitric oxide.

  • Assay Buffer and Reagents: As provided in the kit.

  • Microplate reader.

Procedure:

  • Prepare tissue or cell lysates according to the assay kit instructions.

  • Determine the protein concentration of the lysates.

  • In a microplate, add the lysate, assay buffer, and cofactors.

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding the substrate (e.g., L-arginine).

  • Incubate the plate at 37°C for the time specified in the kit protocol.

  • Stop the reaction and measure the product (e.g., L-citrulline or nitrite/nitrate) using a microplate reader.

  • Calculate the NOS activity and determine the effect of 4-PPBP on the enzyme's function.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its potent agonist activity and demonstrated neuroprotective effects underscore its potential as a lead compound for the development of novel therapeutics. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field, facilitating further exploration of the therapeutic promise of sigma-1 receptor modulation.

References

4-Ppbp Maleate and its Antagonistic Interplay with the NMDA Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the antagonistic effects of 4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) maleate on the N-methyl-D-aspartate (NMDA) receptor. While direct competitive antagonism at the NMDA receptor by 4-Ppbp maleate has not been conclusively demonstrated through radioligand binding assays, substantial evidence from electrophysiological and in vivo studies points towards a significant, albeit indirect, modulatory role. This document synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. The primary mechanism appears to be rooted in its agonist activity at the sigma-1 (σ₁) receptor, which in turn influences NMDA receptor function and downstream signaling cascades. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds targeting the glutamatergic system.

Introduction: The NMDA Receptor and the Role of this compound

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[2] Consequently, the modulation of NMDA receptor activity is a significant area of interest for therapeutic intervention.

4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) is a potent sigma-1 (σ₁) receptor agonist that has demonstrated neuroprotective effects in various preclinical models.[3][4][5] While initially investigated for its potential direct interaction with the NMDA receptor, the current body of evidence suggests a more complex, indirect antagonism. This compound appears to modulate NMDA receptor function primarily through its action on σ₁ receptors, which are molecular chaperones located at the endoplasmic reticulum-mitochondrion interface and can translocate to the plasma membrane to interact with various ion channels, including the NMDA receptor.

Quantitative Data Summary

Parameter Value Receptor Subtype Experimental System Citation
IC₅₀ 2 µMNR1a/2BXenopus oocytes

Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the NMDA-induced current in Xenopus oocytes expressing the NR1a/2B subtype of the NMDA receptor. This indicates a functional antagonism of the receptor's activity.

Mechanism of Action: An Indirect Modulation

The neuroprotective effects of this compound are closely linked to its agonism at the σ₁ receptor. Activation of σ₁ receptors by 4-Ppbp can trigger a cascade of intracellular events that ultimately lead to a modulation of NMDA receptor function and a reduction in excitotoxic damage.

Key aspects of this proposed mechanism include:

  • Regulation of Intracellular Calcium (Ca²⁺): σ₁ receptor activation can influence Ca²⁺ signaling between the endoplasmic reticulum and mitochondria, helping to prevent the dysregulation of intracellular Ca²⁺ levels that is a hallmark of excitotoxicity.

  • Modulation of Neuronal Nitric Oxide Synthase (nNOS): Studies have shown that 4-Ppbp can attenuate the activity of nNOS. nNOS is often coupled to the NMDA receptor via the postsynaptic density protein 95 (PSD-95). By disrupting this coupling, 4-Ppbp can reduce the production of nitric oxide (NO), a key mediator of excitotoxic neuronal damage.

  • Interaction with SK Channels: Activation of σ₁ receptors has been shown to potentiate NMDA receptor responses by preventing the opening of small conductance Ca²⁺-activated K⁺ (SK) channels. SK channels can shunt NMDA receptor currents, so their inhibition leads to enhanced NMDA receptor-mediated responses under certain conditions, a mechanism that may seem counterintuitive to neuroprotection but highlights the complexity of this interaction.

NMDA_Modulation_by_4Ppbp cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling 4-Ppbp 4-Ppbp Sigma1R σ₁ Receptor 4-Ppbp->Sigma1R Agonist NMDAR NMDA Receptor (NR1/NR2B) Sigma1R->NMDAR Modulates SK_Channel SK Channel Sigma1R->SK_Channel Inhibits nNOS nNOS NMDAR->nNOS Activates Ca_Influx Ca²⁺ Influx (Excitotoxicity) NMDAR->Ca_Influx Mediates SK_Channel->NMDAR Shunts Current NO Nitric Oxide (Neurotoxicity) nNOS->NO Binding_Assay_Workflow Start Start MembranePrep Membrane Preparation (Rat Forebrain) Start->MembranePrep AssaySetup Assay Setup (Total, Non-specific, Test Compound) MembranePrep->AssaySetup Incubation Incubation (180 min, 25°C) AssaySetup->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC₅₀ & Ki Calculation) Scintillation->DataAnalysis End End DataAnalysis->End Patch_Clamp_Workflow Start Start Preparation Prepare Neurons/Slice in aCSF Start->Preparation WholeCell Obtain Whole-Cell Recording Preparation->WholeCell IsolateCurrent Isolate NMDA Currents (Voltage Clamp, Blockers) WholeCell->IsolateCurrent Baseline Establish Baseline NMDA Current IsolateCurrent->Baseline ApplyCompound Co-apply NMDA/Glycine with Test Compound Baseline->ApplyCompound RecordCurrent Record Inhibited Current ApplyCompound->RecordCurrent DataAnalysis Data Analysis (IC₅₀ Calculation) RecordCurrent->DataAnalysis End End DataAnalysis->End

References

literature review of 4-Ppbp maleate studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) Maleate: A Literature Review

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-PPBP) maleate is a potent and selective sigma-1 (σ1) receptor agonist that has garnered significant interest within the neuroscience community for its neuroprotective properties.[1][2] It also functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR1a/2B subtype.[1][2] This dual activity positions 4-PPBP as a promising therapeutic candidate for conditions involving excitotoxicity and ischemic brain injury. This technical guide provides a comprehensive review of the existing literature on 4-PPBP maleate, focusing on its pharmacological activity, mechanisms of action, and experimental data.

Pharmacological Profile

This compound's primary mechanism of action is through its high affinity for the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its interaction with the NMDA receptor further contributes to its neuroprotective effects.

Quantitative Data: Receptor Binding and Functional Activity

While specific binding affinity values (Ki) and functional potencies (EC50/IC50) are not consistently reported in the initial search results, the literature collectively describes 4-PPBP as a "potent" σ1 receptor ligand. Further review of the cited papers is necessary to populate the following table with precise quantitative data.

ParameterReceptor/ChannelValueSpecies/TissueReference
Binding Affinity (Ki) σ1 ReceptorData not availableData not available
NMDA Receptor (NR1a/2B)Data not availableXenopus oocytes
Functional Activity (IC50) NMDA Receptor AntagonismData not availableXenopus oocytes

Experimental Protocols

The neuroprotective effects of 4-PPBP have been demonstrated in several preclinical models of ischemic stroke. The following outlines a typical experimental protocol for evaluating its efficacy.

Transient Focal Ischemia Model in Rats
  • Animal Model : Male Wistar rats are commonly used.

  • Anesthesia : Anesthesia is induced and maintained with halothane under controlled conditions of normoxia, normocarbia, and normothermia.

  • Surgical Procedure : A 2-hour middle cerebral artery occlusion (MCAO) is performed using the intraluminal suture technique to induce transient focal ischemia. Laser Doppler flowmetry is used to confirm successful occlusion.

  • Drug Administration : this compound is administered via continuous intravenous infusion. A typical dosing regimen starts 60 minutes after the onset of ischemia. Dosages have ranged from 0.1 to 10 μmol/kg/hour.

  • Outcome Measures :

    • Infarction Volume : Assessed using triphenyltetrazolium chloride (TTC) staining at various time points post-ischemia (e.g., 4 or 7 days).

    • Neurobehavioral Evaluation : Conducted at baseline and at several days post-reperfusion to assess functional recovery.

  • Statistical Analysis : Appropriate statistical tests are used to compare the outcomes between the 4-PPBP-treated groups and saline-treated controls.

Mechanism of Action and Signaling Pathways

The neuroprotective effects of 4-PPBP are attributed to its ability to modulate several downstream signaling pathways upon σ1 receptor activation. These pathways are crucial for promoting cell survival and mitigating ischemic damage.

ERK1/2 Phosphorylation

4-PPBP has been shown to elicit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The activation of the ERK1/2 pathway is a key mechanism underlying its neuroprotective actions.

ERK1_2_Pathway 4-PPBP 4-PPBP Sigma-1 Receptor Sigma-1 Receptor 4-PPBP->Sigma-1 Receptor Binds to & Activates ERK1/2 ERK1/2 Sigma-1 Receptor->ERK1/2 Leads to Phosphorylated ERK1/2 Phosphorylated ERK1/2 ERK1/2->Phosphorylated ERK1/2 Phosphorylation Neuroprotection Neuroprotection Phosphorylated ERK1/2->Neuroprotection Promotes

Caption: 4-PPBP activates the ERK1/2 signaling pathway.

CREB Activation and Bcl-2 Expression

4-PPBP protects neurons by activating the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB). Activated CREB upregulates the expression of the anti-apoptotic protein Bcl-2, thereby preserving it and promoting cell survival.

CREB_Bcl2_Pathway 4-PPBP 4-PPBP Sigma-1 Receptor Sigma-1 Receptor 4-PPBP->Sigma-1 Receptor Activates CREB CREB Sigma-1 Receptor->CREB Leads to Activation of Bcl-2 Gene Bcl-2 Gene CREB->Bcl-2 Gene Binds to & Promotes Transcription of Bcl-2 Protein Bcl-2 Protein Bcl-2 Gene->Bcl-2 Protein Expresses Neuroprotection Neuroprotection Bcl-2 Protein->Neuroprotection Increases

Caption: 4-PPBP promotes neuroprotection via CREB and Bcl-2.

Modulation of nNOS-PSD-95 Coupling

In neonatal ischemic models, 4-PPBP has been shown to modulate the coupling between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). This action attenuates nNOS activity and reduces the production of nitric oxide (NO) during an ischemic event, thereby limiting excitotoxicity.

nNOS_PSD95_Modulation 4-PPBP 4-PPBP Sigma-1 Receptor Sigma-1 Receptor 4-PPBP->Sigma-1 Receptor Activates nNOS-PSD-95 Complex nNOS-PSD-95 Complex Sigma-1 Receptor->nNOS-PSD-95 Complex Modulates Coupling nNOS Activity nNOS Activity nNOS-PSD-95 Complex->nNOS Activity Decreases NO Production NO Production nNOS-PSD-95 Complex->NO Production Decreases Neuroprotection Neuroprotection nNOS Activity->Neuroprotection Leads to NO Production->Neuroprotection Leads to

Caption: 4-PPBP modulates nNOS-PSD-95 coupling.

In Vivo Efficacy

Preclinical studies have demonstrated the neuroprotective efficacy of 4-PPBP in various animal models of stroke.

Summary of In Vivo Neuroprotection Studies
Animal ModelIschemia Model4-PPBP DoseKey FindingsReference
Rat Transient focal ischemia1 μmol/kg/hr (i.v.)Decreased brain injury.
Rat Transient focal ischemia10 μmol/kg/hr (i.v.)Reduced cortical infarction volume.
Cat Transient focal ischemia1 μmol/kg/hr (i.v.)Reduced hemispheric and caudate nucleus injury volume; improved somatosensory evoked potential recovery.
Neonatal Mouse Excitotoxic brain injurySingle intraperitoneal injectionReduced microglial cell activation and lesion size in cortical gray and white matter.

It is important to note that the duration of treatment with 4-PPBP appears to be a critical factor for its efficacy. One study found that prolonged continuous treatment beyond 24 hours resulted in a loss of neuroprotective effects.

Conclusion

This compound is a promising neuroprotective agent with a multifaceted mechanism of action centered on its agonist activity at the σ1 receptor. Its ability to activate pro-survival signaling pathways like ERK1/2 and CREB/Bcl-2, while simultaneously mitigating excitotoxicity through NMDA receptor antagonism and modulation of nNOS activity, makes it a compelling candidate for further investigation in the context of ischemic stroke and other neurodegenerative disorders. Future research should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail and exploring its therapeutic potential in clinical settings.

References

In Vitro Characterization of 4-Ppbp Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a synthetic compound that has garnered significant interest within the scientific community for its neuroprotective properties. This technical guide provides an in-depth overview of the in vitro characterization of 4-Ppbp maleate, summarizing its pharmacological profile, receptor binding affinities, and functional activities. Detailed experimental protocols and visual representations of key signaling pathways are included to support researchers in their exploration of this compound.

Pharmacological Profile

This compound is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its neuroprotective effects are attributed to its interaction with these receptor systems, leading to the modulation of various intracellular signaling cascades.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterReceptor/TargetValueReference
Binding Affinity (Ki) Sigma-1 (σ1) Receptor3.8 nM[1][2]
Sigma-2 (σ2) Receptor>10,000 nM[1][2]
Functional Activity (IC50) NMDA Receptor (NR1a/NR2B)2.6 µM[3]
Functional Activity (EC50) Sigma-1 (σ1) Receptor AgonismNot explicitly found in search results

Key In Vitro Mechanisms of Action

Sigma-1 Receptor Agonism and Neuroprotection

As a potent sigma-1 receptor agonist, this compound has been shown to elicit neuroprotective effects through several mechanisms. Activation of the sigma-1 receptor by 4-Ppbp leads to the preservation of the anti-apoptotic protein Bcl-2. Furthermore, it has been demonstrated to protect neurons from ischemia-induced intracellular Ca2+ dysregulation.

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NR1a/NR2B subtype of NMDA receptors. This action is significant as excessive activation of NMDA receptors is implicated in excitotoxic neuronal damage. By blocking this receptor, 4-Ppbp can mitigate the downstream effects of excitotoxicity.

Modulation of Neuronal Nitric Oxide Synthase (nNOS)

In vitro studies have revealed that this compound decreases the activity of neuronal nitric oxide synthase (nNOS) and subsequently reduces the production of nitric oxide (NO) evoked by ischemia. Overproduction of NO is a key factor in neuronal damage during ischemic events.

ERK1/2 Phosphorylation

This compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in primary neurons. The ERK signaling pathway is crucial for cell survival and differentiation, and its activation by 4-Ppbp represents a key mechanism for its neuroprotective effects.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Neuroprotection

Caption: Signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Characterization

experimental_workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_downstream Downstream Effects Compound This compound Radioligand Radioligand Binding (Sigma-1, Sigma-2) Compound->Radioligand NMDA_Assay NMDA Receptor Antagonism (Xenopus Oocytes) Compound->NMDA_Assay Sigma_Agonism Sigma-1 Receptor Agonism (Functional Assay) Compound->Sigma_Agonism nNOS_Assay nNOS Activity Assay NMDA_Assay->nNOS_Assay ERK_Assay ERK1/2 Phosphorylation (Western Blot) Sigma_Agonism->ERK_Assay

Caption: Workflow for characterizing this compound.

Experimental Protocols

Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors

Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Membrane preparations from cells expressing sigma-1 or sigma-2 receptors.

  • Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine) and sigma-2 (e.g., [³H]-DTG).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., haloperidol).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of this compound.

  • In parallel, incubate membranes with the radioligand and a high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay in Xenopus Oocytes

Objective: To determine the functional inhibitory activity (IC50) of this compound on NMDA receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for NMDA receptor subunits (e.g., NR1a and NR2B).

  • Two-electrode voltage-clamp setup.

  • Perfusion system.

  • Recording solution (e.g., BaCl2-containing frog Ringer's solution).

  • NMDA and glycine solutions.

  • This compound at various concentrations.

Procedure:

  • Inject Xenopus oocytes with cRNA for the desired NMDA receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV) using the two-electrode voltage-clamp technique.

  • Apply a solution containing NMDA and glycine to elicit an inward current.

  • Once a stable baseline current is achieved, co-apply varying concentrations of this compound with the NMDA/glycine solution.

  • Measure the inhibition of the NMDA-induced current by this compound.

  • Construct a concentration-response curve and determine the IC50 value.

Neuronal Nitric Oxide Synthase (nNOS) Activity Assay

Objective: To measure the effect of this compound on nNOS activity.

Materials:

  • Neuronal cell lysates or purified nNOS enzyme.

  • This compound at various concentrations.

  • L-arginine (substrate).

  • NADPH and other cofactors.

  • Griess reagent for colorimetric detection of nitrite (a stable breakdown product of NO).

  • Spectrophotometer.

Procedure:

  • Pre-incubate the cell lysate or purified nNOS with varying concentrations of this compound.

  • Initiate the enzymatic reaction by adding L-arginine and NADPH.

  • Incubate at 37°C for a defined period.

  • Stop the reaction.

  • Measure the amount of nitrite produced using the Griess reagent. This involves a colorimetric reaction that can be quantified using a spectrophotometer at ~540 nm.

  • Compare the nNOS activity in the presence of this compound to the control (no inhibitor) to determine the extent of inhibition.

ERK1/2 Phosphorylation Western Blot Assay

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in primary neurons.

Materials:

  • Primary neuronal cell culture.

  • This compound.

  • Cell lysis buffer.

  • Protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat primary neurons with this compound for various times and concentrations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation.

Conclusion

This technical guide provides a comprehensive overview of the in vitro characterization of this compound. The data presented highlight its potent and selective interaction with the sigma-1 receptor and its antagonistic activity at the NMDA receptor. The detailed experimental protocols and visual aids are intended to facilitate further research into the therapeutic potential of this promising neuroprotective compound.

References

The Role of 4-Phenyl-1-(4-phenylbutyl) Piperidine (4-Ppbp) Maleate in Excitotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key contributor to a variety of acute and chronic neurological disorders. The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising therapeutic target for mitigating excitotoxic injury.[1][2] 4-Phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp), a potent and specific S1R agonist, has demonstrated significant neuroprotective effects in multiple preclinical models of excitotoxicity.[3][4][5] This technical guide provides an in-depth analysis of the mechanisms underlying the neuroprotective actions of 4-Ppbp, summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.

Introduction to Excitotoxicity and the Sigma-1 Receptor

Glutamate is the primary excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. However, under pathological conditions such as stroke, traumatic brain injury, and neurodegenerative diseases, excessive glutamate release leads to the overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. This triggers a massive influx of calcium (Ca²⁺) into neurons, initiating a cascade of neurotoxic events including mitochondrial dysfunction, production of reactive oxygen species (ROS), activation of apoptotic pathways, and ultimately, neuronal death.

The Sigma-1 Receptor (S1R) is a 223-amino acid transmembrane protein, distinct from opioid and other classical neurotransmitter receptors. It is highly expressed in the central nervous system and localizes to the mitochondrion-associated endoplasmic reticulum (ER) membrane (MAM), a critical hub for regulating cellular calcium homeostasis and stress responses. As a molecular chaperone, the S1R interacts with and modulates the function of various proteins and ion channels. Activation of S1R by agonists has been shown to confer broad neuroprotection through pro-survival and anti-apoptotic signaling.

4-Ppbp Maleate: A Specific Sigma-1 Receptor Agonist

4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent and selective S1R agonist that has been extensively studied for its neuroprotective properties. Its ability to mitigate neuronal damage in models of excitotoxicity and cerebral ischemia positions it as a valuable research tool and a potential therapeutic candidate.

Core Mechanisms of 4-Ppbp-Mediated Neuroprotection in Excitotoxicity

4-Ppbp exerts its neuroprotective effects through a multi-faceted mechanism of action, targeting several key events in the excitotoxic cascade.

Modulation of NMDA Receptor-nNOS Signaling

A primary mechanism by which 4-Ppbp confers protection is through the modulation of the NMDA receptor-neuronal nitric oxide synthase (nNOS) pathway.

  • Decoupling of nNOS from PSD-95: In excitotoxic conditions, Ca²⁺ influx through NMDA receptors activates nNOS, which is anchored to the receptor complex by the scaffolding protein PSD-95. This leads to excessive production of nitric oxide (NO), a key mediator of neuronal damage. 4-Ppbp has been shown to disrupt the coupling of nNOS to PSD-95, thereby reducing the association of nNOS with the NMDA receptor complex.

  • Attenuation of NO Production: By preventing the activation of nNOS, 4-Ppbp markedly attenuates the production of NO in response to ischemic insults. This effect is critical, as studies have shown that the neuroprotective efficacy of 4-Ppbp is lost in mice lacking the nNOS gene (nNOSKO mice).

Stabilization of Mitochondrial Function

Mitochondrial dysfunction is a central event in excitotoxicity. 4-Ppbp helps preserve neuronal viability by maintaining mitochondrial integrity.

  • Preservation of Mitochondrial Membrane Potential (ΔΨm): In primary hippocampal neurons exposed to glutamate, 4-Ppbp treatment significantly lessens the loss of mitochondrial membrane potential. This stabilization prevents the release of pro-apoptotic factors and maintains cellular energy production.

Activation of Pro-Survival Signaling Pathways

4-Ppbp promotes neuronal survival by activating key intracellular signaling cascades.

  • ERK1/2 Phosphorylation: 4-Ppbp induces the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a pathway known to be involved in cell survival and plasticity. The neuroprotection afforded by 4-Ppbp against glucose deprivation is inhibited by MEK inhibitors (like PD98059), confirming the essential role of the ERK1/2 pathway.

  • Preservation of Bcl-2: The anti-apoptotic protein Bcl-2 is crucial for preventing cell death. In models of oxygen-glucose deprivation (OGD) and glutamate toxicity, 4-Ppbp treatment preserves the levels of Bcl-2, an effect that is reversed by S1R antagonists.

Inhibition of Microglial Activation and Neuroinflammation

Neuroinflammation, driven by the activation of microglia, exacerbates excitotoxic brain injury. 4-Ppbp has been shown to suppress this inflammatory response. In a neonatal mouse model of excitotoxic injury, a single injection of 4-Ppbp significantly reduced microglial cell activation and the overall lesion size in both gray and white matter.

Quantitative Data Presentation

The neuroprotective effects of 4-Ppbp have been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Neuroprotective Effects of 4-Ppbp in In Vivo Ischemia Models

ModelSpecies4-Ppbp Dose/TreatmentBrain RegionOutcomeReference
Transient MCAO (90 min)Cat1 µmol/kg/hr IVIpsilateral Hemisphere79% reduction in injury volume vs. saline
Transient MCAO (2 hr)Rat1 µmol/kg/hr IV for 24 hrIpsilateral Cortex47% reduction in infarct volume vs. saline
Transient MCAO (2 hr)Rat10 µmol/kg/hr IV for 24 hrIpsilateral Cortex40% reduction in infarct volume vs. saline
Transient MCAO (2 hr)RatN/AStriatumMarkedly attenuated NO production
Hypoxia-IschemiaPigletHigh-dose PPBPPutamenDose-dependent protection of neurons

Table 2: Neuroprotective Effects of 4-Ppbp in In Vitro Excitotoxicity Models

ModelCell Type4-Ppbp ConcentrationChallengeOutcomeReference
Glutamate ExposurePrimary Hippocampal NeuronsN/AGlutamateSignificant reduction in neuronal cell death
Glutamate ExposureRat Cortical Cultures10 µM50-100 µM GlutamateSignificant prevention of cell death
Oxygen-Glucose Deprivation (OGD)Rat Cortical Cultures10 µM2 hr OGDSignificant attenuation of neuronal injury
Glucose DeprivationPrimary Cortical & Hippocampal NeuronsN/AGlucose StarvationNeuroprotection inhibited by S1R antagonist & MEK inhibitor

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. Below are representative protocols for studying the effects of 4-Ppbp.

In Vitro Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This protocol is based on methodologies described in studies assessing the neuroprotective effects of S1R agonists against glutamate-induced cell death.

  • Cell Culture:

    • Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups.

    • Dissociate tissue using trypsin and trituration.

    • Plate dissociated cells onto poly-D-lysine-coated coverslips or multi-well plates in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Maintain cultures at 37°C in a humidified 5% CO₂ incubator for 10-14 days to allow for maturation.

  • 4-Ppbp Treatment and Glutamate Challenge:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to final concentrations (e.g., 1-10 µM) in culture medium.

    • Pre-treat neuronal cultures with 4-Ppbp-containing medium for a specified duration (e.g., 15-60 minutes) before the excitotoxic insult.

    • Induce excitotoxicity by exposing the cultures to a high concentration of glutamate (e.g., 50-100 µM) for a defined period (e.g., 24 hours). Include control groups (vehicle only, glutamate only, 4-Ppbp only).

  • Assessment of Neuroprotection:

    • Cell Viability: Use assays such as the MTT assay, or live/dead staining with Calcein-AM (live cells, green) and Propidium Iodide (PI) or Ethidium Homodimer-1 (dead cells, red).

    • Mitochondrial Membrane Potential: Incubate cells with a potentiometric dye like Tetramethylrhodamine, Methyl Ester (TMRM) and quantify fluorescence using microscopy or a plate reader. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

    • Apoptosis: Assess apoptosis by TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).

    • Western Blot: Analyze protein levels of key signaling molecules like phosphorylated ERK (p-ERK) and Bcl-2.

In Vivo Transient Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is a generalized representation of the intraluminal filament technique used in rodent stroke studies.

  • Animal Preparation:

    • Anesthetize adult male Wistar or Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane or halothane).

    • Monitor and maintain physiological parameters (body temperature, blood pressure, blood gases) within normal ranges throughout the surgery.

  • MCAO Surgery:

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a nylon monofilament suture (e.g., 4-0) with a silicon-coated tip into the ECA and advance it up the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • Confirm occlusion by monitoring cerebral blood flow with laser Doppler flowmetry.

  • Drug Administration and Reperfusion:

    • At a specified time after the onset of ischemia (e.g., 60 minutes), begin intravenous (IV) infusion of 4-Ppbp or saline vehicle via a cannulated femoral vein.

    • After the desired occlusion period (e.g., 2 hours), withdraw the filament to allow for reperfusion.

    • Continue the IV infusion for the planned duration (e.g., 24 hours).

  • Post-Surgical Assessment:

    • Neurological Deficit Scoring: Perform behavioral tests at various time points post-reperfusion (e.g., 24 hours, 7 days) to assess motor and sensory deficits.

    • Infarct Volume Measurement: At the study endpoint, euthanize the animals and harvest the brains.

    • Slice the brains into coronal sections (e.g., 2 mm thick).

    • Stain the slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.

    • Quantify the infarct volume using image analysis software.

    • Immunohistochemistry/Western Blot: Process brain tissue to assess microglial activation (e.g., Iba1 staining), nNOS expression, or other molecular markers.

Visualization of Pathways and Workflows

Signaling Pathways

// Connections Glutamate -> NMDA [label="Activates"]; NMDA -> Ca_Influx; Ca_Influx -> nNOS [label="Activates"]; nNOS -> NO_Prod; Ca_Influx -> Mito_Dys; Glutamate -> Microglia_Act [style=dashed];

PPBP -> S1R [label="Activates"]; S1R -> NMDA [label="Modulates", dir=both, color="#4285F4", style=dashed]; S1R -> nNOS [label="Inhibits Coupling\nto PSD-95", color="#4285F4"]; S1R -> Mito [label="Stabilizes ΔΨm", color="#4285F4"]; S1R -> ERK [label="Activates\n(Phosphorylation)", color="#4285F4"]; S1R -> Bcl2 [label="Preserves", color="#4285F4"]; S1R -> Microglia [label="Inhibits Activation", color="#4285F4", style=dashed];

PSD95 -> nNOS [style=invis]; PSD95 -> NMDA [style=invis];

{rank=same; NMDA; PSD95; nNOS;}

NO_Prod -> Neuroprotection [style=invis]; Mito_Dys -> Neuroprotection [style=invis]; Microglia_Act -> Neuroprotection [style=invis];

Mito -> Mito_Dys [style=invis]; Microglia -> Microglia_Act [style=invis];

ERK -> Neuroprotection; Bcl2 -> Neuroprotection;

edge[color="#EA4335", arrowhead=T]; NO_Prod -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; Mito_Dys -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; Microglia_Act -> Neuroprotection [label="Inhibits", dir=none, style=dashed]; } Caption: Signaling pathway of 4-Ppbp-mediated neuroprotection.

Experimental Workflows

G

G

Conclusion and Future Directions

The sigma-1 receptor agonist this compound stands out as a robust neuroprotective agent against excitotoxicity. Its multifaceted mechanism of action—encompassing the modulation of NMDA receptor-nNOS signaling, stabilization of mitochondria, inhibition of neuroinflammation, and activation of pro-survival pathways—makes it a compelling candidate for therapeutic development. The quantitative data from both in vivo and in vitro models consistently demonstrate its efficacy in preserving neuronal integrity in the face of excitotoxic insults.

For drug development professionals, the challenge lies in translating these promising preclinical findings into clinical applications. Future research should focus on optimizing dosing and treatment windows, as some studies suggest that prolonged administration may reduce efficacy. Furthermore, exploring the therapeutic potential of 4-Ppbp in chronic neurodegenerative diseases where excitotoxicity is a contributing factor, such as amyotrophic lateral sclerosis and Huntington's disease, represents a critical next step. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to further elucidate the role of S1R agonists in combating neurological disorders.

References

The Discovery, History, and Neuroprotective Mechanisms of 4-Ppbp Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine maleate (4-Ppbp maleate) is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. First synthesized and characterized in the early 1990s as part of a broader investigation into high-affinity sigma ligands, 4-Ppbp has since emerged as a significant neuroprotective agent in preclinical studies. This technical guide provides an in-depth overview of the discovery, history, and pharmacological profile of this compound. It details the experimental protocols used to characterize its activity, presents quantitative data on its efficacy, and elucidates the key signaling pathways involved in its neuroprotective effects.

Discovery and History

The development of 4-Ppbp is rooted in the exploration of the therapeutic potential of sigma receptor ligands. In 1991, a team of researchers led by Richard A. Glennon at the Medical College of Virginia, Virginia Commonwealth University, published a seminal paper detailing the synthesis and sigma receptor affinity of a series of novel 1-phenylpiperazine and 4-phenylpiperidine derivatives. Within this series, 4-phenyl-1-(4-phenylbutyl)piperidine was identified as a compound with high affinity for the σ1 receptor. This work laid the foundation for subsequent investigations into its pharmacological properties.

Early research focused on its potential as a tool to probe the function of sigma receptors. However, by the mid-1990s, the neuroprotective properties of 4-Ppbp began to be recognized, particularly its ability to reduce brain injury in models of focal ischemia. Subsequent studies further characterized its dual mechanism of action, demonstrating its potent agonism at the σ1 receptor and its non-competitive antagonism at the NR1a/2B subtype of the NMDA receptor. This dual action is believed to be central to its robust neuroprotective effects.

Physicochemical Properties and Synthesis

Chemical Name: 4-Phenyl-1-(4-phenylbutyl)piperidine maleate Molecular Formula: C₂₁H₂₇N · C₄H₄O₄ Molecular Weight: 409.52 g/mol

While the detailed, step-by-step synthesis protocol from the original 1991 publication by Glennon et al. is not publicly available in its entirety, the general synthetic route for N-substituted 4-phenylpiperidines involves the alkylation of 4-phenylpiperidine with a suitable alkyl halide. In the case of 4-Ppbp, this would involve the reaction of 4-phenylpiperidine with 1-bromo-4-phenylbutane. The resulting free base is then typically converted to the maleate salt to improve its stability and solubility.

Pharmacological Profile and Quantitative Data

The pharmacological activity of this compound is characterized by its high affinity for the σ1 receptor and its ability to antagonize NMDA receptors. The following tables summarize key quantitative data from various preclinical studies.

ParameterReceptor/ChannelValueSpecies/SystemReference(s)
Binding Affinity (Ki) Sigma-1 (σ1) Receptor0.8 - 10 nMGuinea Pig Brain[1]
Dopamine (D2) ReceptorLow Affinity-[1]
Phencyclidine (PCP) SiteLow Affinity-[1]
Functional Activity ParameterValueModel SystemReference(s)
NMDA Receptor Antagonism TypeNon-competitiveRecombinant NR1a/2B receptors in Xenopus oocytes[1][2]
Neuroprotection (In Vivo)
Transient Focal Ischemia (Rat MCAO Model)
- Infarct Volume Reduction (Cortex)%45 - 60%Rat
- Infarct Volume Reduction (Caudate Nucleus)%~50%Cat
Neuroprotection (In Vitro)
Glutamate-Induced Excitotoxicity% Cell Death ReductionSignificant protection at 50-100 µMPrimary Cortical Neurons
Oxygen-Glucose Deprivation (OGD)% Cell Death Reduction~35%Primary Cortical Neurons

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rodents

The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking human stroke. The intraluminal filament method is a common approach.

Objective: To induce transient or permanent focal cerebral ischemia in the territory of the middle cerebral artery.

Materials:

  • Anesthetized rodent (e.g., Wistar rat)

  • Surgical microscope

  • Micro-scissors and forceps

  • Vessel clips

  • Nylon monofilament (e.g., 4-0) with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthesia and Preparation: The animal is anesthetized, and its body temperature is maintained at 37°C. A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA is ligated and transected. A loose ligature is placed around the CCA.

  • Filament Insertion: A small incision is made in the ECA stump. The nylon monofilament is introduced through the ECA into the ICA until it occludes the origin of the middle cerebral artery. Successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by the laser Doppler flowmeter.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes for transient ischemia). For reperfusion, the filament is withdrawn.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover. Neurological deficit scoring and histological analysis (e.g., TTC staining) are performed at specified time points to assess the extent of brain injury.

Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures

This in vitro model is used to study the mechanisms of neuronal cell death induced by excessive glutamate receptor activation.

Objective: To induce excitotoxic cell death in primary neurons and to evaluate the neuroprotective effects of test compounds.

Materials:

  • Primary cortical or hippocampal neurons cultured on coverslips

  • Neurobasal medium supplemented with B27 and L-glutamine

  • Glutamate solution

  • Cell viability assays (e.g., Calcein-AM/Propidium Iodide staining, MTT assay)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Primary neurons are isolated from embryonic rodent brains and cultured for a specified period (e.g., 10-14 days in vitro) to allow for maturation.

  • Compound Treatment: The neuronal cultures are pre-treated with this compound or a vehicle control for a defined duration.

  • Glutamate Exposure: The culture medium is replaced with a medium containing a toxic concentration of glutamate (e.g., 100 µM) for a specific time (e.g., 15-30 minutes).

  • Washout and Recovery: The glutamate-containing medium is removed, and the cells are washed and returned to their original culture medium.

  • Assessment of Cell Viability: After a recovery period (e.g., 24 hours), cell viability is assessed using assays that distinguish between live and dead cells. The percentage of neuroprotection is calculated by comparing the viability in the compound-treated group to the vehicle-treated group.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound are attributed to its dual mechanism of action. As a σ1 receptor agonist, it activates downstream pro-survival signaling cascades. As an NMDA receptor antagonist, it directly mitigates excitotoxicity.

Sigma-1 Receptor Agonism and Neuroprotection

Activation of the σ1 receptor by 4-Ppbp initiates a signaling cascade that promotes neuronal survival. A key pathway involves the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). Phosphorylated ERK1/2 can then translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, upregulating the expression of anti-apoptotic proteins such as Bcl-2. Increased levels of Bcl-2 help to stabilize the mitochondrial membrane and prevent the release of pro-apoptotic factors, thereby inhibiting the apoptotic cascade.

sigma1_neuroprotection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Ppbp 4-Ppbp Sigma-1_Receptor Sigma-1 Receptor 4-Ppbp->Sigma-1_Receptor binds & activates MEK MEK Sigma-1_Receptor->MEK activates ERK1/2 ERK1/2 MEK->ERK1/2 phosphorylates p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 CREB CREB p-ERK1/2->CREB translocates to nucleus & phosphorylates p-CREB p-CREB CREB->p-CREB Bcl-2_Gene Bcl-2 Gene p-CREB->Bcl-2_Gene binds to promoter Bcl-2_mRNA Bcl-2 mRNA Bcl-2_Gene->Bcl-2_mRNA transcription Bcl-2_Protein Bcl-2 Protein Bcl-2_mRNA->Bcl-2_Protein translation Neuroprotection Neuroprotection Bcl-2_Protein->Neuroprotection promotes

Sigma-1 Receptor-Mediated Neuroprotective Signaling Pathway
NMDA Receptor Antagonism and Mitigation of Excitotoxicity

During ischemic events, excessive release of glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ into neurons. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of degradative enzymes, production of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death. 4-Ppbp acts as a non-competitive antagonist at the NR1a/2B subtype of the NMDA receptor, blocking the ion channel and preventing the excessive influx of Ca²⁺. This direct action helps to mitigate the immediate excitotoxic damage.

nmda_antagonism Ischemia Ischemia Excess_Glutamate Excess Glutamate Release Ischemia->Excess_Glutamate NMDA_Receptor NMDA Receptor (NR1a/2B) Excess_Glutamate->NMDA_Receptor overactivates Ca_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Neuronal_Death Neuronal_Death Excitotoxicity->Neuronal_Death 4-Ppbp 4-Ppbp 4-Ppbp->NMDA_Receptor blocks

Mechanism of NMDA Receptor Antagonism by 4-Ppbp

Conclusion and Future Directions

This compound represents a promising class of neuroprotective agents with a well-defined dual mechanism of action. Its history, from its initial synthesis as a high-affinity sigma ligand to its characterization as a potent neuroprotectant, highlights the evolution of our understanding of sigma receptor pharmacology. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating ischemic and excitotoxic neuronal injury. The elucidation of its downstream signaling pathways provides a clear rationale for its therapeutic potential.

Future research should focus on several key areas. The full toxicological profile of this compound needs to be established to ensure its safety for potential clinical use. Further studies are also warranted to explore its efficacy in other models of neurodegeneration where excitotoxicity and apoptosis play a role. Finally, the development of derivatives of 4-Ppbp with improved pharmacokinetic properties and enhanced selectivity could lead to even more effective neuroprotective therapies. The in-depth understanding of this compound's discovery, history, and mechanisms of action provides a solid foundation for these future endeavors.

References

An In-Depth Technical Guide on the Biological Activity of 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) is a synthetic cyclic amine that has garnered significant interest in the field of neuroscience for its potent neuroprotective properties. Extensive research has identified PPBP as a high-affinity sigma-1 (σ1) receptor agonist. Its biological activity is primarily characterized by its ability to mitigate neuronal damage in various models of neurological disorders, including ischemic stroke and excitotoxicity. The neuroprotective mechanisms of PPBP are multifaceted, involving the modulation of intracellular calcium homeostasis, inhibition of neuronal nitric oxide synthase (nNOS), and the activation of pro-survival signaling cascades, such as the CREB/Bcl-2 pathway. This technical guide provides a comprehensive overview of the biological activity of PPBP, detailing its pharmacological profile, mechanisms of action, and the experimental methodologies used to elucidate its effects.

Pharmacological Profile

The primary molecular target of PPBP is the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. While specific binding affinity values (Ki) for PPBP are not consistently reported across publicly available literature, it is widely characterized as a potent and selective sigma-1 receptor ligand.[1] Its functional activity is that of an agonist, initiating a cascade of downstream signaling events upon binding to the receptor.

Table 1: Pharmacological Data for 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP)

ParameterValueReceptor/AssayReference
Binding Affinity (Ki) Data not consistently available in public literatureSigma-1 Receptor-
Functional Activity AgonistSigma-1 Receptor[2]

Mechanism of Action and Signaling Pathways

The neuroprotective effects of PPBP are attributed to its ability to modulate multiple intracellular signaling pathways upon activation of the sigma-1 receptor. These pathways converge to reduce neuronal death and promote cell survival under pathological conditions.

Modulation of Neuronal Nitric Oxide Synthase (nNOS)

A key mechanism underlying the neuroprotective action of PPBP is the attenuation of neuronal nitric oxide synthase (nNOS) activity.[3][4] In ischemic and excitotoxic conditions, excessive activation of NMDA receptors leads to an influx of calcium, which in turn activates nNOS to produce cytotoxic levels of nitric oxide (NO). PPBP, through sigma-1 receptor activation, interferes with this process. It has been shown to decrease the coupling of nNOS to the postsynaptic density protein-95 (PSD-95), thereby reducing ischemia-induced NO production and subsequent oxidative and nitrative stress.[4]

nNOS_Modulation PPBP PPBP Sigma1R Sigma-1 Receptor PPBP->Sigma1R activates NMDA_PSD95_nNOS NMDA-R/PSD-95/nNOS Complex Sigma1R->NMDA_PSD95_nNOS destabilizes NO_Production Nitric Oxide (NO) Production NMDA_PSD95_nNOS->NO_Production promotes Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity leads to CREB_Bcl2_Pathway PPBP PPBP Sigma1R Sigma-1 Receptor PPBP->Sigma1R activates CREB CREB Sigma1R->CREB pCREB pCREB CREB->pCREB phosphorylation Bcl2 Bcl-2 Expression pCREB->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits Neuroprotection Neuroprotection Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Assay_Setup Assay Setup (Radioligand + PPBP) Membrane_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental applications of 4-Ppbp maleate (4-phenyl-1-(4-phenylbutyl)piperidine maleate), a potent sigma-1 receptor agonist. The protocols detailed below are synthesized from established preclinical research and are intended to guide the design and execution of in vivo studies investigating the therapeutic potential of this compound, particularly in the contexts of neuroprotection and tissue regeneration.

Neuroprotection in Ischemic Stroke Models

4-Ppbp has demonstrated significant neuroprotective effects in various animal models of focal and global cerebral ischemia. The primary mechanism of action is linked to the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-induced nitric oxide (NO) production, a key mediator of excitotoxicity.[1][2][3]

Experimental Protocol: Transient Focal Ischemia (Middle Cerebral Artery Occlusion - MCAO) in Rats

This protocol describes the induction of transient focal ischemia via MCAO and the subsequent administration of 4-Ppbp to assess its neuroprotective efficacy.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Saline (0.9% NaCl)

  • Anesthetic (e.g., Halothane)

  • Intraluminal filament for MCAO

  • Physiological monitoring equipment (temperature, blood pressure, blood gases)

  • Triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Monitor and maintain physiological parameters such as body temperature, mean arterial blood pressure, and arterial blood gases within the normal range.

  • Induction of MCAO: Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament technique for a duration of 90 to 120 minutes.[2][4]

  • Drug Administration:

    • Sixty minutes after the onset of ischemia, randomly assign animals to treatment groups.

    • Administer 4-Ppbp via continuous intravenous (IV) infusion. A saline-treated group should be used as a control.

    • The infusion should continue for a predetermined duration, for example, 24 hours.

  • Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

  • Post-operative Care and Neurobehavioral Assessment: House the animals individually with free access to food and water. Perform neurobehavioral evaluations at baseline (before MCAO) and at specified time points post-reperfusion (e.g., 3 and 7 days).

  • Infarct Volume Assessment: At the end of the experiment (e.g., 4 or 7 days post-ischemia), euthanize the animals and harvest the brains. Section the brains and stain with 2% TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.

Quantitative Data Summary: Neuroprotection Studies
Animal Model4-Ppbp Dose/RegimenAdministration RouteKey FindingsReference
Cat (Transient Focal Ischemia)0.1 µmol/kg/h and 1 µmol/kg/h IV infusionIntravenousDose-dependent reduction in hemispheric and caudate nucleus injury volume.
Rat (Transient Focal Ischemia)1 µmol/kg/h IV infusion for 1, 2, 3, or 4 daysIntravenousNeuroprotection observed with 1-day infusion; prolonged treatment (2-4 days) lost efficacy.
Rat (Transient Focal Ischemia)0.1, 1, or 10 µmol/kg/h IV infusion for 24 hoursIntravenous10 µmol/kg/h significantly reduced cortical infarction volume at 7 days reperfusion.
Mouse (Excitotoxic Brain Injury)Single intraperitoneal injectionIntraperitonealReduced microglial cell activation and lesion size in cortical gray and white matter.
Piglet (Global Hypoxia-Ischemia)Two dosing regimens (details not specified) after resuscitationNot specifiedDose-dependently protected neurons in the putamen.

Experimental Workflow: MCAO Model

MCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_treatment Treatment cluster_post Post-Surgery Animal_Prep Animal Preparation (Anesthesia, Monitoring) Baseline_Neuro Baseline Neurobehavioral Assessment Animal_Prep->Baseline_Neuro MCAO Induce MCAO (90-120 min) Baseline_Neuro->MCAO Randomization Randomization MCAO->Randomization Reperfusion Reperfusion Drug_Admin 4-Ppbp or Saline Infusion (IV) Randomization->Drug_Admin Post_Op_Care Post-Operative Care Reperfusion->Post_Op_Care Post_Neuro Post-Neurobehavioral Assessment (3 & 7 days) Post_Op_Care->Post_Neuro Euthanasia Euthanasia & Brain Harvest (Day 4 or 7) Post_Neuro->Euthanasia Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Analysis

Workflow for assessing the neuroprotective effects of 4-Ppbp in a rat MCAO model.
Signaling Pathway: Neuroprotection via Sigma-1 Receptor

Sigma1_Pathway cluster_membrane Neuronal Membrane cluster_downstream Downstream Effects PPBP 4-Ppbp Sigma1R Sigma-1 Receptor PPBP->Sigma1R activates nNOS nNOS Sigma1R->nNOS decreases coupling to PSD-95 Neuroprotection Neuroprotection Sigma1R->Neuroprotection promotes NMDA_R NMDA Receptor PSD95 PSD-95 NMDA_R->PSD95 associates with PSD95->nNOS recruits NO_prod Nitric Oxide (NO) Production nNOS->NO_prod catalyzes Excitotoxicity Excitotoxicity & Neuronal Injury NO_prod->Excitotoxicity leads to

Proposed signaling pathway for 4-Ppbp-mediated neuroprotection.

Tendon Regeneration

Recent studies have explored the role of 4-Ppbp, in combination with Oxo-M, in promoting regenerative healing of tendons. The mechanism involves the stimulation of endogenous tendon stem/progenitor cells (TSCs) and the modulation of macrophage polarization towards an anti-inflammatory M2 phenotype.

Experimental Protocol: Tendon Transection Model in Rats

This protocol outlines a method to evaluate the efficacy of 4-Ppbp in a hydrogel delivery system for tendon repair.

Materials:

  • Sprague-Dawley rats (12-week-old)

  • This compound and Oxo-M

  • Injectable hydrogel (e.g., Multi-Domain Peptide - MDP hydrogel)

  • Surgical instruments

  • Anesthetic

  • Histological analysis reagents

Procedure:

  • Animal Preparation: Anesthetize the rats according to an approved protocol.

  • Surgical Procedure:

    • Make a longitudinal incision to expose the patellar tendon.

    • Create a full-thickness transverse incision in the tendon using a scalpel.

  • Drug Delivery:

    • Apply the MDP hydrogel containing 4-Ppbp and Oxo-M directly to the transection site.

    • Control groups should include the hydrogel alone and a sham-operated group.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care.

  • Tissue Analysis:

    • At predetermined time points (e.g., 2 and 4 weeks), euthanize the animals and harvest the patellar tendons.

    • Perform comprehensive analyses including histomorphology to assess tissue regeneration, and immunohistochemistry to evaluate macrophage polarization (e.g., staining for iNOS+ M1-like cells and markers for M2 macrophages).

Quantitative Data Summary: Tendon Regeneration Study
Animal Model4-Ppbp TreatmentDelivery VehicleKey FindingsReference
Rat (Patellar Tendon Transection)4-Ppbp and Ox-MMulti-Domain Peptide (MDP) hydrogelSignificantly improved tendon healing, suppressed M1 macrophages, and promoted M2 macrophages.

Experimental Workflow: Tendon Regeneration Model

Tendon_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery & Treatment cluster_post Post-Surgery Analysis Animal_Prep Animal Preparation (Anesthesia) Tendon_Exposure Expose Patellar Tendon Animal_Prep->Tendon_Exposure Transection Full-Thickness Transection Tendon_Exposure->Transection Drug_Delivery Apply 4-Ppbp Hydrogel to Transection Site Transection->Drug_Delivery Suture Suture Incision Drug_Delivery->Suture Post_Op_Care Post-Operative Care Suture->Post_Op_Care Euthanasia Euthanasia & Tendon Harvest (2 & 4 weeks) Post_Op_Care->Euthanasia Analysis Histomorphology & Immunohistochemistry Euthanasia->Analysis

Workflow for assessing the regenerative effects of 4-Ppbp in a rat tendon injury model.
Signaling Pathway: Tendon Regeneration

Tendon_Regeneration_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Effects cluster_response Tissue Response PPBP_OxoM 4-Ppbp & Oxo-M TSCs Tendon Stem/ Progenitor Cells (TSCs) PPBP_OxoM->TSCs stimulates Macrophages Macrophages PPBP_OxoM->Macrophages modulates Tenogenic_Diff Tenogenic Differentiation TSCs->Tenogenic_Diff M1_Suppression Suppression of M1 Macrophages Macrophages->M1_Suppression M2_Promotion Promotion of M2 Macrophages Macrophages->M2_Promotion Tendon_Healing Improved Tendon Regenerative Healing Tenogenic_Diff->Tendon_Healing M1_Suppression->Tendon_Healing M2_Promotion->Tendon_Healing

Proposed mechanism for 4-Ppbp-mediated tendon regeneration.

Concluding Remarks

The in vivo experimental data strongly support the therapeutic potential of this compound as a neuroprotective agent and a facilitator of tissue regeneration. Its action as a sigma-1 receptor agonist, particularly its influence on nNOS activity and macrophage polarization, presents a promising avenue for drug development. The protocols and data presented herein provide a foundation for further research into the clinical applications of this compound. It is critical to adhere to approved animal care and use protocols and to ensure that all experimental procedures are conducted ethically and humanely.

References

Preparing 4-Ppbp Maleate Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of 4-Ppbp maleate stock solutions in dimethyl sulfoxide (DMSO). 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) maleate is a potent and specific sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, exhibiting significant neuroprotective properties.[1] Accurate preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining reliable data in pharmacological and neuroscientific research. This guide summarizes the key chemical and physical properties of this compound and offers a step-by-step methodology for preparing concentrated stock solutions in DMSO, along with recommendations for storage to maintain compound integrity.

Introduction to this compound

This compound is a valuable research tool for investigating the roles of sigma-1 receptors and NMDA receptors in various physiological and pathological processes.[1] As a sigma-1 receptor agonist, it has been shown to modulate intracellular calcium signaling, neuronal nitric oxide synthase (nNOS) activity, and offer protection against excitotoxic and ischemic neuronal damage.[2] Its function as a non-competitive NMDA receptor antagonist further contributes to its neuroprotective profile. Given its therapeutic potential, precise and consistent preparation of this compound solutions is paramount for in vitro and in vivo studies.

Physicochemical Properties and Solubility

Proper handling and solution preparation begin with an understanding of the compound's physical and chemical characteristics.

PropertyValueReference
Chemical Name 4-Phenyl-1-(4-phenylbutyl)piperidine maleate
CAS Number 201216-39-9
Molecular Formula C₂₁H₂₇N·C₄H₄O₄
Molecular Weight 409.52 g/mol
Purity ≥99%
Appearance Solid powder
Solubility in DMSO Up to 25 mM. One source suggests up to 225.0 mg/mL (549.4 mM) with ultrasonication.
Solubility in Ethanol Soluble to 25 mM

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments can be made to the calculations to prepare stock solutions of different concentrations.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, disposable tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is particularly important for DMSO, which can absorb atmospheric moisture when cold.

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 409.52 g/mol = 0.0040952 g = 4.0952 mg

  • Weighing the Compound: Carefully weigh out approximately 4.1 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, sonicate the solution in an ultrasonic bath for 5-10 minutes. For higher concentrations, gentle warming to 37°C may also aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • For short-term storage (up to 2 weeks), store the aliquots at 4°C.

    • For intermediate storage (up to several months), store at -20°C.

    • For long-term storage (6 months to a year), store at -80°C.

Stock Solution Preparation Table:

Desired ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compound
1 mM 2.44 mL12.21 mL
5 mM 0.49 mL2.44 mL
10 mM 0.24 mL1.22 mL
25 mM 0.10 mL0.49 mL

Application: Neuroprotective Signaling Pathway of 4-Ppbp

This compound exerts its neuroprotective effects through multiple mechanisms. A key pathway involves its action as a sigma-1 receptor agonist, which can modulate NMDA receptor function and downstream signaling cascades, ultimately reducing excitotoxicity and neuronal cell death. The following diagram illustrates a simplified workflow for investigating the neuroprotective effects of this compound in an in vitro model of excitotoxicity.

G cluster_0 Experimental Workflow cluster_1 Simplified Signaling Pathway prep Prepare 10 mM 4-Ppbp Maleate Stock in DMSO pretreat Pre-treat Neurons with 4-Ppbp prep->pretreat culture Culture Primary Neurons culture->pretreat excitotox Induce Excitotoxicity (e.g., with Glutamate) pretreat->excitotox analysis Analyze Neuronal Viability and Signaling Pathways excitotox->analysis ppbp This compound sigma1 σ1 Receptor ppbp->sigma1 Agonist nmdar NMDA Receptor ppbp->nmdar Antagonist sigma1->nmdar Modulates neuroprotection Neuroprotection sigma1->neuroprotection Promotes ca_influx Ca²⁺ Influx nmdar->ca_influx nNOS nNOS Activation ca_influx->nNOS excitotoxicity Excitotoxicity nNOS->excitotoxicity

Caption: Workflow and signaling of this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and DMSO.

  • DMSO Handling: DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

Conclusion

The protocol outlined in this application note provides a reliable method for preparing this compound stock solutions in DMSO for research applications. Adherence to these guidelines for preparation, storage, and handling will help ensure the integrity of the compound and the reproducibility of experimental results. The provided signaling pathway diagram offers a conceptual framework for designing experiments to investigate the neuroprotective mechanisms of this potent sigma-1 receptor agonist.

References

Application Notes and Protocols for 4-Ppbp maleate in Transient Focal Ischemia Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ppbp maleate, a potent sigma-1 receptor agonist, has demonstrated significant neuroprotective effects in preclinical models of transient focal ischemia, a condition that mimics the pathophysiology of ischemic stroke followed by reperfusion.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound for studying cerebral ischemia, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of sigma-1 receptor agonists in stroke and other neurovascular disorders.

The primary mechanism of action for the neuroprotection afforded by this compound involves its interaction with the sigma-1 receptor. This interaction leads to the attenuation of neuronal nitric oxide synthase (nNOS) activity, which in turn reduces the production of nitric oxide (NO), a key mediator of neuronal damage during ischemia-reperfusion injury.[5]

Data Presentation

Table 1: Neuroprotective Efficacy of this compound in Animal Models of Transient Focal Ischemia
SpeciesIschemia ModelTreatment ProtocolKey FindingsReference
Rat2 hours MCAO1 µmol/kg/h IV infusion for 1, 2, 3, or 4 days, initiated 60 min post-ischemia1-day infusion significantly reduced cortical infarct volume compared to control. Prolonged infusion (2-4 days) showed no neuroprotection.
Rat2 hours MCAO0.1, 1, or 10 µmol/kg/h IV infusion for 24 hours, initiated 60 min post-ischemia10 µmol/kg/h dose significantly reduced cortical infarction volume at 7 days reperfusion. No significant effect on behavioral outcomes.
Cat90 min MCAO0.1 or 1 µmol/kg/h IV infusion from 75 min post-ischemia through 4 hours reperfusion1 µmol/kg/h dose significantly reduced hemispheric and caudate nucleus injury volume and improved recovery of somatosensory evoked potentials.
Rat2 hours MCAONot specifiedAttenuated infarction volume in cortex and striatum at 22 hours reperfusion and markedly attenuated NO production.
Newborn PigletHypoxia-IschemiaLow-dose: 1 µmol/kg/h IV infusion for 6 hours post-resuscitation. High-dose: 3 µmol/kg bolus then 2 µmol/kg/h for 3h and 1 µmol/kg/h for 3h.Dose-dependently protected striatal neurons from injury, decreased nNOS recruitment to the membrane, and reduced oxidative/nitrative damage.

MCAO: Middle Cerebral Artery Occlusion; IV: Intravenous; NO: Nitric Oxide; nNOS: neuronal Nitric Oxide Synthase.

Experimental Protocols

Transient Focal Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal suture model is a widely used technique to induce transient focal ischemia.

Materials:

  • Male Wistar rats (or other appropriate rodent model)

  • Anesthesia (e.g., halothane, isoflurane)

  • Heating pad and rectal probe to maintain normothermia (37.0 ± 0.5 °C)

  • Surgical microscope or magnifying loupes

  • Micro-surgical instruments

  • 3-0 monofilament nylon suture with a rounded tip

  • Laser Doppler flowmeter

Procedure:

  • Anesthetize the animal and maintain anesthesia throughout the surgical procedure.

  • Place the animal on a heating pad and monitor core body temperature, maintaining it at 37.0 ± 0.5 °C.

  • Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Carefully dissect the arteries from the surrounding nerves and tissues.

  • Ligate the distal ECA and the proximal CCA.

  • Place a temporary clip on the ICA.

  • Make a small incision in the CCA.

  • Introduce the 3-0 monofilament suture through the CCA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter. A sharp drop in blood flow indicates successful occlusion.

  • After the desired duration of ischemia (e.g., 90 or 120 minutes), withdraw the suture to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

  • For sham-operated controls, perform the same surgical procedure without inserting the suture.

Administration of this compound

Materials:

  • This compound

  • Sterile saline

  • Infusion pump

  • Catheters for intravenous administration

Procedure:

  • Dissolve this compound in sterile saline to the desired concentration.

  • At the designated time point after the onset of ischemia (e.g., 60 minutes), initiate a continuous intravenous infusion of the this compound solution or saline (for control group) at the desired rate (e.g., 1 or 10 µmol/kg/h).

  • Continue the infusion for the specified duration (e.g., 24 hours).

Assessment of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Phosphate-buffered saline (PBS)

  • Brain matrix slicer

  • Digital scanner or camera

Procedure:

  • At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animal.

  • Carefully remove the brain.

  • Slice the brain into coronal sections of uniform thickness (e.g., 2 mm) using a brain matrix.

  • Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for 15-30 minutes.

  • Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture high-resolution images of the stained brain slices.

  • Use image analysis software to quantify the infarct area in each slice and calculate the total infarct volume. The infarct volume is often expressed as a percentage of the contralateral structure to account for edema.

Neurobehavioral Evaluation

Procedure:

  • Perform baseline neurobehavioral testing 3 to 4 days before MCAO.

  • Repeat the neurobehavioral tests at specified time points after reperfusion (e.g., 3 and 7 days).

  • A battery of tests can be used to assess motor, sensory, and cognitive function. Examples include:

    • Neurological Deficit Score: A graded scale to assess motor deficits (e.g., 0 = no deficit, 4 = severe deficit).

    • Rotarod Test: To assess motor coordination and balance.

    • Cylinder Test: To assess forelimb asymmetry.

    • Morris Water Maze: To assess spatial learning and memory.

Visualizations

Signaling Pathway of this compound in Neuroprotection

G cluster_0 cluster_1 Ischemia/Reperfusion Ischemia/Reperfusion NMDA Receptor Activation NMDA Receptor Activation Ischemia/Reperfusion->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor Activation->Ca2+ Influx nNOS Activation nNOS Activation Ca2+ Influx->nNOS Activation NO Production NO Production nNOS Activation->NO Production Neuronal Damage Neuronal Damage NO Production->Neuronal Damage This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Inhibition of nNOS-PSD95 Coupling Inhibition of nNOS-PSD95 Coupling Sigma-1 Receptor->Inhibition of nNOS-PSD95 Coupling Inhibition of nNOS-PSD95 Coupling->nNOS Activation

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

Experimental Workflow for a Preclinical Study

G A Baseline Neurobehavioral Testing B Transient Focal Ischemia (MCAO) A->B C Randomization into Treatment Groups B->C D This compound or Saline Infusion C->D E Post-Ischemia Neurobehavioral Testing D->E F Euthanasia and Brain Collection E->F G Infarct Volume Assessment (TTC Staining) F->G H Data Analysis G->H

Caption: Experimental workflow for evaluating this compound in a transient focal ischemia model.

Logical Relationship of Neuroprotective Effects

G This compound This compound Sigma-1 Receptor Agonism Sigma-1 Receptor Agonism This compound->Sigma-1 Receptor Agonism Reduced nNOS Activity Reduced nNOS Activity Sigma-1 Receptor Agonism->Reduced nNOS Activity Decreased NO Production Decreased NO Production Reduced nNOS Activity->Decreased NO Production Reduced Oxidative Stress Reduced Oxidative Stress Decreased NO Production->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection

References

Application Notes and Protocols for Assessing Neuroprotection with 4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent and selective sigma-1 receptor agonist that has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders.[1][2][3][4] Its mechanism of action involves the modulation of intracellular signaling pathways that protect neurons from ischemic damage, excitotoxicity, and oxidative stress.[1] PPBP has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS), reduce the production of nitric oxide during ischemia, and prevent intracellular calcium dysregulation. Furthermore, it promotes neuronal survival by activating the transcription factor CREB and increasing the expression of the anti-apoptotic protein Bcl-2.

These application notes provide a comprehensive protocol for assessing the neuroprotective efficacy of PPBP maleate, the maleate salt form of PPBP, in both in vitro and in vivo models of neuronal injury. The protocols are designed to be adaptable for screening and mechanistic studies in drug development.

Key Signaling Pathways

The neuroprotective effects of PPBP are mediated through the sigma-1 receptor, leading to the modulation of multiple downstream signaling cascades.

PPBP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sigma-1_Receptor Sigma-1 Receptor nNOS_PSD95 nNOS-PSD95 Complex Sigma-1_Receptor->nNOS_PSD95 inhibits coupling Ca2_dysregulation Ca2+ Dysregulation Sigma-1_Receptor->Ca2_dysregulation prevents CREB CREB Activation Sigma-1_Receptor->CREB activates PPBP PPBP Maleate PPBP->Sigma-1_Receptor binds NO_production Nitric Oxide (NO) Production nNOS_PSD95->NO_production leads to Oxidative_Stress Oxidative/Nitrative Stress NO_production->Oxidative_Stress contributes to Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival inhibits Bcl2 Bcl-2 Expression CREB->Bcl2 upregulates Bcl2->Neuronal_Survival promotes

Caption: Signaling pathway of PPBP maleate's neuroprotective action.

Experimental Workflow

A general workflow for assessing the neuroprotective effects of PPBP maleate is outlined below. This workflow can be adapted for specific research questions and models.

Experimental_Workflow Start Start: Hypothesis Formulation Model_Selection Model Selection (In Vitro / In Vivo) Start->Model_Selection Dose_Response Dose-Response & Toxicity Assessment Model_Selection->Dose_Response Neuroprotective_Assay Neuroprotective Efficacy Assay Dose_Response->Neuroprotective_Assay Mechanism_Studies Mechanistic Studies Neuroprotective_Assay->Mechanism_Studies Data_Analysis Data Analysis & Interpretation Mechanism_Studies->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for assessing neuroprotection.

In Vitro Neuroprotection Protocols

In vitro assays provide a controlled environment to screen for neuroprotective effects and investigate cellular mechanisms.

Cell Culture and Neuronal Injury Models

Commonly used neuronal cell lines include SH-SY5Y (human neuroblastoma) and HT22 (mouse hippocampal). Primary neuronal cultures can also be utilized for more physiologically relevant studies.

Table 1: In Vitro Neuronal Injury Models

Injury ModelInducing AgentMechanism of InjuryTypical Concentration
ExcitotoxicityGlutamate or NMDAOveractivation of glutamate receptors, Ca2+ overload1-10 mM Glutamate
Oxidative StressHydrogen Peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP)Increased reactive oxygen species (ROS)50-200 µM H₂O₂
Ischemia (Oxygen-Glucose Deprivation)Glucose-free medium in a hypoxic chamber (e.g., 1% O₂)Mimics ischemic conditions1-4 hours
Mitochondrial DysfunctionMPP+ (1-methyl-4-phenylpyridinium)Inhibition of mitochondrial complex I0.5-2 mM
Protocol: Assessing Neuroprotection Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
  • Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of PPBP maleate (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control group.

  • Induction of Injury: Add glutamate to a final concentration of 5 mM to all wells except the control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death.

    • Live/Dead Staining: Use calcein-AM (stains live cells green) and propidium iodide (stains dead cells red) for visualization by fluorescence microscopy.

Table 2: Expected Outcomes of In Vitro Neuroprotection Assay

Treatment GroupCell Viability (%)LDH Release (%)
Control (no glutamate)100Baseline
Glutamate (5 mM)~50High
Glutamate + PPBP (0.1 µM)>50Reduced
Glutamate + PPBP (1 µM)>>50Significantly Reduced
Glutamate + PPBP (10 µM)>>>50Markedly Reduced

In Vivo Neuroprotection Protocols

In vivo models are crucial for evaluating the therapeutic potential of PPBP maleate in a complex biological system.

Animal Models of Neurological Disease

The choice of animal model depends on the specific disease being investigated.

Table 3: Common In Vivo Models for Neuroprotection Studies

Disease ModelAnimalInduction MethodKey Pathological Features
StrokeRat/MouseMiddle Cerebral Artery Occlusion (MCAO)Ischemic core and penumbra, neuronal loss
Parkinson's DiseaseMouseMPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) injectionDopaminergic neuron loss in the substantia nigra
Alzheimer's DiseaseTransgenic Mouse (e.g., 5XFAD)Genetic modificationAmyloid plaques, neurofibrillary tangles, cognitive deficits
Traumatic Brain InjuryRat/MouseControlled cortical impact (CCI)Neuronal death, inflammation, edema
Protocol: Assessing Neuroprotection in a Rat Model of Ischemic Stroke (MCAO)
  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week.

  • MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90-120 minutes.

  • Drug Administration: Administer PPBP maleate (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle at the time of reperfusion.

  • Behavioral Assessment:

    • Neurological Deficit Score: Evaluate motor deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

    • Cylinder Test: Assess forelimb asymmetry as an indicator of sensorimotor impairment.

  • Histological and Biochemical Analysis (at 48 hours):

    • Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Immunohistochemistry: Stain brain sections for markers of apoptosis (e.g., TUNEL, cleaved caspase-3) and neuronal survival (e.g., NeuN).

    • Western Blot: Analyze protein levels of Bcl-2, cleaved caspase-3, and phosphorylated CREB in brain tissue homogenates.

Table 4: Expected Outcomes of In Vivo Neuroprotection Study (MCAO Model)

Treatment GroupNeurological ScoreInfarct Volume (% of hemisphere)Neuronal Survival (%)
Sham (no MCAO)00100
MCAO + Vehicle3-4~40-50~50
MCAO + PPBP (1 mg/kg)2-3<40>60
MCAO + PPBP (5 mg/kg)1-2<<40>>70
MCAO + PPBP (10 mg/kg)<1<<<40>>>80

Mechanistic Studies

To further elucidate the neuroprotective mechanisms of PPBP maleate, the following assays can be performed.

Table 5: Assays for Mechanistic Studies

AssayPurposeMethod
nNOS Activity AssayTo measure the inhibition of nNOSGriess assay for nitrite/nitrate levels
Intracellular Calcium ImagingTo assess the prevention of Ca2+ dysregulationFura-2 AM or Fluo-4 AM staining and fluorescence microscopy
Western Blot for Signaling ProteinsTo quantify the activation of pro-survival pathwaysAnalysis of p-CREB, Bcl-2, and other relevant proteins
ROS MeasurementTo determine the antioxidant effectDCFDA staining and flow cytometry or fluorescence microscopy

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of the neuroprotective properties of PPBP maleate. By utilizing a combination of in vitro and in vivo models, researchers can effectively evaluate its therapeutic potential and elucidate its mechanisms of action, thereby accelerating its development as a potential treatment for various neurodegenerative diseases and acute neuronal injuries.

References

Application Notes and Protocols for In Vivo Studies with 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a potent and selective sigma-1 (σ₁) receptor agonist that has demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and excitotoxicity.[1][2][3] While the published literature predominantly refers to the compound as 4-Ppbp, for in vivo applications, particularly those requiring intravenous administration, it is standard practice to use a salt form to enhance solubility and stability. Therefore, it is highly probable that the studies cited herein utilized 4-Ppbp maleate. These application notes provide a comprehensive overview of the reported in vivo dosages, detailed experimental protocols, and the underlying mechanism of action of 4-Ppbp to guide researchers in designing their own studies.

Quantitative Data Summary

The following table summarizes the key quantitative data from various in vivo studies investigating the effects of 4-Ppbp.

Animal ModelDoseAdministration RouteTreatment DurationKey FindingsReference
Cat 0.1 µmol/kg/hrIntravenous (IV)Continuous infusion for 4 hours, starting 75 mins post-ischemia45% smaller hemispheric injury volume compared to control.[4]
Cat 1 µmol/kg/hrIntravenous (IV)Continuous infusion for 4 hours, starting 75 mins post-ischemiaReduced injury volume of the ipsilateral cerebral hemisphere and caudate nucleus. Greater recovery of somatosensory evoked potential amplitude.[4]
Rat (Wistar) 1 µmol/kg/hrIntravenous (IV)Continuous infusion for 1, 2, 3, or 4 days, starting 60 mins post-ischemiaNeuroprotection observed with 1-day infusion; prolonged treatment beyond 24 hours showed no benefit.
Rat (Wistar) 10 µmol/kg/hrIntravenous (IV)Continuous infusion for 24 hours, starting 60 mins post-ischemiaSmaller cortical infarction volume.
Mouse (Neonatal) Not specifiedIntraperitoneal (IP)Single injection 1 hour after excitotoxic insultSignificantly reduced microglial cell activation and lesion size in cortical gray and white matter.
Rat (Wistar) Not specifiedIntravenous (IV)Not specifiedAttenuated infarction volume and nitric oxide production in the striatum.

Note: Detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability for 4-Ppbp are not extensively reported in the publicly available literature. The focus of the cited studies is primarily on the pharmacodynamic effects of the compound.

Experimental Protocols

This section provides a generalized protocol for an in vivo study investigating the neuroprotective effects of this compound in a rat model of transient focal cerebral ischemia, based on methodologies described in the literature.

Animal Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
  • Animals: Adult male Wistar rats (250-300g) are commonly used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane or halothane) delivered in a mix of oxygen and nitrous oxide.

  • Surgical Procedure:

    • Perform a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the pterygopalatine artery.

    • Introduce a 4-0 monofilament nylon suture with a rounded tip into the ICA via an incision in the ECA stump.

    • Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

    • After the desired occlusion period (e.g., 2 hours), withdraw the suture to allow for reperfusion.

  • Physiological Monitoring: Throughout the procedure, monitor and maintain core body temperature, arterial blood gases, and blood pressure within the normal physiological range.

This compound Administration
  • Formulation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration.

  • Route of Administration: For continuous infusion, cannulate the femoral vein for intravenous (IV) administration. For bolus injections, intraperitoneal (IP) administration can be used.

  • Dosing Regimen:

    • Continuous IV Infusion: Based on previous studies, a dose of 1 µmol/kg/hr can be initiated 60 minutes after the onset of MCAO and continued for 24 hours.

    • Intraperitoneal Injection: A single dose can be administered post-insult, as demonstrated in neonatal mouse models. The optimal dose for IP administration in adult rats would need to be determined empirically.

Endpoint Analysis
  • Infarct Volume Assessment:

    • At the end of the reperfusion period (e.g., 24 hours or 7 days), euthanize the animals.

    • Harvest the brains and section them into coronal slices (e.g., 2 mm thick).

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

    • Quantify the infarct volume using image analysis software.

  • Neurological Deficit Scoring: Assess neurological function at various time points post-MCAO using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Biochemical Assays:

    • Nitric Oxide (NO) Production: Measure NO levels in brain tissue homogenates or via microdialysis by quantifying the conversion of [14C]L-arginine to [14C]L-citrulline.

    • Western Blotting: Analyze the expression of key proteins in the signaling pathway, such as Bcl-2 and cleaved caspase-3, to assess apoptosis.

Visualizations

Signaling Pathway of 4-Ppbp

G cluster_0 Neuroprotection Signaling Cascade PPBP This compound Sigma1R Sigma-1 Receptor PPBP->Sigma1R Agonist nNOS_PSD95 nNOS-PSD95 Coupling Sigma1R->nNOS_PSD95 Inhibits CREB CREB Activation Sigma1R->CREB Activates Ca_Dysregulation Intracellular Ca2+ Dysregulation Sigma1R->Ca_Dysregulation Prevents Mito_Potential Mitochondrial Membrane Potential Stabilization Sigma1R->Mito_Potential Promotes Microglia Microglial Activation Sigma1R->Microglia Inhibits NO_Production Nitric Oxide (NO) Production nNOS_PSD95->NO_Production Leads to Neuroprotection Neuroprotection nNOS_PSD95->Neuroprotection Bcl2 Bcl-2 Expression CREB->Bcl2 Increases CREB->Neuroprotection Ca_Dysregulation->Neuroprotection Mito_Potential->Neuroprotection Microglia->Neuroprotection

Caption: Signaling pathway of 4-Ppbp in neuroprotection.

Experimental Workflow for In Vivo Studies

G cluster_workflow Experimental Workflow Animal_Prep Animal Preparation (e.g., Wistar Rat) Ischemia_Induction Induction of Focal Ischemia (e.g., MCAO) Animal_Prep->Ischemia_Induction Drug_Admin This compound Administration (IV or IP) Ischemia_Induction->Drug_Admin Reperfusion Reperfusion Period (e.g., 24h - 7 days) Drug_Admin->Reperfusion Behavioral_Tests Neurological & Behavioral Assessments Reperfusion->Behavioral_Tests Euthanasia Euthanasia & Tissue Harvest Behavioral_Tests->Euthanasia Infarct_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Analysis Biochem_Analysis Biochemical & Molecular Analysis (e.g., Western Blot, NO Assay) Euthanasia->Biochem_Analysis Data_Analysis Data Analysis & Interpretation Infarct_Analysis->Data_Analysis Biochem_Analysis->Data_Analysis

Caption: Generalized experimental workflow for in vivo 4-Ppbp studies.

References

Application Notes and Protocols for Cell-Based Assays to Determine 4-PPBP Maleate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-phenyl-1-(4-phenylbutyl) piperidine (4-PPBP) is a potent and selective sigma-1 (σ1) receptor agonist with demonstrated neuroprotective properties. The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Understanding the cellular activity of 4-PPBP is crucial for elucidating its mechanism of action and for the development of therapeutics targeting the σ1 receptor for neurological disorders.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of 4-PPBP maleate, from initial target engagement and affinity determination to functional downstream effects.

General Experimental Workflow

A tiered approach is recommended to comprehensively characterize the activity of this compound. The workflow begins with assays to confirm direct binding to the σ1 receptor, followed by functional assays to measure the cellular consequences of this interaction.

Experimental Workflow General Experimental Workflow for this compound cluster_0 Tier 1: Target Engagement & Affinity cluster_1 Tier 2: Functional Cellular Activity cluster_2 Tier 3: Phenotypic & Downstream Effects Binding Radioligand Binding Assay BRET BRET Assay for Receptor Dimerization Binding->BRET Confirm Functional Interaction CETSA Cellular Thermal Shift Assay (CETSA) CETSA->BRET Calcium Intracellular Calcium Flux BRET->Calcium Assess Downstream Signaling ERK ERK1/2 Phosphorylation Calcium->ERK Mito Mitochondrial Membrane Potential ERK->Mito Evaluate Cellular Health Viability Neuroprotection/Cell Viability (MTT) Mito->Viability NOS nNOS Activity & NO Production Viability->NOS Investigate Specific Mechanisms

Caption: General Experimental Workflow for this compound.

Data Presentation: Summary of this compound Activity

The following tables summarize the key assays and the expected or reported quantitative data for this compound. These tables are designed for easy comparison of results obtained from the protocols detailed below.

Table 1: Receptor Binding and Dimerization

AssayParameterReported Value for 4-PPBPCell Type
Radioligand Binding Kᵢ (nM)3.61Guinea Pig Brain Membranes
BRET Assay Receptor DimerizationDose-dependent increase in BRET signalHEK293T

Table 2: Functional and Phenotypic Activity

AssayParameterExpected Outcome with 4-PPBPTypical Cell Type
ERK1/2 Phosphorylation EC₅₀To be determinedPrimary Cortical Neurons
Neuroprotection (MTT) EC₅₀To be determinedPrimary Hippocampal Neurons
Mitochondrial Potential % ChangeStabilization/IncreasePrimary Hippocampal Neurons
nNOS Activity IC₅₀To be determinedNeuronal Cell Lines (e.g., SH-SY5Y)
Nitric Oxide Production IC₅₀To be determinedNeuronal Cell Lines, Macrophages
Intracellular Calcium % ChangeModulation of Ca²⁺ fluxNeuronal Cell Lines, RGCs

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the σ1 receptor through competitive displacement of a specific radioligand.

Signaling Pathway Diagram:

Radioligand Binding Assay cluster_0 Cell Membrane S1R Sigma-1 Receptor Radioligand 3H-Pentazocine Radioligand->S1R Binds PPBP This compound (Test Compound) PPBP->S1R Competes for Binding

Caption: Competitive Radioligand Binding Assay Principle.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., guinea pig brain) or cells expressing σ1 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine:

      • Membrane homogenate (typically 20-50 µg of protein).

      • --INVALID-LINK---pentazocine (a selective σ1 receptor radioligand) at a final concentration near its Kₔ (e.g., 5-10 nM).

      • Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • Assay Buffer to a final volume of 200 µL.

    • For determining non-specific binding, include wells with a high concentration of a non-radiolabeled σ1 ligand (e.g., 10 µM haloperidol).

    • For determining total binding, include wells with only the membrane and radioligand.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of 4-PPBP that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Bioluminescence Resonance Energy Transfer (BRET) Assay for σ1 Receptor Dimerization

Objective: To assess the effect of this compound on the homodimerization or oligomerization of the σ1 receptor in living cells. 4-PPBP has been shown to enhance σ1R homomer BRET signals in a dose-dependent manner, suggesting it stabilizes receptor multimerization[1].

Workflow Diagram:

BRET Assay Workflow Transfection Co-transfect cells (e.g., HEK293T) with σ1R-Rluc (Donor) and σ1R-YFP (Acceptor) Culture Culture cells for 48 hours Transfection->Culture Treatment Treat cells with varying concentrations of this compound Culture->Treatment Substrate Add BRET substrate (e.g., coelenterazine h) Treatment->Substrate Detection Measure luminescence at two wavelengths (e.g., 485 nm for Rluc and 535 nm for YFP) Substrate->Detection Analysis Calculate BRET ratio (Emission at 535 nm / Emission at 485 nm) Detection->Analysis

Caption: BRET Assay Workflow for σ1R Dimerization.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with plasmids encoding for the σ1 receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Assay Preparation:

    • 48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS).

    • Distribute the cell suspension into a white, 96-well microplate.

  • Compound Treatment:

    • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • BRET Measurement:

    • Add the BRET substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters (e.g., a donor filter around 485 nm and an acceptor filter around 535 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio against the log concentration of this compound to determine the dose-response relationship.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To determine if this compound induces the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2), a key downstream signaling molecule. Studies have shown that 4-PPBP causes ERK1/2 phosphorylation in primary neurons[2].

Signaling Pathway Diagram:

ERK1_2_Phosphorylation_Pathway PPBP This compound S1R Sigma-1 Receptor PPBP->S1R Activates MEK MEK1/2 S1R->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (Active) Downstream Downstream Effects (e.g., Neuroprotection) pERK->Downstream Leads to

Caption: 4-PPBP-induced ERK1/2 Signaling Pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 6-well plates.

    • Once cells reach desired confluency, treat them with varying concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

    • Plot the normalized p-ERK1/2 levels against the concentration of this compound to determine the EC₅₀.

Neuroprotection Assay (MTT Assay)

Objective: To assess the neuroprotective effects of this compound against a cellular stressor (e.g., glutamate-induced excitotoxicity or oxidative stress).

Protocol:

  • Cell Seeding:

    • Seed primary hippocampal neurons or a neuronal cell line in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and differentiate for several days.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Introduce a neurotoxic insult, such as glutamate (e.g., 100 µM) or hydrogen peroxide (e.g., 50 µM).

    • Include control wells with no treatment, insult only, and 4-PPBP only.

    • Incubate for the desired time (e.g., 24 hours).

  • MTT Addition:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percent viability against the log concentration of this compound to determine the EC₅₀ for neuroprotection.

Mitochondrial Membrane Potential Assay (TMRM Staining)

Objective: To evaluate the effect of this compound on mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health. 4-PPBP has been shown to prevent the loss of mitochondrial membrane potential in neurons exposed to glutamate[1].

Protocol:

  • Cell Culture and Treatment:

    • Culture primary hippocampal neurons or other suitable cells on glass-bottom dishes or coverslips.

    • Treat the cells with this compound, with or without a mitochondrial stressor (e.g., a low dose of an uncoupler like FCCP or an excitotoxin).

  • TMRM Staining:

    • Prepare a working solution of Tetramethylrhodamine, Methyl Ester (TMRM) in complete medium (e.g., 20-100 nM).

    • Remove the culture medium from the cells and add the TMRM staining solution.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging:

    • Wash the cells with pre-warmed PBS or imaging buffer.

    • Image the cells using a fluorescence microscope equipped with a TRITC/RFP filter set (Excitation/Emission: ~548/574 nm).

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the mitochondria in multiple cells for each condition using image analysis software.

    • Compare the TMRM fluorescence intensity in 4-PPBP-treated cells to control and stressed cells to determine if 4-PPBP stabilizes or increases the mitochondrial membrane potential.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the effect of this compound on the production of nitric oxide (NO), a key signaling molecule in the nervous system. 4-PPBP is known to reduce ischemia-evoked NO production[3][4].

Protocol:

  • Cell Culture and Stimulation:

    • Culture a suitable cell line (e.g., neuronal cells or RAW 264.7 macrophages) in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells to produce NO. For macrophages, this can be done with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). For neuronal cells, stimulation can be achieved with an NMDA receptor agonist.

    • Incubate for 24-48 hours.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop in the presence of nitrite, a stable breakdown product of NO.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percent inhibition of NO production by this compound compared to the stimulated control.

    • Plot the percent inhibition against the log concentration of this compound to determine the IC₅₀.

References

Application Notes: Sustained Delivery of 4-Ppbp Maleate via Multi-Domain Peptide Hydrogel for Regenerative Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview and detailed protocols for the encapsulation and sustained delivery of 4-Ppbp maleate using a self-assembling multi-domain peptide (MDP) hydrogel. 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) is a sigma receptor agonist with demonstrated neuroprotective and regenerative properties.[1][2][3] Multi-domain peptide hydrogels are synthetic biomaterials that form nanofibrous scaffolds, offering an injectable and biodegradable platform for the controlled release of therapeutic small molecules.[4][5] This system has shown significant promise in applications such as tendon regeneration by stimulating endogenous tendon stem/progenitor cells and modulating macrophage polarization.

Principle of the Technology

Multi-domain peptides (MDPs) are amphiphilic molecules designed with alternating hydrophobic and hydrophilic domains. A common example used for 4-Ppbp delivery is composed of the sequence KKSLSLSLRGSLSLSLKK (termed K2). In aqueous solutions, these peptides self-assemble into β-sheet-rich nanofibers. The entanglement of these nanofibers leads to the formation of a hydrogel with a high water content (typically 99% water and 1% peptide by weight). This hydrogel structure can physically entrap small molecule drugs like this compound. The shear-thinning and self-healing properties of the MDP hydrogel allow for its easy injection through a syringe, after which it reforms into a stable depot at the target site for localized and sustained drug release.

Data Presentation

Table 1: In Vitro Release Kinetics of 4-Ppbp from MDP Hydrogel vs. Fibrin Gel

Time PointCumulative Release of 4-Ppbp from MDP Hydrogel (%)Cumulative Release of 4-Ppbp from Fibrin Gel (%)
Day 1~15%~60%
Day 3~30%~100%
Day 7~50%100%
Day 14~75%100%
Day 25~95%100%

Note: Data are synthesized from graphical representations in cited literature and represent approximate values for illustrative purposes.

Table 2: Key Properties of MDP Hydrogel for 4-Ppbp Delivery

PropertyDescriptionSignificance
Peptide Sequence KKSLSLSLRGSLSLSLKK (K2)Self-assembles into nanofibers.
Hydrogel Concentration 1% by weight (10 mg/mL) in buffered solution.Forms a stable, injectable gel.
Drug Loading Simple mixing of this compound solution with the peptide solution prior to gelation.Facile encapsulation of the therapeutic agent.
Release Mechanism Primarily diffusion-controlled, with hydrogel degradation contributing over longer periods.Provides sustained and predictable drug release.
Biocompatibility Demonstrates good biocompatibility with minimal inflammatory response.Suitable for in vivo applications.
Injectability Exhibits shear-thinning and rapid shear-recovery properties.Allows for minimally invasive delivery.

Experimental Protocols

Protocol 1: Preparation of Multi-Domain Peptide (MDP) Hydrogel

  • Peptide Synthesis and Purification:

    • Synthesize the K2 peptide (KKSLSLSLRGSLSLSLKK) using standard solid-phase peptide synthesis (SPPS).

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the peptide identity and purity by mass spectrometry.

  • Hydrogel Formulation:

    • Prepare a 2% (w/v) stock solution of the lyophilized K2 peptide in sterile, deionized water.

    • To induce gelation, mix the peptide solution in a 1:1 ratio with a 2x concentrated buffer solution (e.g., Hank's Balanced Salt Solution, HBSS) to achieve a final peptide concentration of 1% (w/v).

    • The final buffer concentration will be 1x, which is isosmotic with physiological conditions.

    • Allow the solution to sit undisturbed for at least 30 minutes for complete hydrogel formation.

Protocol 2: Loading of this compound into MDP Hydrogel

  • Drug Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then dilute it in the 2x buffer solution to the desired final concentration.

  • Encapsulation:

    • Mix the 2% (w/v) K2 peptide solution with the this compound-containing 2x buffer solution at a 1:1 ratio.

    • Gently pipette to mix, avoiding the introduction of air bubbles.

    • The final concentration of the peptide will be 1% (w/v), and the this compound will be at the desired therapeutic concentration.

    • The hydrogel will form with the drug physically entrapped within the nanofibrous network.

Protocol 3: In Vitro Release Study

  • Sample Preparation:

    • Prepare 100 µL aliquots of 4-Ppbp-loaded MDP hydrogel in individual wells of a 96-well plate.

    • Carefully overlay each hydrogel with 200 µL of a release buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Release Profile Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, and 25 days), carefully collect the entire supernatant (release buffer) from each well.

    • Replace the collected supernatant with 200 µL of fresh, pre-warmed release buffer.

    • Analyze the concentration of 4-Ppbp in the collected supernatants using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

    • Calculate the cumulative release of 4-Ppbp at each time point and express it as a percentage of the total drug loaded.

Visualizations

experimental_workflow Experimental Workflow for 4-Ppbp Delivery cluster_prep Preparation cluster_analysis Analysis cluster_outcome Outcome peptide_synth 1. K2 Peptide Synthesis & Purification hydrogel_form 3. Hydrogel Formation & Drug Loading peptide_synth->hydrogel_form drug_prep 2. This compound Solution Prep drug_prep->hydrogel_form in_vitro_release 4. In Vitro Release Study hydrogel_form->in_vitro_release in_vitro_cell 5. In Vitro Cell Studies (e.g., TSCs) hydrogel_form->in_vitro_cell in_vivo_model 6. In Vivo Animal Model (e.g., Tendon Injury) hydrogel_form->in_vivo_model data_analysis 7. Data Analysis (Kinetics, Efficacy) in_vitro_release->data_analysis in_vitro_cell->data_analysis in_vivo_model->data_analysis conclusion 8. Conclusion on Therapeutic Efficacy data_analysis->conclusion signaling_pathway Proposed Signaling Pathway of 4-Ppbp cluster_receptor Receptor Binding cluster_downstream Downstream Effects cluster_outcome Cellular Outcome ppbp 4-Ppbp sigma_receptor Sigma-1 Receptor ppbp->sigma_receptor Binds to nNOS_PSD95 nNOS-PSD95 Coupling sigma_receptor->nNOS_PSD95 Inhibits ca_dysregulation Ca2+ Dysregulation sigma_receptor->ca_dysregulation Prevents creb CREB Activation sigma_receptor->creb Activates no_production Nitric Oxide (NO) Production nNOS_PSD95->no_production Reduces excitotoxicity Reduced Excitotoxicity no_production->excitotoxicity Leads to ca_dysregulation->excitotoxicity Contributes to bcl2 Bcl-2 Expression creb->bcl2 Increases neuroprotection Neuroprotection & Cell Survival bcl2->neuroprotection excitotoxicity->neuroprotection is opposed by

References

analytical methods for detecting 4-Ppbp maleate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the analytical methodologies for the detection and quantification of 4-phenyl-1-(piperidin-4-yl)butan-1-one maleate (4-PpBP maleate), a notable sigma (σ) ligand and N-methyl-D-aspartate (NMDA) receptor antagonist, is presented herein. This document is intended for researchers, scientists, and professionals in the field of drug development, providing detailed application notes and protocols for the analysis of this compound in various matrices.

Introduction

This compound is a chemical entity of significant interest in neuropharmacological research due to its specific binding to σ receptors and its antagonistic activity at NMDA receptors.[1][2][3] Accurate and precise analytical methods are crucial for its quantification in preclinical and clinical studies, as well as for quality control in pharmaceutical formulations. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed techniques for the analysis of pharmaceutical compounds.

Chemical and Physical Properties of this compound:

PropertyValueReference
Chemical Name 4-Phenyl-1-(4-phenylbutyl)piperidine maleate[1]
Molecular Formula C₂₁H₂₇N·C₄H₄O₄[1]
Molecular Weight 409.52 g/mol
CAS Number 201216-39-9
Appearance Off-white powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO (>20 mg/mL) and Ethanol (to 25 mM)

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification

A stability-indicating HPLC method is essential for determining the purity of this compound and for quantifying it in the presence of degradation products.

Instrumentation and Chromatographic Conditions
ParameterRecommended Setting
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 40 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (50:50 Acetonitrile:Water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters
ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank, placebo, or degradation products

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in drug substances.

Instrumentation and Analytical Conditions
ParameterRecommended Setting
GC System Gas Chromatograph with a Mass Selective Detector
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 100 °C for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 550 amu
Sample Preparation
  • Derivatization (if necessary): For compounds with low volatility, derivatization (e.g., silylation) may be required. However, 4-PpBP may be amenable to direct analysis.

  • Sample Solution: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification in Biological Matrices

LC-MS/MS offers high selectivity and sensitivity, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices like plasma or urine.

Instrumentation and Conditions
ParameterRecommended Setting
LC System UHPLC System
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Column C18 UPLC Column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition for 4-PpBP (free base M.W. 293.45) would be m/z 294.2 → [fragment ion].
Internal Standard (IS) A structurally similar compound, preferably a stable isotope-labeled version of 4-PpBP.
Sample Preparation (Protein Precipitation for Plasma)
  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject into the LC-MS/MS system.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for method development and a conceptual signaling pathway involving the targets of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Receive Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve dilute Serial Dilution to Working Concentration dissolve->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC Analysis (Purity, Assay) filter->hplc gcms GC-MS Analysis (Impurity Profile) filter->gcms lcmsms LC-MS/MS Analysis (Bioanalysis) filter->lcmsms integrate Peak Integration and Identification hplc->integrate gcms->integrate lcmsms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Generate Report quantify->report

Caption: General workflow for the analytical determination of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects nmda NMDA Receptor ion_channel Ion Channel Modulation nmda->ion_channel sigma Sigma-1 Receptor erk ERK1/2 Phosphorylation sigma->erk bcl2 Bcl-2 Preservation sigma->bcl2 PpBP This compound PpBP->nmda Antagonist PpBP->sigma Agonist neuroprotection Neuroprotection ion_channel->neuroprotection erk->neuroprotection bcl2->neuroprotection

Caption: Conceptual signaling pathway of this compound.

Stability-Indicating Nature of the HPLC Method

To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed according to ICH guidelines.

Forced Degradation Conditions:

ConditionDescription
Acid Hydrolysis 0.1 N HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 105 °C for 48 hours
Photolytic Degradation UV light (254 nm) and visible light for 7 days

The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis of the analyte peak in stressed samples should be performed using a PDA detector.

References

Application Notes and Protocols: 4-Ppbp Maleate in Tendon Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Ppbp maleate in tendon regeneration studies. The information is based on preclinical research and is intended to guide researchers in designing and conducting experiments to further evaluate the therapeutic potential of this small molecule.

Introduction

Tendon injuries are a significant clinical challenge, often resulting in the formation of scar tissue with inferior mechanical properties compared to native tendon tissue.[1][2] This can lead to a high rate of re-injury and long-term functional deficits.[3] Current research focuses on regenerative medicine approaches to promote true tissue regeneration over scar formation. One promising strategy involves the use of small molecules to stimulate endogenous tendon stem/progenitor cells (TSCs) to drive the healing process.[1][2]

4-Ppbp (4-Phenyl-2-propionamidobenzopyran) maleate has been identified as a small molecule that, particularly in combination with Oxotremorine M (Oxo-M), can synergistically promote the tenogenic differentiation of TSCs and enhance tendon healing in vivo. This combination has been shown to activate key signaling pathways involved in tendon development and regeneration, leading to improved collagen organization and functional recovery. These notes will detail the mechanism of action, provide quantitative data from preclinical studies, and present detailed experimental protocols for the application of this compound in tendon regeneration research.

Mechanism of Action

This compound is believed to exert its pro-regenerative effects on tendon stem/progenitor cells through the activation of the σ1 receptor (σ1R). This initiates a downstream signaling cascade involving the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2). The activation of the FAK and ERK1/2 pathways is crucial for inducing the expression of key tenogenic markers.

When used in combination with Oxo-M, which acts on non-neuronal muscarinic acetylcholine receptors (AChR), there is a synergistic effect on the induction of tenogenic differentiation of CD146+ TSCs. While 4-Ppbp alone primarily upregulates the expression of collagen type I (COL-I) and type III (COL-III), the combination with Oxo-M leads to a significant increase in a broader range of tendon-related genes.

Signaling Pathway

4-Ppbp_Tendon_Regeneration_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Ppbp 4-Ppbp Sigma1R σ1 Receptor 4-Ppbp->Sigma1R FAK FAK Sigma1R->FAK ERK ERK1/2 FAK->ERK Teno_Diff Tenogenic Differentiation ERK->Teno_Diff

Caption: Signaling pathway of this compound in tendon regeneration.

Data Presentation

In Vitro Gene Expression Analysis

The following table summarizes the synergistic effect of this compound and Oxo-M on the expression of tendon-related genes in rat tendon stem/progenitor cells (TSCs) after one week of treatment.

Gene Marker4-Ppbp (10 µM)Oxo-M (1 mM)4-Ppbp (10 µM) + Oxo-M (1 mM)
Collagen Type I (COL-I)IncreasedNo significant change6-36 fold increase
Collagen Type III (COL-III)IncreasedNo significant change6-36 fold increase
Tenascin-C (Tn-C)No significant changeIncreased6-36 fold increase
Vimentin (VIM)No significant changeIncreased6-36 fold increase
Tenomodulin (TnmD)No significant changeNo significant change6-36 fold increase
Scleraxis (Scx)No significant changeIncreased6-36 fold increase
In Vivo Functional Restoration

The table below presents the functional outcome of treating fully transected rat patellar tendons with a combination of this compound and Oxo-M delivered via a fibrin gel.

Treatment GroupFunctional Restoration (% of native tendon)Observation
Control (Fibrin gel only)Not reportedScar-like healing, disrupted collagen structure
4-Ppbp + Oxo-M (Fibrin gel)~83.4%Native-like tendon structure, reorganized collagen fibers

Experimental Protocols

In Vitro Tenogenic Differentiation of TSCs

This protocol describes how to assess the effect of this compound on the tenogenic differentiation of isolated tendon stem/progenitor cells.

1. Isolation and Culture of TSCs:

  • Isolate TSCs from rat patellar tendons.

  • Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Select for CD146+ TSCs using magnetic-activated cell sorting.

2. Treatment with Small Molecules:

  • Plate CD146+ TSCs at a suitable density in culture plates.

  • After 24 hours, replace the medium with fresh medium containing the following treatments:

    • Control (vehicle)

    • This compound (10 µM)

    • Oxo-M (1 mM)

    • This compound (10 µM) + Oxo-M (1 mM)

  • Culture the cells for 7 days, changing the medium every 2-3 days.

3. Gene Expression Analysis (qRT-PCR):

  • After 7 days of treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of tenogenic markers (COL-I, COL-III, Tn-C, VIM, TnmD, Scx).

  • Normalize the expression levels to a suitable housekeeping gene (e.g., GAPDH).

In Vivo Tendon Regeneration Model (Rat Patellar Tendon)

This protocol outlines the procedure for an in vivo study of tendon regeneration using a rat model.

1. Animal Model:

  • Use adult Sprague-Dawley rats (12 weeks old).

  • Anesthetize the animals using appropriate procedures.

2. Surgical Procedure:

  • Make a longitudinal incision over the patellar tendon.

  • Perform a full transection of the patellar tendon at its mid-substance.

3. Treatment Application:

  • Prepare a fibrin gel delivery system (50 mg/mL fibrinogen and 50 U/mL thrombin).

  • For the treatment group, incorporate this compound (10 µM) and Oxo-M (1 mM) into the fibrin gel.

  • Apply the fibrin gel (with or without small molecules) to the transected tendon site.

  • Suture the wound in layers.

4. Post-operative Care and Analysis:

  • House the animals under standard conditions with appropriate analgesia.

  • At 2 weeks post-surgery, euthanize the animals and harvest the patellar tendons.

  • Perform histological analysis:

    • Hematoxylin and Eosin (H&E) staining to assess cellularity and overall tissue morphology.

    • Masson's Trichrome staining to evaluate collagen deposition and organization.

  • Perform immunofluorescence staining for CD146, proCOL-I, and Scx to identify TSCs undergoing tenogenic differentiation.

  • Conduct biomechanical testing to assess the functional properties of the healed tendon (e.g., ultimate tensile strength).

Experimental Workflow

Tendon_Regeneration_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TSC_Isolation Isolate CD146+ TSCs Treatment_InVitro Treat with 4-Ppbp +/- Oxo-M TSC_Isolation->Treatment_InVitro Gene_Expression Analyze Gene Expression (qRT-PCR) Treatment_InVitro->Gene_Expression Tendon_Injury Create Patellar Tendon Defect (Rat) Treatment_InVivo Apply 4-Ppbp + Oxo-M in Fibrin Gel Tendon_Injury->Treatment_InVivo Healing Allow for Healing (2 weeks) Treatment_InVivo->Healing Analysis Histological & Biomechanical Analysis Healing->Analysis

References

Application Notes and Protocols for Labeling Sigma Receptors with [3H]4-PPBP Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-phenyl-1-(4-phenylbutyl) piperidine (4-PPBP) in sigma receptor research. While direct radiolabeling with [3H]4-PPBP maleate is not a commonly documented procedure, this document outlines the standard methodology for characterizing the binding of 4-PPBP and other ligands to sigma-1 receptors using a well-established radioligand, [3H]-(+)-pentazocine. Additionally, protocols for investigating the functional consequences of 4-PPBP binding, specifically its influence on downstream signaling pathways, are detailed.

Data Presentation

Table 1: Sigma-1 Receptor Binding Affinities of Various Ligands

CompoundReceptor SubtypeKᵢ (nM)Radioligand UsedTissue/Cell Line
4-PPBPσ₁Varies--INVALID-LINK---pentazocineHEK293T Cells
Haloperidolσ₁Varies--INVALID-LINK---pentazocineHEK293T Cells
PD144418σ₁Varies--INVALID-LINK---pentazocineHEK293T Cells
(+)-Pentazocineσ₁Varies--INVALID-LINK---pentazocineGuinea Pig Cortex
PRE-084σ₁Varies--INVALID-LINK---pentazocineHEK293T Cells

Note: Specific Kᵢ values for 4-PPBP can vary between experiments and tissue/cell preparations. It is recommended to determine this value empirically under your specific assay conditions. In some studies, haloperidol, 4-PPBP, and PD144418 have been shown to enhance σ₁R homomer BRET signals in a dose-dependent manner, suggesting they have a significant effect in stabilizing σ₁R multimerization.[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine the Kᵢ of 4-PPBP

This protocol details the methodology to determine the binding affinity (Kᵢ) of 4-PPBP for the sigma-1 receptor by measuring its ability to compete with the known sigma-1 receptor radioligand, [³H]-(+)-pentazocine.

Materials:

  • Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig brain, HEK293 cells overexpressing the sigma-1 receptor).

  • [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol).

  • Unlabeled this compound.

  • Unlabeled (+)-pentazocine or haloperidol for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Determine the exact protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate or individual tubes, set up the following for each concentration of 4-PPBP:

      • Total Binding: Membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 3 nM[2]), and assay buffer.

      • Competition: Membrane preparation, the fixed concentration of [³H]-(+)-pentazocine, and the corresponding dilution of 4-PPBP.

      • Non-specific Binding: Membrane preparation, the fixed concentration of [³H]-(+)-pentazocine, and a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol or (+)-pentazocine[2]) to saturate the receptors.

  • Incubation:

    • Incubate the assay mixtures for a sufficient time to reach equilibrium. This is typically 90-120 minutes at 37°C or room temperature.[3]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

    • Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of 4-PPBP: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding of [³H]-(+)-pentazocine as a function of the log concentration of 4-PPBP.

    • Determine the IC₅₀ value (the concentration of 4-PPBP that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the sigma-1 receptor.[4]

Protocol 2: Hypothetical Saturation Binding Assay Using [3H]this compound

Disclaimer: [3H]this compound is not a commercially available or commonly cited radioligand for direct binding assays. This protocol is a generalized procedure based on standard saturation binding principles and should be adapted and validated if a custom synthesis of the radioligand is undertaken.

Objective: To determine the density of sigma-1 receptors (Bmax) and the dissociation constant (Kd) of [3H]this compound.

Materials:

  • Membrane preparation rich in sigma-1 receptors.

  • [3H]this compound (custom synthesis).

  • Unlabeled this compound or another high-affinity sigma-1 ligand for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Standard laboratory equipment for radioligand binding assays as listed in Protocol 1.

Procedure:

  • Membrane Preparation: Follow the same procedure as in Protocol 1.

  • Assay Setup:

    • Prepare serial dilutions of [3H]this compound. The concentration range should span below and above the expected Kd.

    • For each concentration of [3H]this compound, set up two sets of tubes:

      • Total Binding: Membrane preparation and the specific concentration of [3H]this compound.

      • Non-specific Binding: Membrane preparation, the specific concentration of [3H]this compound, and a high concentration (e.g., 10 µM) of unlabeled this compound.

  • Incubation, Filtration, and Quantification: Follow the procedures as outlined in Protocol 1.

  • Data Analysis:

    • Calculate specific binding for each concentration of [3H]this compound.

    • Plot the specific binding (B) as a function of the concentration of the free radioligand ([L]).

    • Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Bmax (maximum number of binding sites) and the Kd (the concentration of radioligand at which 50% of the receptors are occupied).

    • Alternatively, the data can be transformed using a Scatchard plot (Bound/Free vs. Bound) to obtain a linear representation, where the slope is -1/Kd and the x-intercept is Bmax.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Wash & Resuspend Pellet centrifuge2->pellet protein_assay Protein Quantification pellet->protein_assay setup Assay Setup (Total, Non-specific, Competition) protein_assay->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot Plot Binding Curve calc_specific->plot regression Non-linear Regression plot->regression calc_ki Calculate Ki (Cheng-Prusoff) regression->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

sigma1_signaling cluster_er Endoplasmic Reticulum cluster_membrane Plasma Membrane cluster_cytosol Cytosol sigma1_bip Sigma-1 Receptor - BiP Complex sigma1 Active Sigma-1 Receptor sigma1_bip->sigma1 dissociates BiP ip3r IP3 Receptor sigma1->ip3r stabilizes ca_release Ca²⁺ Release ip3r->ca_release modulates nmda NMDA Receptor psd95 PSD-95 nmda->psd95 associates with nNOS nNOS psd95->nNOS recruits ppbp 4-PPBP ppbp->sigma1_bip binds ppbp->nNOS inhibits coupling to PSD-95 mek MEK ppbp->mek activates neuroprotection Neuroprotection ca_release->neuroprotection no Nitric Oxide nNOS->no produces no->neuroprotection erk ERK1/2 mek->erk phosphorylates erk->neuroprotection

Caption: Signaling pathways modulated by 4-PPBP via the Sigma-1 receptor.

Discussion of 4-PPBP's Mechanism of Action

4-PPBP is a potent sigma-1 receptor agonist that has demonstrated neuroprotective effects in various models of neuronal injury. Its mechanism of action is multifaceted and involves the modulation of several key intracellular signaling cascades.

Interaction with the Sigma-1 Receptor Chaperone: The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). In its inactive state, the sigma-1 receptor is complexed with another chaperone, BiP. The binding of an agonist like 4-PPBP is thought to induce the dissociation of BiP, allowing the sigma-1 receptor to interact with and modulate the function of various client proteins, including ion channels.

Modulation of Calcium Signaling: A primary role of the sigma-1 receptor is the regulation of intracellular calcium (Ca²⁺) homeostasis. It can stabilize the inositol 1,4,5-trisphosphate (IP3) receptor at the ER, thereby modulating Ca²⁺ flux from the ER into the mitochondria. This regulation of Ca²⁺ signaling is crucial for maintaining neuronal function and preventing excitotoxicity.

Inhibition of the nNOS-PSD-95 Interaction: In models of ischemic injury, 4-PPBP has been shown to attenuate the production of nitric oxide (NO). It achieves this by decreasing the recruitment of neuronal nitric oxide synthase (nNOS) to the plasma membrane and reducing its association with the postsynaptic density protein-95 (PSD-95). This uncoupling of the NMDA receptor-PSD-95-nNOS complex is a key neuroprotective mechanism, as excessive NO production can lead to oxidative stress and neuronal death.

Activation of the ERK1/2 Pathway: 4-PPBP has also been demonstrated to induce the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The ERK signaling cascade is a critical pathway involved in cell survival and proliferation. The activation of ERK1/2 by 4-PPBP contributes to its neuroprotective effects, although the precise upstream mechanisms linking sigma-1 receptor activation to the ERK pathway are still under investigation.

By influencing these interconnected signaling pathways, 4-PPBP can mitigate the detrimental effects of neuronal insults, highlighting the therapeutic potential of sigma-1 receptor modulation in neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Ppbp Maleate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of 4-Ppbp maleate in cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and an overview of the relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective sigma-1 (σ1) receptor agonist. The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. As an agonist, this compound binds to and activates the sigma-1 receptor, modulating a variety of downstream cellular processes. Additionally, it has been reported to act as a non-competitive antagonist at the NR1a/2B subtype of NMDA receptors.

Q2: What are the common applications of this compound in cell culture?

In cell culture, this compound is frequently used to investigate:

  • Neuroprotection: Studying its ability to protect neuronal cells from various stressors, such as excitotoxicity, oxidative stress, and ischemia-reperfusion injury.

  • Cancer Cell Proliferation: Investigating its potential anti-proliferative or cytotoxic effects on different cancer cell lines.

  • Signaling Pathways: Elucidating the role of the sigma-1 receptor in specific signaling cascades, such as the ERK1/2 pathway.

Q3: What is a recommended starting concentration for this compound in my cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, a good starting point for a dose-response experiment is to test a range of concentrations.

For Neuronal Cells (e.g., primary cortical or hippocampal neurons): A common starting range is from 1 µM to 25 µM to assess neuroprotective effects.

For Cancer Cell Lines: To evaluate anti-proliferative effects, a broader range from 1 µM to 50 µM is recommended for initial screening.

It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q4: How should I prepare and store this compound?

  • Solubility: this compound is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in one of these solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO or ethanol. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months. The powder form should be stored at room temperature.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound concentration in cell culture.

Problem Possible Cause(s) Suggested Solution(s)
No observable effect at expected concentrations 1. Suboptimal Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 2. Compound Degradation: Improper storage or handling of the this compound stock solution. 3. Cell Line Insensitivity: The cell line may have low expression of the sigma-1 receptor. 4. Short Incubation Time: The treatment duration may not be sufficient to elicit a response.1. Perform a Dose-Response Study: Test a wider range of concentrations (e.g., 0.1 µM to 100 µM). 2. Prepare Fresh Stock Solution: Ensure proper storage conditions and prepare a fresh stock solution from the powder. 3. Verify Sigma-1 Receptor Expression: Check the expression level of the sigma-1 receptor in your cell line via Western blot or qPCR. 4. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.
High Cell Death or Cytotoxicity 1. Concentration Too High: The concentration of this compound is above the toxic threshold for the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high. 3. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.1. Lower the Concentration Range: Perform a dose-response study with a lower range of concentrations. 2. Maintain Low Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. 3. Investigate Off-Target Effects: If cytotoxicity persists at concentrations where the desired effect is not observed, consider the possibility of off-target effects. Review literature for known off-target interactions of sigma-1 receptor agonists.
Inconsistent or Irreproducible Results 1. Inconsistent Cell Plating: Variation in cell number per well. 2. Edge Effects: Evaporation from the outer wells of a multi-well plate. 3. Inaccurate Pipetting: Errors in diluting the stock solution or adding it to the wells. 4. Variability in Cell Health: Using cells at different passage numbers or confluency levels.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before plating. 2. Minimize Edge Effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 4. Standardize Cell Culture Practices: Use cells within a consistent passage number range and at a similar confluency for all experiments.
Precipitation of this compound in Culture Medium 1. Poor Solubility in Aqueous Solution: this compound has limited solubility in aqueous media. 2. High Final Concentration: The final concentration in the culture medium exceeds its solubility limit.1. Prepare Intermediate Dilutions: Before adding to the final culture medium, prepare intermediate dilutions of the stock solution in a serum-free medium. 2. Vortex Thoroughly: Ensure the compound is well-mixed in the medium after addition. 3. Visually Inspect for Precipitates: Always check the medium for any signs of precipitation before adding it to the cells.

Experimental Protocols

Dose-Response Study for Neuroprotection in Primary Neurons

This protocol is designed to determine the optimal concentration of this compound for protecting primary neurons against glutamate-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • This compound stock solution (10 mM in DMSO)

  • Glutamate solution (10 mM in sterile water)

  • Cell viability assay kit (e.g., MTT, MTS, or Calcein-AM/EthD-1)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to mature for at least 7 days in vitro.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in a serum-free culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Also, prepare a vehicle control with the same final DMSO concentration.

  • Pre-treatment: Carefully remove half of the old medium from each well and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.

  • Glutamate Treatment: Add glutamate to the wells to a final concentration that induces significant but not complete cell death (this concentration should be predetermined for your specific culture, e.g., 50-100 µM). Do not add glutamate to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of neuroprotection against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).

Anti-Proliferative/Cytotoxicity Assay in Cancer Cell Lines

This protocol determines the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, PC3, MCF-7)

  • Complete culture medium for the chosen cell line

  • This compound stock solution (10 mM in DMSO)

  • Cell proliferation/viability assay kit (e.g., MTT, MTS, or crystal violet)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a serial dilution of the this compound stock solution in the complete culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

  • Cell Viability/Proliferation Assessment: At each time point, perform the chosen cell viability or proliferation assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability or proliferation inhibition for each concentration and time point relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) at each time point.

Signaling Pathways and Experimental Workflows

Neuroprotective Signaling Pathway of this compound

Activation of the sigma-1 receptor by this compound can trigger several neuroprotective signaling cascades. One key pathway involves the activation of the Extracellular signal-Regulated Kinase (ERK1/2).

G This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor Binds and Activates ERK1/2 Activation ERK1/2 Activation Sigma-1 Receptor->ERK1/2 Activation Neuroprotection Neuroprotection ERK1/2 Activation->Neuroprotection G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Dilution Compound Dilution Compound Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Data Analysis Data Analysis Viability Assay->Data Analysis Determine EC50/IC50 Determine EC50/IC50 Data Analysis->Determine EC50/IC50

preventing degradation of 4-Ppbp maleate in solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on preventing the degradation of 4-Ppbp maleate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a faint yellow color. What does this indicate?

A1: A yellow discoloration is a common visual indicator of degradation, likely due to oxidation of the piperidine ring.[1] This can be triggered by exposure to atmospheric oxygen, light, or elevated temperatures. It is recommended to verify the purity of your solution using analytical techniques like HPLC to quantify the extent of degradation before proceeding with your experiments.

Q2: I observe precipitation in my this compound stock solution stored at -20°C. What could be the cause?

A2: Precipitation in a stock solution, especially after freeze-thaw cycles, can be due to several factors. The compound may be coming out of solution at lower temperatures if the concentration is near its solubility limit in the chosen solvent (e.g., ethanol or DMSO). Repeated freeze-thaw cycles can also promote degradation, leading to less soluble byproducts. To mitigate this, it is advisable to prepare smaller, single-use aliquots of your stock solution and store them at -80°C for long-term stability.

Q3: What are the primary degradation pathways for this compound in solution?

A3: Based on the chemical structure of this compound, the primary degradation pathways are likely to be:

  • Oxidation: The piperidine ring, particularly the carbons alpha to the nitrogen, is susceptible to oxidation.[2] This can lead to the formation of N-oxides, iminium ions, or other oxidative degradation products.

  • Hydrolysis of the Maleate Salt: In aqueous solutions, the maleate salt can undergo hydrolysis. The pH of the solution plays a critical role in the stability of the salt form.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the piperidine moiety.

Q4: What are the ideal storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound should be stored in tightly sealed vials, protected from light. For short-term storage (up to one month), -20°C is acceptable. For long-term storage (up to six months), it is highly recommended to store single-use aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles and slow down chemical degradation processes.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the stock solution using a validated stability-indicating HPLC method to check for the presence of degradation products.

    • Prepare Fresh Solution: If degradation is confirmed or suspected, prepare a fresh stock solution from solid this compound.

    • Optimize Storage: Ensure that stock solutions are stored in small, single-use aliquots at -80°C and are protected from light.

    • pH Control: For aqueous buffers, ensure the pH is within a stable range for this compound. The basic nitrogen of the piperidine ring can be sensitive to pH changes.

Issue 2: Broad or tailing peaks during HPLC analysis.
  • Possible Cause: Interaction of the basic piperidine nitrogen with the stationary phase or inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase to reduce peak tailing caused by interactions with the silica support.

    • pH Adjustment: Adjust the pH of the mobile phase with an acid like formic acid or trifluoroacetic acid (TFA) to ensure the analyte is in a single ionic form.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Dispense the stock solution into small, single-use aliquots in amber vials.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Testing of this compound in Solution (Forced Degradation)

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and pathways.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Photostability chamber

    • Heating block or oven

    • HPLC system with a UV or PDA detector

  • Procedure:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a heating block or oven at an elevated temperature (e.g., 70°C) for a defined period.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Analysis: After the specified time points, neutralize the acidic and basic samples. Analyze all samples, including a control sample stored under normal conditions, by a stability-indicating HPLC method.

Data Presentation

Table 1: Solubility and Recommended Storage of this compound

PropertyValueReference
Molecular Weight 409.52 g/mol [1]
Solubility Soluble to 25 mM in ethanol and DMSO[1]
Solid Storage Room temperature or 2-8°C, desiccated, sealed[1]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 6 months

Table 2: Troubleshooting Guide Summary

IssuePotential CauseRecommended Action
Yellowing of Solution OxidationVerify purity with HPLC, store under inert gas, protect from light.
Precipitation in Stock Low temperature, freeze-thaw cyclesPrepare single-use aliquots, store at -80°C.
Inconsistent Assay Results Compound degradationUse fresh stock, verify purity, optimize storage.
Poor HPLC Peak Shape Analyte-column interactionUse mobile phase modifier (e.g., TEA), adjust pH.

Visualizations

Degradation_Pathways Potential Degradation Pathways of this compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products 4-Ppbp_maleate This compound in Solution Oxidation_Products N-Oxides, Iminium Ions 4-Ppbp_maleate->Oxidation_Products Oxidation Hydrolysis_Products 4-Ppbp (free base) + Maleic Acid 4-Ppbp_maleate->Hydrolysis_Products Hydrolysis Photodegradation_Products Photolytic Adducts/Fragments 4-Ppbp_maleate->Photodegradation_Products Photodegradation Light Light Light->Photodegradation_Products Oxygen Oxygen Oxygen->Oxidation_Products Heat Heat Heat->Oxidation_Products Heat->Hydrolysis_Products Acid_Base Acid/Base Acid_Base->Hydrolysis_Products

Caption: Potential degradation pathways of this compound in solution.

Experimental_Workflow Workflow for Investigating this compound Stability cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_conclusion Conclusion Prepare_Stock Prepare Fresh Stock Solution Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Prepare_Stock->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC Method Stress_Conditions->HPLC_Analysis Identify_Degradants Identify and Characterize Degradation Products HPLC_Analysis->Identify_Degradants Determine_Pathways Determine Degradation Pathways and Optimize Storage Identify_Degradants->Determine_Pathways

Caption: A generalized workflow for investigating the stability of this compound.

References

Technical Support Center: 4-Ppbp Maleate In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of 4-Ppbp maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: 4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) is a potent and specific sigma-1 (σ1) receptor agonist.[1][2] Its mechanism of action involves binding to σ1 receptors, which are primarily located on the endoplasmic reticulum, and modulating various intracellular signaling pathways.[3] This interaction can lead to neuroprotective effects by attenuating neuronal nitric oxide synthase (nNOS) activity, reducing ischemia-evoked nitric oxide (NO) production, and preserving the expression of the anti-apoptotic protein Bcl-2.[4][5]

Q2: What are the recommended solvents and storage conditions for this compound?

A2: this compound is soluble in ethanol and DMSO, with reported solubility up to 25 mM or >20 mg/mL. For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or -20°C for up to 1 month. For general storage of the powder, store at room temperature or 2-8°C in a desiccated environment.

Q3: How can the solubility of this compound be improved for preparing solutions?

A3: To enhance solubility when preparing stock solutions, it may be helpful to warm the tube to 37°C and use an ultrasonic bath to aid dissolution. Always select an appropriate solvent based on the experimental requirements and the compound's solubility characteristics.

Q4: What are the known biological effects of this compound in vivo?

A4: In vivo studies have demonstrated that this compound provides neuroprotection in models of ischemic stroke and neonatal brain injury. It has been shown to decrease brain injury after transient focal ischemia in rats and cats. Additionally, it can reduce microglial cell activation and lesion size in excitotoxic brain injury models. In other applications, it has been used in combination with other small molecules to promote tendon regeneration.

Troubleshooting In Vivo Delivery

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Q5: My this compound solution precipitates upon dilution or injection into my animal model. What can I do?

A5: Precipitation is a common issue when a compound dissolved in a non-aqueous solvent like DMSO is introduced into an aqueous physiological environment.

  • Vehicle Optimization: The choice of vehicle is critical. While DMSO is excellent for stock solutions, it can be toxic in high concentrations in vivo. Consider using a co-solvent system. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline, PBS, or a solution containing solubilizing agents like Tween 80 or Cremophor EL.

  • Formulation Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the injected solution is low and well-tolerated by the animal model.

  • pH Adjustment: Check the pH of your final formulation. The maleate salt form can affect the pH, and adjusting it closer to physiological pH (7.4) might improve solubility and stability in aqueous solutions.

  • Alternative Delivery Systems: For sustained release or to avoid solubility issues, consider encapsulating this compound in delivery vehicles like hydrogels or liposomes, which has been successfully demonstrated for tendon repair studies.

Q6: I am not observing the expected therapeutic effect in my in vivo model. What are the potential causes?

A6: A lack of efficacy can stem from issues with the compound's formulation, dose, or administration route, affecting its bioavailability.

  • Dose and Bioavailability: The administered dose may be insufficient to reach therapeutic concentrations at the target site. Bioavailability can be influenced by the route of administration (e.g., intravenous, intraperitoneal, subcutaneous). Review the literature for effective dose ranges in similar models. Intravenous (i.v.) administration typically provides 100% bioavailability and can be a good starting point to confirm compound activity before exploring other routes.

  • Compound Stability: Ensure the compound has not degraded. This compound is generally stable under recommended storage conditions, but improper handling or storage of solutions can lead to degradation.

  • Metabolism and Clearance: The compound may be rapidly metabolized and cleared in your specific animal model. Pharmacokinetic studies might be necessary to determine the half-life and exposure profile of this compound in your experimental setup.

  • Target Engagement: Confirm that the compound is reaching the target tissue and engaging the σ1 receptor. This can be complex but may be assessed indirectly through downstream biomarker analysis, such as measuring ERK1/2 phosphorylation or nNOS activity.

Q7: I am observing unexpected side effects or toxicity in my animal model. How can I troubleshoot this?

A7: Unexpected toxicity can be caused by the compound itself (off-target effects) or the delivery vehicle.

  • Vehicle Toxicity: High concentrations of solvents like DMSO or surfactants like Tween 80 can cause local irritation or systemic toxicity. Run a vehicle-only control group to distinguish between vehicle effects and compound-specific effects.

  • Off-Target Effects: While 4-Ppbp is a specific σ1 receptor ligand, high concentrations could potentially lead to off-target binding and associated adverse reactions. This is a common challenge in drug development.

  • Dose Reduction: The observed toxicity may be dose-dependent. Consider performing a dose-response study to find a dose that balances therapeutic efficacy with an acceptable safety profile.

  • Refine Administration: The method of injection can influence local toxicity. For example, a slow infusion may be better tolerated than a rapid bolus injection. For subcutaneous or intramuscular routes, rotating injection sites can minimize local irritation.

Data and Protocols

Physicochemical Properties of this compound
PropertyValueSource
Formula C₂₁H₂₇N·C₄H₄O₄
Molecular Weight 409.52 g/mol
CAS Number 201216-39-9
Purity ≥98-99%
Appearance Off-white powder
Solubility Soluble to 25 mM in ethanol and DMSO
Storage Store powder at RT or 2-8°C
Summary of In Vivo Experimental Parameters
Animal ModelDose / ConcentrationAdministration RouteVehicle / FormulationKey FindingSource
Rats (Ischemia) 1 µmol/kgIntravenous (i.v.) infusionNot specifiedDecreased brain injury after transient focal ischemia.
Newborn Piglets (Hypoxia-Ischemia) Two dosing regimens post-resuscitationNot specifiedSalineDose-dependently protected neurons in the putamen.
Neonatal Mice (Excitotoxic Injury) Single injection 1h post-insultIntraperitoneal (i.p.)Not specifiedReduced microglial activation and lesion size.
Rats (Tendon Repair) 10 µMLocal applicationFibrin glueEnhanced healing of transected patellar tendons.
Rats (Tendon Repair) 10 µMLocal applicationMulti-domain peptide (MDP) hydrogelSustained release and improved tendon healing.
Experimental Protocols

Protocol 1: General Preparation and Administration for Neuroprotection Studies

This protocol is a generalized procedure based on methods suggested in neuroprotection studies.

  • Stock Solution Preparation: Aseptically prepare a stock solution of this compound (e.g., 25 mM) in sterile DMSO. Aliquot and store at -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration for injection using sterile saline (0.9% NaCl). The final concentration of DMSO in the injectate should be minimized (typically <5%) to avoid solvent toxicity.

  • Administration: For studies in rats, a dose of 1 µmol/kg administered via continuous intravenous infusion has been shown to be effective. For neonatal mice, a single intraperitoneal injection has been used successfully. The choice of administration route should be guided by the specific experimental model and objectives.

  • Control Group: Administer a vehicle-only solution (e.g., saline with the same final concentration of DMSO as the treatment group) to a control group of animals to account for any effects of the vehicle or injection procedure.

Protocol 2: Hydrogel-Based Delivery for Tendon Regeneration

This protocol is adapted from studies using a multi-domain peptide (MDP) hydrogel for local delivery.

  • Drug Loading: Prepare a solution of this compound at a concentration of 100 µM.

  • Hydrogel Formulation: The MDP hydrogel is prepared according to the manufacturer's or literature specifications. Gelation is typically induced by adding a pH 7.4 buffer (e.g., PBS or HBSS).

  • Encapsulation: Load the this compound solution (e.g., 10–50 µL) into 1 mL of the MDP solution just before gelation is induced. The final concentration of 4-Ppbp in the hydrogel used in published studies was 10 µM.

  • In Vivo Application: In an anesthetized rat model with a transected patellar tendon, the prepared MDP hydrogel encapsulating this compound is applied directly to the transection site.

  • Release Profile Characterization (In Vitro): To characterize the release kinetics, incubate the drug-loaded hydrogel in PBS at 37°C with gentle agitation. At various time points, centrifuge the samples and measure the concentration of 4-Ppbp in the supernatant using UV-Vis spectroscopy (wavelength ~207 nm).

Visual Guides

Signaling Pathway of this compound in Neuroprotection

G cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Outcome This compound This compound s1 σ1 Receptor (Agonist Binding) This compound->s1 Activates nmda NMDA Receptor Modulation s1->nmda Modulates nNOS nNOS-PSD95 Decoupling s1->nNOS Promotes creb CREB Activation s1->creb Leads to outcome Neuroprotection & Reduced Apoptosis nmda->outcome Reduces Excitotoxicity nNOS->outcome Reduces NO-mediated damage bcl2 Bcl-2 Upregulation creb->bcl2 Induces bcl2->outcome Inhibits Apoptosis G A 1. Compound Formulation - Dissolve this compound - Prepare vehicle (e.g., Saline+DMSO) B 2. Animal Preparation - Acclimatization - Group assignment (Treatment vs. Vehicle) A->B C 3. Administration - Select route (i.v., i.p., etc.) - Administer precise dose B->C D 4. Monitoring & Data Collection - Observe for adverse effects - Collect samples (blood, tissue) C->D E 5. Endpoint Analysis - Histology, Western Blot, etc. - Statistical Analysis D->E G start Start: Poor In Vivo Efficacy Observed q1 Was the compound fully dissolved in the final vehicle? start->q1 sol1 Action: Improve solubility. Try warming, sonication, or co-solvents. q1->sol1 No q2 Is the dose appropriate? q1->q2 Yes end Re-evaluate Experiment sol1->end sol2 Action: Review literature. Conduct a dose-response study. q2->sol2 No q3 Is the administration route optimal for reaching the target tissue? q2->q3 Yes sol2->end sol3 Action: Consider a more direct route (e.g., i.v. vs. i.p.) or perform pharmacokinetic analysis. q3->sol3 No q3->end Yes sol3->end

References

Technical Support Center: 4-Ppbp Maleate Experimental Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ppbp maleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: 4-Ppbp (4-phenyl-1-(4-phenylbutyl)piperidine) maleate is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive antagonist of NMDA receptors, particularly those containing the NR1a/2B subunit.[1] Its primary therapeutic potential lies in its neuroprotective properties, which are attributed to these mechanisms.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound powder should be stored at -20°C.[2] Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C to maintain integrity.[2]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in DMSO (up to 25 mM) and ethanol (up to 25 mM). For in vivo studies, it can be formulated in various vehicles, including saline for intravenous infusion.

Q4: What is the primary signaling pathway activated by this compound leading to neuroprotection?

A4: this compound exerts its neuroprotective effects primarily through the activation of the sigma-1 receptor, which leads to the phosphorylation and activation of the MAP Kinase/ERK pathway. This signaling cascade is a key mechanism for its therapeutic effects. The activation of CREB and subsequent upregulation of the anti-apoptotic protein Bcl-2 have also been implicated in the neuroprotective actions of sigma-1 receptor agonists.

Troubleshooting Guides

Section 1: Solubility and Solution Stability

Q: I am having trouble dissolving this compound.

A:

  • Problem: Incomplete dissolution in aqueous solutions.

  • Solution: this compound has limited solubility in water. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. Gentle warming to 37°C and sonication can aid in dissolving the compound in the stock solvent. The stock solution can then be diluted to the final working concentration in your aqueous experimental medium. Be mindful of the final DMSO concentration in your assays, as high concentrations can be toxic to cells.

Q: My this compound solution appears to have precipitated after storage.

A:

  • Problem: Compound precipitation out of solution, especially after freeze-thaw cycles.

  • Solution: To avoid precipitation, aliquot your stock solution into smaller, single-use volumes before freezing. This minimizes the number of freeze-thaw cycles. If precipitation is observed, gently warm the solution and vortex or sonicate to redissolve the compound before use. Ensure that the storage temperature is appropriate (-80°C for solutions in solvent).

Section 2: In Vitro Neuroprotection Assays

Q: I am not observing a neuroprotective effect with this compound in my cell-based assay.

A:

  • Problem: Lack of efficacy in preventing neuronal cell death induced by a neurotoxin.

  • Possible Causes & Solutions:

    • Suboptimal Concentration: The concentration of this compound may be too low or too high, leading to a lack of effect or toxicity, respectively. Perform a dose-response experiment to determine the optimal neuroprotective concentration for your specific cell type and neurotoxic insult.

    • Inappropriate Timing of Treatment: The timing of this compound administration is critical. For many neurotoxic insults, pre-treatment with the compound before the insult is necessary to observe a protective effect.

    • Assay Sensitivity: The chosen cell viability assay (e.g., MTT, LDH) may not be sensitive enough to detect subtle changes in cell survival. Consider using a more sensitive assay or multiple assays to confirm your results.

    • Cell Health: Ensure that your neuronal cultures are healthy and not overly dense before initiating the experiment, as this can affect their response to both the neurotoxin and the protective compound.

Section 3: Western Blotting for p-ERK

Q: I am unable to detect an increase in ERK1/2 phosphorylation after treatment with this compound.

A:

  • Problem: No detectable p-ERK signal or no difference between control and treated samples.

  • Possible Causes & Solutions:

    • Timing of Stimulation: ERK phosphorylation is often a transient event. You may be missing the peak phosphorylation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal time point for detecting p-ERK activation after this compound treatment.

    • Sample Preparation: It is crucial to inhibit phosphatase activity during cell lysis to preserve the phosphorylation state of ERK. Use a lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors and keep samples on ice at all times.

    • Antibody Quality: The primary antibody against p-ERK may be of poor quality or used at a suboptimal dilution. Use a well-validated antibody and optimize the dilution.

    • Blocking Agent: When probing for phosphoproteins, it is recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can sometimes cause high background.

Section 4: In Vivo Experiments

Q: I am not observing a reduction in infarct volume in my animal model of stroke with this compound treatment.

A:

  • Problem: Lack of neuroprotective effect in an in vivo model of cerebral ischemia.

  • Possible Causes & Solutions:

    • Dosage and Administration Route: The dose of this compound may be insufficient, or the route of administration may not be optimal for achieving therapeutic concentrations in the brain. The literature reports successful neuroprotection in rats with a continuous intravenous infusion of 1 µmol/kg/h. Ensure your dosing regimen is appropriate for your animal model.

    • Timing of Treatment: The therapeutic window for neuroprotective agents in stroke is often narrow. In a rat model of transient focal ischemia, administration of this compound starting 1 hour after the initiation of ischemia was shown to be effective. Delaying treatment for too long may result in a loss of efficacy.

    • Duration of Treatment: Prolonged continuous treatment with this compound beyond 24 hours has been shown to result in a loss of neuroprotective effect in a rat model of focal ischemia. The duration of treatment should be carefully considered and optimized.

    • Animal Model Variability: The severity of the ischemic insult can vary between animals. Ensure that your surgical procedure is consistent and that physiological parameters (e.g., temperature, blood pressure) are carefully monitored and controlled during the experiment.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
Solubility
In DMSOUp to 25 mM-
In EthanolUp to 25 mM-
In Vivo Dosage
Neuroprotection in Rats (transient focal ischemia)1 µmol/kg/h (continuous IV infusion)Rat
Mechanism of Action
TargetSigma-1 Receptor (Agonist)-
TargetNMDA Receptor (NR1a/2B)Xenopus oocytes

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay (MTT Assay)
  • Cell Plating: Plate primary cortical or hippocampal neurons in 96-well plates at an appropriate density and allow them to adhere and differentiate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Pre-treat the neuronal cultures with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before inducing neurotoxicity.

  • Neurotoxic Insult: Induce neuronal cell death by adding a neurotoxin such as glutamate or by subjecting the cells to oxygen-glucose deprivation (OGD).

  • Incubation: Incubate the cells for a period sufficient to induce significant cell death in the control (neurotoxin only) group (e.g., 24 hours).

  • MTT Assay:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control group.

Protocol 2: Western Blot for p-ERK1/2
  • Cell Treatment: Treat neuronal cultures with the optimal concentration of this compound for the predetermined peak phosphorylation time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the membrane with an antibody against total ERK1/2 to normalize for protein loading.

Visualizations

G cluster_0 Signaling Pathway of this compound This compound This compound Sigma-1 Receptor Sigma-1 Receptor This compound->Sigma-1 Receptor activates MEK MEK Sigma-1 Receptor->MEK activates ERK1/2 ERK1/2 MEK->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 phosphorylation CREB CREB p-ERK1/2->CREB p-CREB p-CREB CREB->p-CREB phosphorylation Bcl-2 Gene Expression Bcl-2 Gene Expression p-CREB->Bcl-2 Gene Expression upregulates Neuroprotection Neuroprotection Bcl-2 Gene Expression->Neuroprotection leads to

Caption: Signaling pathway of this compound leading to neuroprotection.

G cluster_workflow Experimental Workflow Start Start Prepare this compound stock solution Prepare this compound stock solution Start->Prepare this compound stock solution In Vitro Assay In Vitro Assay Prepare this compound stock solution->In Vitro Assay In Vivo Study In Vivo Study Prepare this compound stock solution->In Vivo Study Cell Culture & Treatment Cell Culture & Treatment In Vitro Assay->Cell Culture & Treatment Animal Model of Ischemia Animal Model of Ischemia In Vivo Study->Animal Model of Ischemia Neuroprotection Assay Neuroprotection Assay Cell Culture & Treatment->Neuroprotection Assay Western Blot (p-ERK) Western Blot (p-ERK) Cell Culture & Treatment->Western Blot (p-ERK) Data Analysis Data Analysis Neuroprotection Assay->Data Analysis Western Blot (p-ERK)->Data Analysis This compound Administration This compound Administration Animal Model of Ischemia->this compound Administration Behavioral/Histological Analysis Behavioral/Histological Analysis This compound Administration->Behavioral/Histological Analysis Behavioral/Histological Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for this compound.

References

improving the stability of 4-Ppbp maleate stock

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-Ppbp maleate stock solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in stock solutions?

A1: The stability of this compound in solution is primarily influenced by three main factors: pH, exposure to light, and temperature. As a maleate salt of a basic piperidine compound, it is susceptible to degradation through hydrolysis, photo-oxidation, and thermal decomposition. Maintaining an optimal pH, protecting solutions from light, and storing them at appropriate temperatures are critical for preserving the integrity of the compound.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing this compound stock solutions. For long-term storage, DMSO is often preferred. It is crucial to use anhydrous, high-purity solvents to minimize water content, which can contribute to hydrolysis.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. Solutions should be stored in amber vials or tubes wrapped in aluminum foil to protect them from light.

Q4: Can I use buffers to prepare my working solutions?

A4: Yes, using buffers is recommended for preparing working solutions to maintain a stable pH. Based on the general stability of amine maleate salts, a slightly acidic pH range is likely to be optimal. However, it is important to avoid buffers containing components that could react with this compound. Phosphate-based buffers are generally a safe choice. The stability of maleate salts of basic drugs is known to be pH-dependent, with potential for the salt to convert to its free base at higher pH values, which may affect stability.[1][2]

Q5: Are there any additives that can enhance the stability of this compound solutions?

A5: The use of antioxidants may help to mitigate oxidative degradation, particularly if the stock solution is exposed to air. While specific data for this compound is not available, antioxidants like butylated hydroxytoluene (BHT) have been shown to be effective in preventing the oxidation of other drug compounds in formulations.[3][4][5] The addition of any substance should be carefully considered and validated for compatibility and potential interference with downstream experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution from solid material.2. Verify the purity of the new stock solution using a stability-indicating HPLC method (see Experimental Protocols).3. Review storage conditions: ensure protection from light and appropriate temperature.4. Avoid repeated freeze-thaw cycles by using smaller aliquots.
Precipitate formation in the stock solution upon thawing. The compound may have limited solubility at lower temperatures or the concentration may be too high.1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration.3. Ensure the solvent used is of high purity and anhydrous.
Color change in the stock solution (e.g., yellowing). This may indicate oxidative or photodegradation.1. Discard the discolored solution.2. When preparing a new stock, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxygen exposure.3. Strictly adhere to storage in the dark at low temperatures.
Variability between different aliquots of the same stock solution. Inconsistent storage or handling of aliquots. Potential for solvent evaporation.1. Ensure all aliquots are stored under identical conditions.2. Use tightly sealed vials to prevent solvent evaporation, which would alter the concentration.3. When thawing an aliquot, allow it to come to room temperature completely and vortex gently before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO with enhanced stability for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vials with screw caps

  • Inert gas (Argon or Nitrogen)

  • Analytical balance and appropriate weighing tools

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • In a sterile environment, accurately weigh the required amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Gently vortex the solution until the compound is completely dissolved. Brief, gentle warming to 37°C can be used if necessary.

  • (Optional) To minimize oxidation, gently purge the headspace of the vial with a stream of inert gas (argon or nitrogen) for 10-15 seconds.

  • Immediately cap the vial tightly.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the purity and detect potential degradation products of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. This method is adapted from established methods for similar piperidine-containing compounds.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, linear to 30% A / 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the this compound stock solution to a final concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Inject the prepared sample onto the HPLC system.

Data Analysis:

  • The purity of the this compound is determined by the peak area percentage of the main peak.

  • The presence of degradation products is indicated by the appearance of new peaks, typically at different retention times.

Visualizations

Potential Degradation Pathways of 4-Ppbp

The following diagram illustrates the potential degradation pathways for the 4-Ppbp molecule based on the known reactivity of piperidine derivatives. These include hydrolysis of the maleate salt and oxidation of the piperidine ring.

G cluster_0 This compound Stock Solution cluster_1 Degradation Stressors cluster_2 Potential Degradation Products 4-Ppbp_Maleate This compound Hydrolysis Hydrolysis (H₂O, pH) 4-Ppbp_Maleate->Hydrolysis Oxidation Oxidation (O₂) 4-Ppbp_Maleate->Oxidation Photodegradation Photodegradation (Light) 4-Ppbp_Maleate->Photodegradation Free_Base 4-Ppbp (Free Base) + Maleic Acid Hydrolysis->Free_Base N-Oxide 4-Ppbp N-Oxide Oxidation->N-Oxide Ring_Opened Piperidine Ring-Opened Products Photodegradation->Ring_Opened

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Assessment

This workflow outlines the steps for conducting a forced degradation study to evaluate the stability of this compound.

G cluster_workflow Forced Degradation Workflow Start Prepare this compound Stock Solution Stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Analysis Analyze by Stability-Indicating HPLC/LC-MS Stress->Analysis Characterization Identify Degradation Products (LC-MS, NMR) Analysis->Characterization End Determine Stability Profile and Optimal Storage Characterization->End

Caption: Workflow for forced degradation studies.

References

Technical Support Center: 4-Ppbp Maleate In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Ppbp maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in vitro. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent results in vitro when working with this compound.

Problem Potential Causes Recommended Solutions
Inconsistent Cell Viability Results Choice of Assay: Different viability assays (e.g., MTT, Trypan Blue, LDH) measure different aspects of cell health and can yield varying results depending on the timing of the measurement post-treatment.[1][2] Vehicle (DMSO) Concentration: High concentrations of DMSO can be toxic to cells. Compound Instability: this compound may degrade in culture medium over long incubation periods.Optimize Assay Timing: For endpoint assays like MTT, perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting effects. Control for Vehicle Effects: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control group. Prepare Fresh Solutions: Prepare this compound solutions fresh from a stock solution for each experiment to minimize degradation.
Lack of Expected Biological Effect (e.g., Neuroprotection) Suboptimal Concentration: The effective concentration of this compound can be highly cell-type dependent. Incorrect Treatment Duration: The neuroprotective effects of 4-Ppbp may be time-sensitive; prolonged exposure might lead to a loss of efficacy.[3] Low Sigma-1 Receptor Expression: The target cell line may not express sufficient levels of the sigma-1 receptor.Perform Dose-Response Experiments: Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective dose for your specific cell line and assay. Optimize Treatment Duration: Conduct experiments with varying incubation times to identify the ideal window for observing the desired effect. Confirm Receptor Expression: Verify the expression of the sigma-1 receptor in your cell line using techniques such as Western blot, qPCR, or immunofluorescence.
High Variability in Sigma-1 Receptor Binding Assays Inappropriate Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact binding affinity. Non-Specific Binding: The radioligand may bind to other proteins or surfaces, leading to high background signal. Ligand Competition Issues: When performing competitive binding assays, the choice and concentration of the competing ligand are critical.Standardize Assay Protocol: Follow established protocols for sigma-1 receptor binding assays, carefully controlling all parameters.[4] Determine Non-Specific Binding: Include control tubes with a high concentration of a non-labeled ligand (e.g., haloperidol) to accurately determine and subtract non-specific binding.[5] Use Appropriate Competitors: Select well-characterized sigma-1 receptor ligands for competition assays and perform saturation binding experiments to determine the Kd of your radioligand.
Observed Cytotoxicity at Expected Efficacious Doses Cell Line Sensitivity: Some cell lines may be more sensitive to this compound or its vehicle. Compound Purity: Impurities in the this compound sample could contribute to toxicity.Determine Cytotoxicity Profile: Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the concentration range at which this compound is non-toxic to your specific cell line. Verify Compound Purity: Whenever possible, use highly pure this compound and consider obtaining a certificate of analysis from the supplier.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: 4-Ppbp is a potent and selective sigma-1 receptor agonist. Its neuroprotective effects are attributed to several mechanisms, including the attenuation of neuronal nitric oxide synthase (nNOS) activity, preservation of the anti-apoptotic protein Bcl-2, stabilization of the mitochondrial membrane potential, and activation of the ERK1/2 signaling pathway. In other contexts, such as tendon regeneration, it may modulate macrophage polarization.

Q2: What is a typical effective concentration range for this compound in vitro?

A2: The effective concentration can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, concentrations in the range of 1 µM to 10 µM have been shown to be effective in inducing tenogenic differentiation and providing neuroprotection. However, it is crucial to perform a dose-response study for your specific experimental system.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Can this compound be toxic to cells?

A4: While generally used for its protective effects, like any compound, this compound can exhibit cytotoxicity at high concentrations. The toxic concentration is cell-type dependent. It is recommended to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.

Q5: Are there any known off-target effects of this compound?

A5: 4-Ppbp is considered a highly specific sigma-1 receptor agonist. However, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out. To confirm that the observed effects are mediated by the sigma-1 receptor, consider using a sigma-1 receptor antagonist (e.g., BD1047 or NE-100) as a negative control in your experiments.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Vitro

Cell TypeAssayEffective ConcentrationObserved EffectReference
Tendon Stem CellsGene Expression Analysis10 µMIncreased expression of collagen type I and III
Primary Hippocampal NeuronsCell Viability Assay (PI/Calcein AM)Not specified, pre-treatmentReduced glutamate-induced neuronal cell death
Primary Mixed Cortical and Hippocampal NeuronsWestern BlotNot specifiedPhosphorylation of ERK1/2

Experimental Protocols

Protocol 1: General Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle-only control (medium with the same final concentration of DMSO) and an untreated control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well (usually 10% of the well volume) and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Sigma-1 Receptor Competitive Binding Assay
  • Membrane Preparation: Prepare cell or tissue homogenates that express the sigma-1 receptor.

  • Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl with protease inhibitors).

  • Reaction Mixture: In each tube, combine the membrane preparation, a fixed concentration of a suitable radioligand for the sigma-1 receptor (e.g., --INVALID-LINK--pentazocine), and varying concentrations of unlabeled this compound.

  • Non-Specific Binding Control: Include tubes with the membrane preparation, radioligand, and a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol) to determine non-specific binding.

  • Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Assay Termination: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.

Visualizations

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Ppbp 4-Ppbp Sigma1R Sigma-1 Receptor 4-Ppbp->Sigma1R binds & activates ERK1/2 ERK1/2 Sigma1R->ERK1/2 activates nNOS nNOS Sigma1R->nNOS inhibits Mito Mitochondrion Sigma1R->Mito stabilizes pERK1/2 p-ERK1/2 ERK1/2->pERK1/2 phosphorylates pCREB p-CREB pERK1/2->pCREB activates NO Nitric Oxide nNOS->NO Bcl2 Bcl-2 Mito->Bcl2 upregulates Bcl2->Mito protects CREB CREB Gene Gene Expression pCREB->Gene promotes

Caption: Signaling pathway of this compound.

Experimental_Workflow A 1. Cell Culture (Seed cells in appropriate plates) B 2. Compound Preparation (Prepare this compound dilutions and controls) A->B C 3. Cell Treatment (Incubate cells with compound) B->C D 4. Assay Performance (e.g., Cell Viability, Western Blot, Binding Assay) C->D E 5. Data Acquisition (e.g., Plate Reader, Imaging) D->E F 6. Data Analysis (Normalize to controls, statistical analysis) E->F

Caption: General experimental workflow for in vitro studies.

Troubleshooting_Tree Start Inconsistent In Vitro Results Q1 What type of assay shows inconsistency? Start->Q1 A1_Viability Cell Viability Assay Q1->A1_Viability Viability A1_Binding Receptor Binding Assay Q1->A1_Binding Binding A1_Functional Functional Assay Q1->A1_Functional Functional Q2_Viability Have you checked for vehicle toxicity and optimized assay timing? A1_Viability->Q2_Viability Q2_Binding Is non-specific binding high? A1_Binding->Q2_Binding Q2_Functional Have you confirmed target expression and optimized concentration/duration? A1_Functional->Q2_Functional Sol_Viability Perform vehicle controls and a time-course experiment. Q2_Viability->Sol_Viability No Sol_Binding Optimize washing steps and use appropriate blockers. Q2_Binding->Sol_Binding Yes Sol_Functional Verify receptor expression and perform dose-response and time-course studies. Q2_Functional->Sol_Functional No

Caption: Troubleshooting decision tree for inconsistent results.

References

adjusting pH for optimal 4-Ppbp maleate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-Ppbp maleate.

Introduction

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a potent and selective sigma-1 (σ₁) receptor agonist that exhibits neuroprotective properties.[1][2][3][4][5] It has been shown to be a non-competitive antagonist at recombinant NR1a/2B NMDA receptors. The neuroprotective effects of 4-Ppbp are associated with the activation of the transcription factor cyclic adenosine monophosphate response element-binding protein (CREB) and an increase in Bcl-2 expression. Furthermore, it has been demonstrated to decrease the activity of neuronal nitric oxide synthase (nNOS) and the production of nitric oxide (NO) during ischemic events.

Currently, there is limited publicly available data directly specifying the optimal pH for this compound activity. The activity and stability of small molecules can be significantly influenced by the pH of the experimental environment. Therefore, it is recommended that researchers empirically determine the optimal pH for their specific assay and experimental conditions. This guide provides a protocol to determine the optimal pH and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswer
Q1: What is the recommended solvent for dissolving this compound? According to supplier information, this compound is soluble in DMSO (>20 mg/mL or 25 mM) and ethanol (<10.24 mg/mL or 25 mM). For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous buffer or culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Q2: How should this compound stock solutions be stored? Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: My this compound is not showing the expected biological activity. What could be the issue? Several factors could contribute to a lack of activity: 1. Incorrect pH: The pH of your experimental buffer may not be optimal for this compound activity. We recommend performing a pH optimization experiment (see protocol below). 2. Degradation: Ensure the compound has been stored correctly and has not expired. Repeated freeze-thaw cycles can also lead to degradation. 3. Cell Line/Model System: The expression level of the sigma-1 receptor in your chosen cell line or animal model may be low. Verify sigma-1 receptor expression via techniques like qPCR or western blotting. 4. Solubility Issues: At higher concentrations, the compound may precipitate out of the aqueous solution. Visually inspect your final solution for any precipitate. If solubility is an issue, consider using a different solvent or a lower final concentration.
Q4: I am observing cytotoxicity in my cell-based assays. Is this compound toxic? While this compound is generally used for its neuroprotective effects, high concentrations of any compound or its solvent (like DMSO) can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell type. Also, ensure the final concentration of the solvent is kept to a minimum.
Q5: Can this compound be used in in vivo studies? Yes, this compound has been used in several in vivo studies, demonstrating its neuroprotective effects in models of stroke and neonatal brain injury. The delivery vehicle and dosing regimen should be optimized for the specific animal model and research question.

Experimental Protocol: Determination of Optimal pH for this compound Activity

This protocol provides a general framework for determining the optimal pH for this compound activity in a cell-based assay measuring a downstream effect, such as CREB phosphorylation.

Objective: To identify the pH at which this compound exhibits the highest activity in a specific experimental setup.

Materials:

  • This compound

  • Cell line expressing sigma-1 receptors (e.g., SH-SY5Y, PC12)

  • Cell culture medium and supplements

  • A series of biological buffers with different pH ranges (e.g., MES for pH 5.5-6.7, PIPES for pH 6.1-7.5, HEPES for pH 6.8-8.2, Tris for pH 7.5-9.0)

  • Assay-specific reagents (e.g., antibodies for western blotting, ELISA kit for a specific biomarker)

  • pH meter

  • Standard laboratory equipment

Methodology:

  • Buffer Preparation:

    • Prepare a set of buffers, each at a 1X working concentration, with pH values ranging from 6.0 to 8.5 in 0.5 unit increments (i.e., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

    • Use appropriate buffering agents for each pH value to ensure stability.

    • Verify the final pH of each buffer using a calibrated pH meter.

  • Cell Culture and Treatment:

    • Culture the chosen cell line to the desired confluency.

    • Prepare working solutions of this compound by diluting the stock solution in each of the prepared buffers to the final desired concentration.

    • Wash the cells with a pH-neutral buffer (e.g., PBS pH 7.4).

    • Incubate the cells with the this compound solutions in the different pH buffers for the desired treatment time.

    • Include appropriate controls: a vehicle control (buffer with the same concentration of DMSO without this compound) for each pH value and a positive control if available.

  • Endpoint Measurement:

    • After the incubation period, lyse the cells and collect the protein lysates.

    • Measure the activity of this compound by quantifying a relevant downstream marker. For example, measure the level of phosphorylated CREB (pCREB) using western blotting or an ELISA.

  • Data Analysis:

    • Quantify the results for each pH value.

    • Normalize the activity at each pH to the vehicle control for that same pH.

    • Plot the normalized activity of this compound against the buffer pH.

    • The pH at which the highest activity is observed is the optimal pH for your experimental conditions.

Hypothetical Data Presentation

The following table illustrates how to present the data from the pH optimization experiment.

Buffer pHThis compound Activity (Normalized to Vehicle Control)Standard Deviation
6.00.85± 0.07
6.51.20± 0.11
7.01.55± 0.14
7.51.80± 0.16
8.01.40± 0.12
8.50.95± 0.08

Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPBP This compound Sigma1R Sigma-1 Receptor PPBP->Sigma1R activates nNOS_PSD95 nNOS-PSD95 Complex Sigma1R->nNOS_PSD95 inhibits coupling CREB CREB Sigma1R->CREB activates NO Nitric Oxide (NO) nNOS_PSD95->NO produces Neuroprotection Neuroprotection NO->Neuroprotection contributes to ischemic damage pCREB pCREB CREB->pCREB phosphorylation Bcl2 Bcl-2 Expression pCREB->Bcl2 increases Bcl2->Neuroprotection promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Optimal pH Determination

G A Prepare Buffers (pH 6.0 - 8.5) C Prepare this compound Working Solutions in Buffers A->C B Culture Cells D Treat Cells with This compound Solutions B->D C->D E Incubate for Defined Period D->E F Cell Lysis and Protein Collection E->F G Measure Downstream Marker (e.g., pCREB via Western Blot) F->G H Data Analysis: Normalize and Plot G->H I Determine Optimal pH H->I

Caption: Workflow for determining the optimal pH for this compound activity.

References

Technical Support Center: Synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine via the N-alkylation of 4-phenylpiperidine with a 4-phenylbutyl halide.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Ineffective alkylating agent- Verify the purity and integrity of the 4-phenylbutyl halide. Alkyl halides can degrade over time. - Consider using a more reactive halide (e.g., iodide instead of bromide or chloride).
Suboptimal reaction temperature- If the reaction is sluggish, gradually increase the temperature. Monitor for decomposition.[1]
Inappropriate base- The base may not be strong enough to deprotonate the piperidine effectively. Consider a stronger base (e.g., NaH or K2CO3).
Presence of Unreacted Starting Material Insufficient reaction time or temperature- Extend the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS.
Poor stoichiometry- Ensure the alkylating agent is used in a slight excess (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Formation of Multiple Products (Side Reactions) Overalkylation (Quaternary salt formation)- Use a strict 1:1 or slight excess of the alkylating agent to piperidine ratio. - Avoid excessively high temperatures and prolonged reaction times.
Elimination of the alkyl halide- Use a non-hindered base. - Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.
Difficulty in Product Purification Co-elution of impurities- If using column chromatography, try a different solvent system with varying polarity. - Consider using an alternative stationary phase, such as alumina.
Product is an oil- If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or oxalate) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine?

A1: The most common side reactions are overalkylation and elimination. Overalkylation occurs when the product, a tertiary amine, reacts with another molecule of the alkylating agent to form a quaternary ammonium salt. Elimination is a competing reaction where the alkyl halide undergoes dehydrohalogenation to form an alkene, particularly at higher temperatures or in the presence of a strong, bulky base.

Q2: How can I minimize the formation of the quaternary ammonium salt?

A2: To minimize the formation of the quaternary ammonium salt, you can carefully control the stoichiometry of the reactants. Using a 1:1 ratio of 4-phenylpiperidine to the 4-phenylbutyl halide is a good starting point. A slight excess of the piperidine can also be used to ensure the complete consumption of the alkylating agent. Additionally, avoiding excessively high reaction temperatures and prolonged reaction times can help reduce the rate of this side reaction.

Q3: What is the best way to purify the final product?

A3: Purification of 4-phenyl-1-(4-phenylbutyl)piperidine can typically be achieved by flash column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. If the product is basic and shows tailing on silica gel, adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve the separation. If the product is an oil, conversion to a crystalline salt (e.g., hydrochloride or maleate) can be an effective purification method.

Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?

A4: Poor solubility can hinder the reaction rate. If your starting materials are not dissolving, you can try a different solvent or a solvent mixture. For N-alkylation of piperidines, common solvents include acetonitrile, DMF, and DMSO. Gently heating the mixture can also help to dissolve the reactants. If solubility remains an issue, using a phase-transfer catalyst in a biphasic system can be an effective strategy.

Experimental Protocol: Synthesis of 4-phenyl-1-(4-phenylbutyl)piperidine

This protocol describes a general procedure for the N-alkylation of 4-phenylpiperidine with 1-bromo-4-phenylbutane.

Materials:

  • 4-phenylpiperidine

  • 1-bromo-4-phenylbutane

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-4-phenylbutane (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-phenyl-1-(4-phenylbutyl)piperidine.

Data Presentation: Illustrative Effects of Reaction Parameters on Yield and Purity

The following table provides an illustrative summary of how different reaction parameters can affect the yield and purity of 4-phenyl-1-(4-phenylbutyl)piperidine. These are representative values and actual results may vary.

Parameter Condition A Condition B Condition C Expected Outcome
Base K₂CO₃NaHEt₃NStronger bases like NaH may lead to faster reaction rates but also increase the risk of elimination side reactions. Weaker bases like Et₃N may result in incomplete conversion.
Solvent AcetonitrileDMFToluenePolar aprotic solvents like acetonitrile and DMF are generally preferred for N-alkylation as they can help to dissolve the reactants and accelerate the reaction.
Temperature 60°C80°C (Reflux)100°CHigher temperatures increase the reaction rate but also the likelihood of side reactions such as overalkylation and elimination.
Illustrative Yield 65%85%70%Condition B represents a good balance of reactivity and selectivity, leading to a higher yield of the desired product.
Illustrative Purity 90%95%80%The higher temperature in Condition C leads to more side products and lower purity.

Mandatory Visualizations

N_Alkylation_Pathway 4-Phenylpiperidine 4-Phenylpiperidine Product 4-Phenyl-1-(4-phenylbutyl)piperidine 4-Phenylpiperidine->Product Nucleophilic Attack 4-Phenylbutyl_Halide 4-Phenylbutyl Halide 4-Phenylbutyl_Halide->Product Elimination_Product Alkene Byproduct 4-Phenylbutyl_Halide->Elimination_Product Side Reaction Base Base Base->Product Deprotonation Salt_Byproduct Salt Byproduct Product->Salt_Byproduct Overalkylation_Product Quaternary Ammonium Salt Product->Overalkylation_Product Side Reaction

Caption: General reaction pathway for the N-alkylation of 4-phenylpiperidine.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Charge_Reactants Charge Flask with 4-Phenylpiperidine & Base Add_Solvent Add Anhydrous Acetonitrile Charge_Reactants->Add_Solvent Add_Alkyl_Halide Add 4-Phenylbutyl Halide Add_Solvent->Add_Alkyl_Halide Heat_to_Reflux Heat to Reflux Add_Alkyl_Halide->Heat_to_Reflux Monitor_Progress Monitor by TLC/LC-MS Heat_to_Reflux->Monitor_Progress Cool_and_Filter Cool and Filter Monitor_Progress->Cool_and_Filter Concentrate Concentrate Filtrate Cool_and_Filter->Concentrate Extract Aqueous Wash & Extraction Concentrate->Extract Dry_and_Concentrate Dry and Concentrate Extract->Dry_and_Concentrate Column_Chromatography Flash Column Chromatography Dry_and_Concentrate->Column_Chromatography Final_Product Pure Product Column_Chromatography->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Optimize Temp/Time/Base Check_Reagents->Optimize_Conditions Optimize_Conditions->Impure_Product Adjust_Stoichiometry Adjust Stoichiometry Impure_Product->Adjust_Stoichiometry Yes Successful_Synthesis Successful Synthesis Impure_Product->Successful_Synthesis No Modify_Purification Modify Purification (Solvent/Stationary Phase) Adjust_Stoichiometry->Modify_Purification Modify_Purification->Successful_Synthesis

Caption: A logical workflow for troubleshooting common synthesis issues.

References

minimizing off-target effects of 4-Ppbp maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ppbp maleate. The information is designed to help minimize and understand its off-target effects during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent sigma-1 (σ1) receptor agonist. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival pathways.[1][2]

Q2: What are the known off-target effects of this compound?

The primary and most well-characterized off-target effect of this compound is its activity as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with selectivity for the NR1a/2B subtype.[1] This means that at certain concentrations, this compound can inhibit the function of these glutamate receptors, which are critical for neuronal excitation and synaptic plasticity.

Q3: How can I be sure the observed effects in my experiment are due to sigma-1 receptor activation and not NMDA receptor antagonism?

Distinguishing between on-target and off-target effects is crucial. A combination of approaches is recommended:

  • Pharmacological Tools: Use a selective sigma-1 receptor antagonist (e.g., BD-1063 or NE-100) to see if it can reverse the effects of this compound. If the effect is blocked, it is likely mediated by the sigma-1 receptor.

  • Concentration Control: Utilize the lowest effective concentration of this compound that elicits a response. As its affinity for the NMDA receptor is lower than for the sigma-1 receptor, using lower concentrations can favor on-target effects.

  • Control Experiments: Include control experiments with known selective NMDA receptor antagonists (e.g., ifenprodil for NR2B-containing receptors) to compare the cellular phenotype with that produced by this compound.

Q4: What are the potential downstream signaling pathways affected by this compound?

As a sigma-1 receptor agonist, this compound has been shown to activate the extracellular signal-regulated kinase (ERK1/2) pathway, preserve the anti-apoptotic protein Bcl-2, modulate neuronal nitric oxide synthase (nNOS) activity, and stabilize mitochondrial membrane potential.[3] Its antagonism of NMDA receptors can also impact intracellular calcium levels and neuronal excitability.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected changes in intracellular calcium levels (e.g., blunted response to glutamate or spontaneous oscillations). The observed calcium phenotype could be a composite of sigma-1 receptor-mediated calcium modulation and NMDA receptor blockade.1. Perform a calcium flux assay in the presence of a selective sigma-1 receptor antagonist. If the effect of this compound is reversed, it is likely on-target. 2. Compare the calcium response to that of a selective NR2B antagonist. Similarities may indicate an off-target effect. 3. Titrate this compound to the lowest effective concentration to minimize NMDA receptor engagement.
Inconsistent or paradoxical results in neuroprotection assays. The neuroprotective effects of this compound can be complex due to its dual action. Sigma-1 agonism is generally neuroprotective, while NMDA antagonism can also be protective against excitotoxicity. The net effect may depend on the specific experimental model of neuronal injury.1. Use a sigma-1 receptor knockout/knockdown cell model. If this compound still shows a protective effect, it is likely mediated by NMDA receptor antagonism. 2. Co-administer this compound with a selective sigma-1 antagonist. Abrogation of the protective effect would point towards a sigma-1-mediated mechanism.
Alterations in gene expression or protein phosphorylation unrelated to the expected sigma-1 pathway. This could be due to off-target effects on NMDA receptors influencing downstream signaling cascades, or potentially other unknown off-targets.1. Conduct a dose-response analysis for the unexpected signaling event. A different EC50 compared to known sigma-1 mediated effects may suggest an off-target mechanism. 2. Consult literature on NMDA receptor signaling to see if the observed changes are consistent with NMDA receptor blockade.

Data Presentation

Table 1: On-Target and Off-Target Activity of 4-Ppbp

TargetActionPotencyReference
Sigma-1 (σ1) Receptor AgonistHigh Affinity (Ki in low nM range)[4]
NMDA Receptor (NR1a/2B) Non-competitive AntagonistIC50 = 2 µM

Note: The Ki for 4-Ppbp at the sigma-1 receptor is reported to be in the low nanomolar range in various studies, indicating high affinity. For experimental design, it is recommended to use concentrations well below the IC50 for the NMDA receptor to ensure selectivity for the sigma-1 receptor.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is to determine the binding affinity of this compound for the sigma-1 receptor.

Materials:

  • Cell membranes expressing the sigma-1 receptor

  • Radioligand (e.g., [³H]-(+)-pentazocine)

  • Non-labeled competitor (this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the non-labeled competitor, this compound.

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This protocol assesses the activation of a downstream signaling pathway of the sigma-1 receptor.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to desired confluency.

  • Treat cells with this compound for the desired time and concentration. Include untreated controls.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane and incubate with the primary antibody against phospho-ERK1/2.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Protocol 3: Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium, which can be affected by both sigma-1 and NMDA receptors.

Materials:

  • Cells loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • This compound

  • Selective sigma-1 receptor antagonist (e.g., NE-100)

  • Selective NMDA receptor antagonist (e.g., ifenprodil)

  • Fluorescence plate reader or microscope

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Establish a baseline fluorescence reading.

  • Add this compound and record the change in fluorescence over time.

  • In separate wells/dishes, pre-incubate the cells with the selective sigma-1 receptor antagonist or the selective NMDA receptor antagonist before adding this compound.

  • Compare the calcium response in the presence and absence of the antagonists to determine the contribution of each receptor to the observed effect.

Visualizations

sigma1_pathway cluster_membrane Plasma Membrane / ER cluster_cytosol Cytosol cluster_nucleus Nucleus / Mitochondria 4-Ppbp 4-Ppbp Sigma1R Sigma-1 Receptor 4-Ppbp->Sigma1R Agonist Binding ERK_activation ERK1/2 Activation Sigma1R->ERK_activation Bcl2 Bcl-2 Preservation Sigma1R->Bcl2 Ca_homeostasis Ca2+ Homeostasis Sigma1R->Ca_homeostasis Neuroprotection Neuroprotection ERK_activation->Neuroprotection Bcl2->Neuroprotection Ca_homeostasis->Neuroprotection

Caption: Sigma-1 receptor signaling pathway activated by this compound leading to neuroprotection.

troubleshooting_workflow Start Unexpected Experimental Outcome with 4-Ppbp Dose_Response Perform Dose-Response Curve Start->Dose_Response Sigma1_Antagonist Test with Selective Sigma-1 Antagonist Dose_Response->Sigma1_Antagonist NMDA_Antagonist Compare with Selective NMDA Antagonist Dose_Response->NMDA_Antagonist Effect_Blocked Effect Blocked? Sigma1_Antagonist->Effect_Blocked Similar_Phenotype Similar Phenotype? NMDA_Antagonist->Similar_Phenotype On_Target Likely On-Target (Sigma-1 Mediated) Effect_Blocked->On_Target Yes Off_Target Likely Off-Target (NMDA Mediated) Effect_Blocked->Off_Target No Similar_Phenotype->On_Target No Similar_Phenotype->Off_Target Yes

Caption: Troubleshooting workflow to differentiate on-target from off-target effects of this compound.

logical_relationship 4-Ppbp 4-Ppbp Sigma1_Agonism Sigma-1 Agonism (On-Target) 4-Ppbp->Sigma1_Agonism NMDA_Antagonism NMDA Antagonism (Off-Target) 4-Ppbp->NMDA_Antagonism Observed_Effect Observed Cellular Effect Sigma1_Agonism->Observed_Effect Contributes to NMDA_Antagonism->Observed_Effect Contributes to

Caption: Logical relationship of this compound's dual actions contributing to an observed cellular effect.

References

Validation & Comparative

A Comparative Guide to 4-Ppbp Maleate and Other Sigma Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-Ppbp maleate with other prominent sigma receptor agonists. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols, and visualize key signaling pathways.

Quantitative Comparison of Sigma-1 Receptor Agonists

The binding affinity and functional activity of sigma-1 receptor agonists are critical parameters for evaluating their potential as research tools and therapeutic agents. The following tables summarize the available quantitative data for this compound and other well-characterized sigma-1 receptor agonists.

Table 1: Comparative Binding Affinity of Sigma-1 Receptor Agonists

Binding affinity, typically expressed as the inhibition constant (Kᵢ), indicates the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.

LigandKᵢ (nM) for Sigma-1 ReceptorReference
This compoundNot explicitly found in direct radioligand binding assays
(+)-Pentazocine1.62[1]
PRE-0842.2[2]
SA4503 (cutamesine)4.6[1][3]
1,3-di-o-tolyl-guanidine (DTG)~35.5[4]

Note: While a specific Kᵢ value for this compound from a direct competitive radioligand binding assay was not identified in the reviewed literature, studies using Bioluminescence Resonance Energy Transfer (BRET) assays have shown that 4-Ppbp enhances sigma-1 receptor homomer signals in a dose-dependent manner, suggesting it stabilizes receptor multimerization.

Table 2: Comparative Functional Activity of Sigma-1 Receptor Agonists

Functional activity is often assessed by measuring the concentration of an agonist required to produce 50% of its maximal effect (EC₅₀) on a specific downstream signaling event. Key functional readouts for sigma-1 receptor activation include the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and the mobilization of intracellular calcium.

LigandFunctional AssayEC₅₀Reference
This compoundERK1/2 PhosphorylationData not available
This compoundIntracellular Calcium MobilizationData not available
PRE-084ERK1/2 PhosphorylationData not available
(+)-PentazocineIntracellular Calcium Mobilization61 µM (IC₅₀ for inhibition of Ca²⁺ currents)

Note: Although specific EC₅₀ values for ERK1/2 phosphorylation and calcium mobilization for all listed agonists were not consistently available in the reviewed literature, it has been demonstrated that both 4-Ppbp and PRE-084 induce ERK1/2 phosphorylation. Furthermore, sigma-1 receptor agonists, including (+)-pentazocine, are known to modulate intracellular calcium levels.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are detailed protocols for key experiments cited in the comparison of sigma receptor agonists.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparations from tissues or cells expressing sigma-1 receptors (e.g., guinea pig liver membranes)

  • Radioligand: [³H]-(+)-pentazocine

  • Unlabeled sigma-1 receptor ligand for non-specific binding determination (e.g., haloperidol)

  • Test compounds (e.g., this compound, other sigma receptor agonists)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Scintillation fluid

  • Glass fiber filters (GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize tissue rich in sigma-1 receptors in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of [³H]-(+)-pentazocine (typically at its Kₔ value)

    • Increasing concentrations of the unlabeled test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

ERK1/2 Phosphorylation Assay via Western Blot

This protocol measures the ability of a sigma-1 receptor agonist to induce the phosphorylation of ERK1/2, a key downstream signaling event.

Materials:

  • Cell line expressing sigma-1 receptors (e.g., PC12, SH-SY5Y)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, other sigma receptor agonists)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate cells in multi-well plates and grow to 70-80% confluency. Serum-starve the cells for a specified period (e.g., 4 hours) to reduce basal ERK1/2 phosphorylation. Treat the cells with various concentrations of the test compound for a specific time (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibody and re-probed with an antibody against total-ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized phosphorylation levels against the log concentration of the agonist to determine the EC₅₀ value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a sigma-1 receptor agonist to induce an increase in intracellular calcium concentration using a fluorescent calcium indicator.

Materials:

  • Cell line expressing sigma-1 receptors

  • Cell culture medium and supplements

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Test compounds (e.g., this compound, other sigma receptor agonists)

  • Fluorescence microplate reader or fluorescence microscope with a calcium imaging system

Procedure:

  • Cell Plating: Plate cells in black-walled, clear-bottomed 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Pluronic F-127 helps to disperse the nonpolar AM ester in the aqueous medium.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells with HBSS to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading for a short period.

    • Add the test compound at various concentrations to the wells.

    • Immediately begin recording the fluorescence intensity over time. The excitation and emission wavelengths for Fluo-4 are typically around 494 nm and 516 nm, respectively.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in sigma receptor signaling and the workflows of key experiments can aid in understanding and experimental design. The following diagrams were created using the DOT language.

sigma1_signaling_pathway cluster_cytosol Cytosol S1R_BiP Sigma-1R / BiP Complex S1R_active Active Sigma-1R S1R_BiP->S1R_active IP3R IP3 Receptor Ca_release Ca²⁺ Release IP3R->Ca_release S1R_active->IP3R Modulation RAS RAS S1R_active->RAS Agonist Sigma-1R Agonist (e.g., this compound) Agonist->S1R_BiP PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 IP3->IP3R Ca_downstream Downstream Ca²⁺ Signaling Ca_release->Ca_downstream RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Gene Transcription (Neuroprotection, etc.) pERK->Transcription GPCR_RTK GPCR/RTK GPCR_RTK->PLC caption Sigma-1 Receptor Signaling Pathway experimental_workflow cluster_binding Binding Affinity (Ki) cluster_functional Functional Activity (EC₅₀) b1 Membrane Preparation b2 Radioligand Binding Assay ([³H]-(+)-pentazocine) b1->b2 b3 Data Analysis (IC₅₀ -> Ki) b2->b3 end End: Comparative Profile b3->end f1 Cell Culture & Treatment f2a Western Blot for p-ERK1/2 f1->f2a f2b Fluo-4 Calcium Imaging f1->f2b f3a Densitometry & Normalization f2a->f3a f3b Fluorescence Intensity Measurement f2b->f3b f4 Dose-Response Curve & EC₅₀ f3a->f4 f3b->f4 f4->end start Start: Select Sigma-1R Agonists for Comparison start->b1 start->f1 caption Experimental Workflow

References

Comparative Efficacy of 4-Ppbp Maleate in Neuroprotection: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of 4-Ppbp maleate against other prominent neuroprotective agents. This analysis is based on experimental data from preclinical studies, offering a quantitative and objective overview to inform future research and development in the field of neuroprotection.

Abstract

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate, a potent sigma-1 receptor agonist, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders, particularly in the context of ischemic stroke and excitotoxicity. This guide synthesizes available quantitative data to compare the efficacy of this compound with other neuroprotective agents, including other sigma-1 receptor agonists, NMDA receptor antagonists, and antioxidants. The comparison focuses on key metrics such as infarct volume reduction, improvement in cell viability, and reduction in apoptosis. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding and replication of these findings.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of a compound is often evaluated by its ability to reduce the volume of brain tissue damage (infarct) following an ischemic event and to protect neurons from cell death. The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in various experimental models.

Table 1: In Vivo Efficacy - Infarct Volume Reduction in Rodent Models of Middle Cerebral Artery Occlusion (MCAO)
CompoundClassAnimal ModelDosage and AdministrationInfarct Volume Reduction (Compared to Control)Reference
This compound Sigma-1 Receptor AgonistRat1-day continuous IV infusionCortical infarct reduced to 10% ± 3% of ipsilateral hemisphere (vs. 29% ± 5% in control)[1]
This compound Sigma-1 Receptor AgonistRat10 micromol/kg/h IVCortical infarct reduced to 18% ± 3% of contralateral structure (vs. 31% ± 3% in control)[2]
PRE-084 Sigma-1 Receptor AgonistRat5 mg/kg IPSignificantly reduced infarct volume (specific percentage not stated)[3][4]
MK-801 NMDA Receptor AntagonistRat0.5 mg/kg IV (30 min post-MCAO)Cortical infarct reduced by 52%[5]
Memantine NMDA Receptor AntagonistMouseNot specifiedSignificantly prevented brain infarct (specific percentage not stated)
Edaravone AntioxidantRat3 mg/kg IV (0 and 90 min post-MCAO)Significantly reduced infarct volume (specific percentage not stated)
Table 2: In Vitro Efficacy - Neuronal Viability and Apoptosis
CompoundClassCell ModelInsultOutcomeReference
This compound Sigma-1 Receptor AgonistPrimary NeuronsGlucose deprivationNeuroprotective effect observed
SA4503 Sigma-1 Receptor AgonistCultured Retinal NeuronsGlutamate (500 µM)Dose-dependent reduction in neurotoxicity
Memantine NMDA Receptor AntagonistCultured Hippocampal NeuronsNMDA (10 µM)Increased viable cells by 43.5%, decreased apoptotic cells by 10%
Edaravone AntioxidantCultured Nerve CellsSIN-1 (500 µM)Increased cell survival from 35% to 65% (at 100 µM)

Mechanisms of Neuroprotection: A Look at the Signaling Pathways

The neuroprotective effects of this compound and its alternatives are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

This compound: Sigma-1 Receptor Agonism

This compound exerts its neuroprotective effects primarily by acting as a high-affinity agonist for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Activation of the sigma-1 receptor by 4-Ppbp leads to a cascade of downstream events that collectively contribute to neuronal survival.

One of the key mechanisms is the modulation of intracellular calcium homeostasis. By stabilizing calcium signaling, 4-Ppbp helps prevent the detrimental effects of excitotoxicity, a major contributor to neuronal death in ischemic conditions. Furthermore, studies have shown that 4-Ppbp can attenuate the production of nitric oxide (NO), a key mediator of neuronal damage in stroke. This is achieved by interfering with the activity of neuronal nitric oxide synthase (nNOS).

Recent findings also suggest that 4-Ppbp promotes neuroprotection through the activation of the ERK1/2 signaling pathway. This pathway is known to be involved in cell survival and plasticity.

G cluster_4Ppbp This compound Signaling 4-Ppbp 4-Ppbp Sigma-1 Receptor Sigma-1 Receptor Ca2+ Homeostasis Ca2+ Homeostasis nNOS Inhibition nNOS Inhibition ERK1/2 Activation ERK1/2 Activation Neuroprotection Neuroprotection

Alternative Neuroprotective Pathways
  • Other Sigma-1 Receptor Agonists (e.g., PRE-084, SA4503): These compounds share a similar mechanism with 4-Ppbp, acting through the sigma-1 receptor to promote neuroprotection.

  • NMDA Receptor Antagonists (e.g., MK-801, Memantine): These agents work by blocking the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity. By preventing excessive calcium influx through the NMDA receptor channel, these drugs reduce neuronal damage.

  • Antioxidants (e.g., Edaravone): These molecules directly scavenge free radicals, which are highly reactive and damaging molecules produced in excess during ischemic events. By reducing oxidative stress, antioxidants protect cellular components from damage and prevent cell death.

G

Experimental Protocols

To ensure the reproducibility and validation of the cited data, this section provides an overview of the key experimental methodologies employed in these studies.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model of focal cerebral ischemia that mimics human stroke.

  • Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon suture with a rounded tip is introduced into the ICA via the ECA stump. The suture is advanced until it blocks the origin of the middle cerebral artery (MCA), thereby inducing ischemia.

  • Reperfusion: For transient MCAO models, the suture is withdrawn after a specific duration (e.g., 90 or 120 minutes) to allow for reperfusion. In permanent MCAO models, the suture remains in place.

  • Infarct Volume Measurement (TTC Staining): 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed. The brains are sliced into coronal sections and incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated.

G cluster_mcao MCAO Experimental Workflow Anesthesia Anesthesia Neck Incision Neck Incision Anesthesia->Neck Incision Artery Exposure Artery Exposure Neck Incision->Artery Exposure Suture Insertion Suture Insertion Artery Exposure->Suture Insertion MCA Occlusion MCA Occlusion Suture Insertion->MCA Occlusion Reperfusion (optional) Reperfusion (optional) MCA Occlusion->Reperfusion (optional) Euthanasia Euthanasia Reperfusion (optional)->Euthanasia Brain Removal Brain Removal Euthanasia->Brain Removal TTC Staining TTC Staining Brain Removal->TTC Staining Infarct Analysis Infarct Analysis TTC Staining->Infarct Analysis

In Vitro Model: Excitotoxicity Assay in Primary Neuronal Cultures

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Treatment: Neurons are pre-treated with the test compound (e.g., this compound or an alternative) for a specific duration.

  • Induction of Excitotoxicity: A high concentration of glutamate (e.g., 100-500 µM) is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by counting live/dead cells using fluorescent dyes (e.g., Calcein-AM/Propidium Iodide).

  • Assessment of Apoptosis (TUNEL Assay): Apoptosis is quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. This method detects DNA fragmentation, a hallmark of apoptosis. The percentage of TUNEL-positive cells is determined by fluorescence microscopy.

Discussion and Future Directions

The data presented in this guide highlight the promising neuroprotective effects of this compound, particularly in the context of ischemic stroke. Its efficacy in reducing infarct volume is comparable to, and in some cases potentially better than, established neuroprotective agents like NMDA receptor antagonists and antioxidants. The unique mechanism of action, centered on the sigma-1 receptor, offers a distinct therapeutic target with potential for pleiotropic effects beyond direct neuroprotection, including modulation of neuroinflammation and enhancement of neuroplasticity.

  • Standardized Comparative Studies: Conducting well-controlled studies that directly compare the neuroprotective efficacy of this compound with other promising agents using standardized animal models and outcome measures.

  • Exploration of Combination Therapies: Investigating the potential synergistic effects of combining this compound with other neuroprotective agents that have complementary mechanisms of action.

  • Long-term Functional Outcomes: Assessing the long-term effects of this compound on functional recovery and cognitive deficits following ischemic injury.

  • Translational Studies: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human stroke patients.

References

A Comparative Guide to NMDA Receptor Antagonism: 4-Ppbp Maleate vs. Ifenprodil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two notable NMDA receptor antagonists, 4-Ppbp maleate and ifenprodil. Both compounds exhibit neuroprotective properties through their interaction with the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. However, they possess distinct pharmacological profiles, including differing potencies, selectivities, and mechanisms of action. This document aims to objectively present the available experimental data to aid in the selection and application of these molecules in neuroscience research and drug development.

Quantitative Comparison of Antagonist Properties

The following table summarizes the key quantitative parameters for this compound and ifenprodil based on available experimental data. It is important to note that these values are derived from different studies and experimental conditions may vary.

ParameterThis compoundIfenprodilReference
Primary Target(s) Sigma-1 Receptor (Agonist), NMDA Receptor (Antagonist)NMDA Receptor (Antagonist)[1][2][3]
NMDA Receptor Subtype Selectivity Selective for NR1a/2BHighly selective for GluN2B-containing receptors[1][3]
Mechanism of NMDA Receptor Antagonism Non-competitiveNon-competitive, binds to the GluN1/GluN2B interface
IC50 for NMDA Receptor Inhibition ~2 µM (for NR1a/2B expressed in Xenopus oocytes)~0.34 µM (for NR1A/NR2B receptors)

Mechanism of Action and Signaling Pathways

Both this compound and ifenprodil exert their effects by modulating the activity of the NMDA receptor, a ligand-gated ion channel that, when excessively activated, can lead to excitotoxicity and neuronal death. However, their mechanisms diverge significantly due to the dual activity of this compound.

Ifenprodil acts as a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2B subunit. It binds to a specific site at the interface of the GluN1 and GluN2B subunits, allosterically inhibiting channel opening and subsequent calcium influx. This targeted antagonism of GluN2B-containing receptors is believed to contribute to its neuroprotective effects with a potentially better side-effect profile compared to non-selective NMDA receptor blockers.

This compound , in addition to its role as a non-competitive antagonist of NR1a/2B NMDA receptors, is also a potent agonist of the sigma-1 receptor. This dual pharmacology complicates its mechanism of action. The neuroprotective effects of this compound are attributed to both its NMDA receptor antagonism and its activation of the sigma-1 receptor. A key downstream effect of this compound is the attenuation of neuronal nitric oxide synthase (nNOS) activity and the subsequent reduction of ischemia-evoked nitric oxide (NO) production, a critical mediator of neuronal damage.

The following diagrams illustrate the signaling pathways associated with NMDA receptor antagonism by these compounds.

NMDA_Receptor_Antagonism_Signaling cluster_ifenprodil Ifenprodil Pathway cluster_4ppbp This compound Pathway ifenprodil Ifenprodil nmda_r_ifen GluN2B-NMDA Receptor ifenprodil->nmda_r_ifen binds ca_influx_ifen ↓ Ca2+ Influx nmda_r_ifen->ca_influx_ifen inhibits excitotoxicity_ifen ↓ Excitotoxicity ca_influx_ifen->excitotoxicity_ifen neuroprotection_ifen Neuroprotection excitotoxicity_ifen->neuroprotection_ifen ppbp This compound sigma1_r Sigma-1 Receptor ppbp->sigma1_r activates nmda_r_ppbp NR1a/2B-NMDA Receptor ppbp->nmda_r_ppbp binds nNOS nNOS Activity sigma1_r->nNOS modulates ca_influx_ppbp ↓ Ca2+ Influx nmda_r_ppbp->ca_influx_ppbp inhibits no_production ↓ NO Production nNOS->no_production neuroprotection_ppbp Neuroprotection no_production->neuroprotection_ppbp excitotoxicity_ppbp ↓ Excitotoxicity ca_influx_ppbp->excitotoxicity_ppbp excitotoxicity_ppbp->neuroprotection_ppbp

Signaling pathways of Ifenprodil and this compound.

Experimental Protocols

The characterization of NMDA receptor antagonists often involves electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method using Xenopus oocytes expressing specific NMDA receptor subunits. This allows for the precise measurement of ion channel activity in a controlled environment.

General Experimental Protocol for Assessing NMDA Receptor Antagonism in Xenopus Oocytes:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • Apply a solution containing NMDA and glycine to activate the NMDA receptors and record the baseline current.

    • Co-apply the antagonist (ifenprodil or this compound) at varying concentrations with the agonists.

    • Record the resulting current inhibition.

    • Wash out the antagonist to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition for each antagonist concentration.

    • Plot the concentration-response curve and fit the data to a logistic equation to determine the IC50 value.

The following diagram illustrates a generalized workflow for such an experiment.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte_harvest Oocyte Harvesting cRNA_injection cRNA Injection (GluN1 + GluN2B) oocyte_harvest->cRNA_injection incubation Incubation (2-5 days) cRNA_injection->incubation tevc Two-Electrode Voltage Clamp agonist_app Agonist Application (NMDA + Glycine) tevc->agonist_app antagonist_app Antagonist Application (Test Compound) agonist_app->antagonist_app recording Current Recording antagonist_app->recording inhibition_calc Calculate % Inhibition curve_fit Concentration-Response Curve inhibition_calc->curve_fit ic50_det Determine IC50 curve_fit->ic50_det

Generalized workflow for NMDA receptor antagonist screening.

Logical Relationship in Neuroprotection

The neuroprotective effects of both compounds stem from their ability to mitigate the detrimental downstream consequences of excessive NMDA receptor activation. The logical flow from receptor antagonism to cellular protection is depicted below.

Neuroprotection_Logic start Excessive Glutamate nmda_activation NMDA Receptor Overactivation start->nmda_activation ca_overload Intracellular Ca2+ Overload nmda_activation->ca_overload downstream Activation of Destructive Enzymes (e.g., nNOS, Calpains) ca_overload->downstream oxidative_stress Oxidative/Nitrosative Stress downstream->oxidative_stress cell_death Neuronal Cell Death oxidative_stress->cell_death antagonist NMDA Antagonist (Ifenprodil or 4-Ppbp) block Blockade of NMDA Receptor antagonist->block block->nmda_activation neuroprotection Neuroprotection block->neuroprotection

Logical flow from NMDA receptor antagonism to neuroprotection.

Conclusion

Both this compound and ifenprodil are valuable tools for investigating the role of GluN2B-containing NMDA receptors in health and disease. Ifenprodil offers higher potency and selectivity for the NMDA receptor itself, making it a more specific tool for studying direct NMDA receptor antagonism. In contrast, this compound presents a more complex pharmacological profile with its dual action on sigma-1 and NMDA receptors. This dual activity may offer unique therapeutic potential, particularly in conditions where both pathways are implicated, but also necessitates more complex experimental designs to dissect the contribution of each target to the observed effects. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity.

References

Cross-Validation of 4-Ppbp Maleate and Other Sigma-1 Receptor Ligands' Activity in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the activity of 4-Ppbp maleate and other sigma-1 receptor (σ1R) ligands across various cell lines. While this compound is a well-documented neuroprotective agent, its potential as an anti-cancer agent remains largely unexplored. This document aims to bridge this gap by summarizing the known effects of σ1R modulation in cancer cells, presenting available data for other σ1R ligands as a benchmark, and providing detailed experimental protocols for the assessment of cellular viability.

Introduction to this compound and the Sigma-1 Receptor

4-Phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] The σ1R is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel activity, and cellular stress responses. In the context of cancer, σ1R is frequently overexpressed in a variety of tumor types, including breast, lung, prostate, and colon cancers, and has been implicated in promoting cancer cell survival and proliferation. This overexpression makes the σ1R a promising target for novel anti-cancer therapies.

While the neuroprotective effects of this compound are well-established, this guide will focus on the broader implications of σ1R agonism and antagonism in cancer cell lines, using data from other known ligands to infer the potential activity of this compound and to underscore the need for direct experimental validation.

Comparative Analysis of Sigma-1 Receptor Ligand Activity

Due to the limited availability of public data on the direct anti-cancer activity of this compound, this section presents a comparative summary of the effects of other well-characterized σ1R ligands in various cancer cell lines. This data provides a framework for understanding how σ1R modulation can impact cancer cell viability and can serve as a basis for designing future studies involving this compound.

LigandTypeCell Line(s)Observed EffectIC50/EC50Reference(s)
(+)-Pentazocine AgonistC6 gliomaCytotoxicity at high concentrationsEC50: 710 µM[2]
Uveal melanomaIncreased cell proliferation at low concentrations, reduced colony formation at 25 µMNot reported[3]
MCF7σ1, SK-N-SHIncreased store-operated Ca2+ entryNot applicable[4]
PRE-084 Agonist661W (photoreceptor cell line)Positive modulation of Nrf2 and downstream antioxidant genesNot applicable[5]
(+)-SKF10047 AgonistA549 (lung carcinoma), MCF7 (breast cancer)Increased mitochondrial bioenergetics, decreased reliance on aerobic glycolysisNot reported
Haloperidol AntagonistC6 gliomaCytotoxicityEC50: 58 µM
Uveal melanomaInhibition of cancer growthNot reported
Rimcazole AntagonistC6 gliomaCytotoxicityEC50: 31 µM
AC915 AntagonistC6 gliomaCytotoxicity at high concentrationsEC50: 819 µM

Note: The presented IC50/EC50 values should be interpreted with caution as they are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay used.

Signaling Pathways of Sigma-1 Receptor Modulation

The following diagrams illustrate the key signaling pathways influenced by σ1R ligands.

sigma1_receptor_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_downstream Downstream Effects s1r Sigma-1 Receptor ip3r IP3R s1r->ip3r Modulates bip BiP s1r->bip Binds (inactive) ca_mito Mitochondrial Ca2+ uptake s1r->ca_mito Regulates bcl2 Bcl-2 s1r->bcl2 Upregulates proliferation Cell Proliferation s1r->proliferation apoptosis Apoptosis s1r->apoptosis metabolism Cellular Metabolism s1r->metabolism ip3r->ca_mito ros ROS Production ca_mito->ros atp ATP Production ca_mito->atp ros->apoptosis Induces atp->proliferation atp->metabolism bcl2->ros Inhibits bcl2->apoptosis Inhibits agonist Sigma-1 Agonist (e.g., this compound) agonist->s1r Activates stress Cellular Stress stress->s1r Activates antagonist Sigma-1 Antagonist antagonist->s1r Inhibits experimental_workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding incubation_adhesion Incubate for 24h for cell adhesion cell_seeding->incubation_adhesion compound_treatment Treat cells with varying concentrations of test compound incubation_adhesion->compound_treatment incubation_treatment Incubate for 24-72h compound_treatment->incubation_treatment assay Perform Cell Viability/Cytotoxicity Assay incubation_treatment->assay mtt_assay MTT Assay assay->mtt_assay nr_assay Neutral Red Uptake Assay assay->nr_assay cv_assay Crystal Violet Assay assay->cv_assay read_plate Read absorbance on a microplate reader mtt_assay->read_plate nr_assay->read_plate cv_assay->read_plate data_analysis Analyze data and determine IC50 values read_plate->data_analysis end End data_analysis->end

References

Independent Verification of 4-Ppbp Maleate Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 4-phenyl-1-(4-phenylbutyl)piperidine (4-Ppbp) maleate for its primary targets, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, relative to other common sigma receptor ligands. The information presented is collated from publicly available experimental data to assist researchers in evaluating 4-Ppbp maleate for their specific applications.

Comparative Binding Affinity of Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki) of 4-Ppbp and a selection of alternative sigma receptor ligands. A lower Ki value indicates a higher binding affinity. It is important to note that while 4-Ppbp is widely cited as a potent and selective σ₁ receptor agonist, specific Ki values were not consistently available in the reviewed literature.

CompoundSigma-1 (σ₁) Receptor Ki (nM)Sigma-2 (σ₂) Receptor Ki (nM)Selectivity (σ₂ Ki / σ₁ Ki)Reference
4-Ppbp Not explicitly stated, described as "potent" and "highly specific" agonist[1][2][3]Not explicitly statedNot explicitly stated
(+)-Pentazocine~3>1000>333[4]
Haloperidol3.24.31.3
1,3-di-o-tolyl-guanidine (DTG)35.539.91.1
SA4503 (Cutamesine)4.663.113.7
FE-SA45038.0113.214.1
4-IBP1.725.214.8[5]
PB28High affinity for σ₂High affinitySelective for σ₂
Rimcazole--σ₂ antagonist

Experimental Protocols for Sigma Receptor Binding Assays

The determination of binding affinities for sigma receptors is typically performed using competitive radioligand binding assays. These assays measure the ability of a test compound, such as this compound, to displace a radiolabeled ligand that has a known high affinity for the target receptor.

Sigma-1 Receptor Binding Assay

This protocol is adapted from established methodologies for determining the binding affinity of a test compound for the σ₁ receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding control: Haloperidol (10 µM)

  • Tissue Source: Guinea pig brain or liver membranes, or cells expressing recombinant σ₁ receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compound: this compound and other comparison ligands at varying concentrations.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare σ₁ Receptor-Rich Membranes incubation Incubate Membranes, Radioligand, and Test Compound (or buffer for total binding, or Haloperidol for non-specific binding) prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compounds prep_ligands->incubation prep_radio Prepare Radioligand ([³H]-(+)-pentazocine) prep_radio->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration counting Scintillation Counting (quantifies bound radioactivity) filtration->counting analysis Calculate Specific Binding and Determine IC₅₀ and Ki values counting->analysis

Caption: Workflow for Sigma-1 Receptor Competitive Binding Assay.

Procedure:

  • Membrane Preparation: Homogenize tissue rich in σ₁ receptors (e.g., guinea pig liver) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to each well and incubate to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of excess haloperidol) from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Sigma-2 Receptor Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound at the σ₂ receptor, which has been identified as Transmembrane Protein 97 (TMEM97).

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine)

  • Masking Ligand: (+)-Pentazocine (to saturate σ₁ receptors)

  • Non-specific binding control: Haloperidol or unlabeled DTG (10 µM)

  • Tissue Source: Rat liver membranes or cells expressing recombinant σ₂/TMEM97 receptors.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compound: this compound and other comparison ligands at varying concentrations.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare σ₂ Receptor-Rich Membranes incubation Incubate Membranes, Radioligand, Masking Ligand, and Test Compound (or buffer for total binding, or Haloperidol for non-specific binding) prep_membranes->incubation prep_ligands Prepare Serial Dilutions of Test Compounds prep_ligands->incubation prep_radio Prepare Radioligand ([³H]-DTG) prep_radio->incubation prep_mask Prepare Masking Ligand ((+)-Pentazocine) prep_mask->incubation filtration Rapid Filtration (separates bound from free radioligand) incubation->filtration counting Scintillation Counting (quantifies bound radioactivity) filtration->counting analysis Calculate Specific Binding and Determine IC₅₀ and Ki values counting->analysis

Caption: Workflow for Sigma-2 Receptor Competitive Binding Assay.

Procedure:

  • Membrane Preparation: Similar to the σ₁ assay, prepare membranes from a tissue source rich in σ₂ receptors, such as rat liver.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-DTG, a concentration of (+)-pentazocine sufficient to saturate σ₁ receptors, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation and incubate to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well and wash with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters.

  • Data Analysis: Calculate specific binding to σ₂ receptors and determine the IC₅₀ and Ki values for the test compound.

Signaling Pathways

4-Ppbp is known to exert its neuroprotective effects through the modulation of specific signaling pathways upon binding to the σ₁ receptor. The general signaling cascades for both sigma receptor subtypes are also outlined below.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. Upon agonist binding, it can translocate and interact with a variety of downstream effectors.

G cluster_membrane Endoplasmic Reticulum cluster_downstream Downstream Effects sigma1 σ₁ Receptor bip BiP/GRP78 sigma1->bip Inactive State ion_channels Modulation of Ion Channels (e.g., K⁺, Ca²⁺) sigma1->ion_channels nmda NMDA Receptor Modulation sigma1->nmda erk ERK1/2 Activation sigma1->erk ligand 4-Ppbp (Agonist) ligand->sigma1 Binding & Activation nNOS nNOS Inhibition nmda->nNOS neuroprotection Neuroprotection erk->neuroprotection Contributes to nNOS->neuroprotection Contributes to

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Activation of the σ₁ receptor by agonists like 4-Ppbp leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ₁ receptor then modulates the activity of various ion channels and receptors. Specifically for 4-Ppbp, this activation has been shown to inhibit neuronal nitric oxide synthase (nNOS) and activate the ERK1/2 signaling pathway, both of which contribute to its neuroprotective effects.

Sigma-2 (σ₂) / TMEM97 Receptor Signaling

The σ₂ receptor, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation. It can form complexes with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), to regulate cellular processes.

G cluster_membrane Endoplasmic Reticulum / Plasma Membrane cluster_downstream Downstream Effects sigma2 σ₂/TMEM97 pgrmc1 PGRMC1 sigma2->pgrmc1 Complex Formation ldlr LDLR sigma2->ldlr Complex Formation cholesterol Cholesterol Homeostasis (via NPC1 regulation) sigma2->cholesterol proliferation Cell Proliferation (via EGFR pathway) sigma2->proliferation apoptosis Apoptosis (in cancer cells) sigma2->apoptosis ligand σ₂ Ligand ligand->sigma2 Binding

Caption: Simplified Sigma-2/TMEM97 Receptor Signaling Pathway.

Ligand binding to the σ₂/TMEM97 receptor can influence cholesterol transport and modulate signaling pathways related to cell growth and survival, such as the epidermal growth factor receptor (EGFR) pathway. In the context of cancer, σ₂ receptor agonists have been shown to induce apoptosis.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Ppbp Maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 4-Ppbp maleate, a selective sigma-1 receptor agonist. The content focuses on its therapeutic potential in two key areas: tendon regeneration, often in combination with the muscarinic acetylcholine receptor agonist Oxotremorine M (Oxo-M), and neuroprotection against excitotoxic injury.

Executive Summary

4-Phenyl-1-(4-phenylbutyl)piperidine maleate (this compound) has demonstrated significant therapeutic promise in preclinical studies. In the realm of regenerative medicine, its synergistic action with Oxotremorine M promotes tenogenic differentiation and enhances tendon healing. As a neuroprotective agent, this compound mitigates neuronal cell death induced by excitotoxicity. This guide synthesizes the available experimental data to provide a clear comparison of its efficacy in both cellular and whole-organism models, details the experimental methodologies employed, and visualizes the underlying signaling pathways.

Tendon Regeneration: A Synergistic Approach

In the context of tendon repair, this compound is most notably studied in conjunction with Oxotremorine M. This combination has been shown to synergistically stimulate endogenous tendon stem/progenitor cells (TSCs), leading to improved healing outcomes.

In Vitro Efficacy

The combination of this compound and Oxo-M has been shown to significantly increase the expression of key tendon-related genes in TSCs.[1] A one-week treatment with 10 µM 4-Ppbp and 1 mM Oxo-M resulted in a 6- to 36-fold increase in the expression of genes such as Collagen Type I (COL-I), Collagen Type III (COL-III), Tenascin-C (Tn-C), Vimentin (VIM), Tenomodulin (TnmD), and Scleraxis (Scx).[1]

Gene MarkerFold Increase (4-Ppbp + Oxo-M)Treatment ConditionReference
COL-I~8-38 fold10 µM 4-Ppbp + 1 mM Oxo-M, 1 week[1]
COL-III~8-38 fold10 µM 4-Ppbp + 1 mM Oxo-M, 1 week[1]
Tn-C~8-38 fold10 µM 4-Ppbp + 1 mM Oxo-M, 1 week[1]
VIM~8-38 fold10 µM 4-Ppbp + 1 mM Oxo-M, 1 week
TnmD~8-38 fold10 µM 4-Ppbp + 1 mM Oxo-M, 1 week
Scx~8-38 fold10 µM 4-Ppbp + 1 mM Oxo-M, 1 week
In Vivo Efficacy

In vivo studies utilizing a rat patellar tendon transection model have demonstrated that the delivery of this compound and Oxo-M significantly enhances tendon healing and functional restoration. Treatment with this combination resulted in a more native-like tendon structure with reorganized collagen fibers compared to untreated controls, which formed scar-like tissue. While initial studies with fibrin gel delivery showed functional restoration to approximately 83.4% of native tendons, the use of multidomain peptide (MDP) hydrogels for sustained release further improved healing outcomes.

ParameterOutcome with 4-Ppbp + Oxo-MAnimal ModelDelivery VehicleReference
Tendon Structure Native-like, reorganized collagen fibersRat patellar tendon transectionFibrin gel, MDP hydrogel
Functional Restoration ~83.4% of native tendonRat patellar tendon transectionFibrin gel
Collagen Alignment Superior with MDP hydrogel deliveryRat patellar tendon transectionMDP hydrogel vs. Fibrin gel
Comparison with Other Therapeutic Alternatives for Tendon Repair

The combination of this compound and Oxo-M presents a novel small molecule-based approach to tendon regeneration. Other experimental therapies for tendon repair include:

  • Growth Factors: Connective Tissue Growth Factor (CTGF) has been shown to stimulate TSCs. The efficacy of the 4-Ppbp and Oxo-M combination on gene expression is reported to be on par with CTGF.

  • Stem Cell Therapy: Mesenchymal stem cells (MSCs) derived from bone marrow or adipose tissue are being investigated for their potential to differentiate into tenocytes and promote healing.

  • Platelet-Rich Plasma (PRP): PRP is used to deliver a high concentration of growth factors to the injury site.

  • Biomaterials and Scaffolds: Natural and synthetic scaffolds are used to provide structural support and guide tissue regeneration.

The 4-Ppbp and Oxo-M combination offers the advantage of being a cell-free, "off-the-shelf" therapy that can be delivered via injectable hydrogels for sustained release, potentially reducing the complexity and cost associated with cell-based therapies.

Experimental Protocols
  • Cell Culture: Rat TSCs are cultured in a standard growth medium.

  • Treatment: Cells are treated with 10 µM this compound and 1 mM Oxotremorine M for 7 days.

  • Analysis: Gene expression of tendon-related markers (COL-I, COL-III, Tn-C, VIM, TnmD, Scx) is quantified using real-time polymerase chain reaction (RT-PCR).

  • Animal Model: A full-thickness transverse incision is made in the patellar tendon of adult rats.

  • Treatment: A delivery vehicle (e.g., fibrin gel or MDP hydrogel) containing this compound and Oxotremorine M is applied to the transection site.

  • Evaluation: After a set period (e.g., 2 weeks), tendon healing is assessed through histological analysis (H&E and Masson's Trichrome staining), immunofluorescence for tendon markers, and biomechanical testing to determine functional recovery.

Signaling Pathway for Tendon Regeneration

The pro-tenogenic effects of the this compound and Oxotremorine M combination are mediated through the activation of distinct but convergent signaling pathways. 4-Ppbp acts as a sigma-1 receptor (σ1R) agonist, while Oxo-M activates muscarinic acetylcholine receptors (AChRs). This dual activation is believed to synergistically lead to the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK1/2), key regulators of cell proliferation and differentiation, ultimately promoting the expression of tenogenic genes.

G Signaling Pathway of this compound and Oxo-M in Tendon Regeneration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Ppbp 4-Ppbp s1R σ1 Receptor 4-Ppbp->s1R binds Oxo-M Oxo-M mAChR mACh Receptor Oxo-M->mAChR binds FAK FAK s1R->FAK mAChR->FAK pFAK p-FAK FAK->pFAK phosphorylation ERK ERK1/2 pERK p-ERK1/2 ERK->pERK phosphorylation pFAK->ERK Tenogenic_Genes Tenogenic Gene Expression (COL-I, Scx, etc.) pERK->Tenogenic_Genes activates

Combined signaling of 4-Ppbp and Oxo-M.

Neuroprotection: Combating Excitotoxicity

This compound, as a selective sigma-1 receptor agonist, has shown significant neuroprotective effects in models of excitotoxic brain injury.

In Vitro Efficacy

In primary hippocampal neurons, pre-treatment with this compound significantly reduces neuronal cell death induced by glutamate exposure. This neuroprotective effect is associated with the stabilization of the mitochondrial membrane potential. Studies have shown that 4-Ppbp can cause the phosphorylation of ERK1/2, and this effect is linked to its neuroprotective action. While specific concentration-dependent cell death reduction percentages are not consistently reported across studies, the qualitative evidence for its protective effects is strong.

In Vivo Efficacy

In a neonatal mouse model of excitotoxic brain injury induced by intracortical injection of ibotenate, a single intraperitoneal injection of this compound one hour after the insult significantly reduced microglial activation and the size of the resulting lesion in both cortical gray and white matter.

ParameterOutcome with 4-PpbpAnimal ModelReference
Microglial Activation Significantly reducedNeonatal mouse excitotoxic brain injury
Lesion Size Significantly reduced in gray and white matterNeonatal mouse excitotoxic brain injury
Comparison with Other Neuroprotective Agents

The neuroprotective effects of this compound are attributed to its agonistic activity at the sigma-1 receptor. Other sigma-1 receptor agonists, such as PRE-084, have also been shown to be neuroprotective. However, one study indicated that while both 4-Ppbp and PRE-084 induced ERK1/2 phosphorylation, only 4-Ppbp conferred neuroprotection against glucose deprivation, suggesting different downstream mechanisms or potencies. Other classes of neuroprotective agents being investigated for excitotoxicity include NMDA receptor antagonists (e.g., MK-801) and AMPA receptor antagonists (e.g., NBQX). The advantage of targeting the sigma-1 receptor is its role as a chaperone protein at the endoplasmic reticulum-mitochondria interface, allowing it to modulate multiple downstream pathways involved in cell survival, including calcium homeostasis and oxidative stress, potentially offering a broader therapeutic window compared to direct receptor antagonists.

Experimental Protocols
  • Cell Culture: Primary hippocampal neurons are cultured from embryonic rodents.

  • Treatment: Neurons are pre-treated with varying concentrations of this compound for a specified time.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium to induce neuronal cell death.

  • Analysis: Cell viability is assessed using assays such as Propidium Iodide (PI) and Calcein AM staining or MTT assay. Mitochondrial membrane potential can be measured using fluorescent dyes like TMRM.

  • Animal Model: On a specific postnatal day (e.g., P5), mouse pups are anesthetized.

  • Induction of Injury: The glutamatergic agonist ibotenate is injected intracerebrally into the sensorimotor cortex.

  • Treatment: this compound is administered systemically (e.g., intraperitoneal injection) at a specific time point relative to the injury.

  • Evaluation: At a later time point, brain tissue is collected and analyzed for lesion size (e.g., using cresyl violet staining), and markers of neuroinflammation (e.g., Iba1 for microglia) are assessed by immunohistochemistry.

Signaling Pathway for Neuroprotection

This compound exerts its neuroprotective effects primarily through the activation of the sigma-1 receptor. This receptor, located at the mitochondria-associated endoplasmic reticulum membrane, acts as a molecular chaperone. Upon activation by 4-Ppbp, it can translocate and interact with various ion channels and signaling proteins. A key mechanism involves the modulation of calcium homeostasis, preventing the mitochondrial calcium overload that is a hallmark of excitotoxicity. Additionally, activation of the sigma-1 receptor can lead to the phosphorylation of ERK1/2, a kinase involved in pro-survival signaling pathways.

G Neuroprotective Signaling Pathway of this compound cluster_membrane Cellular Compartments cluster_cytoplasm Downstream Effects cluster_outcome Outcome 4-Ppbp 4-Ppbp s1R σ1 Receptor (ER-Mitochondria) 4-Ppbp->s1R activates Ca_homeostasis Ca2+ Homeostasis s1R->Ca_homeostasis stabilizes Mito_potential Mitochondrial Membrane Potential s1R->Mito_potential stabilizes ERK ERK1/2 s1R->ERK Neuroprotection Neuroprotection (Reduced Cell Death) Ca_homeostasis->Neuroprotection Mito_potential->Neuroprotection pERK p-ERK1/2 ERK->pERK phosphorylation pERK->Neuroprotection promotes survival

Neuroprotective signaling of this compound.

Conclusion

This compound demonstrates considerable promise as a therapeutic agent in both regenerative medicine and neuroprotection. Its efficacy, particularly when combined with Oxotremorine M for tendon repair, is supported by robust preclinical data. The ability to modulate fundamental cellular processes such as gene expression, differentiation, and survival through the sigma-1 receptor pathway underscores its potential for further development. This guide provides a foundational overview for researchers and drug development professionals to assess the current landscape of this compound research and to inform the design of future studies. Further investigation is warranted to explore its full clinical potential, including long-term safety and efficacy in larger animal models, and to optimize delivery strategies for targeted and sustained therapeutic effects.

References

A Comparative Guide to Neuroprotective Agents for Ischemia: 4-Ppbp Maleate vs. Edaravone and N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke remains a critical area of research. This guide provides a detailed comparison of 4-phenyl-1-(4-phenylbutyl) piperidine (4-Ppbp) maleate, a potent sigma-1 receptor ligand, with two other well-characterized neuroprotective agents: Edaravone, a free radical scavenger, and N-acetylcysteine (NAC), a glutathione precursor and antioxidant. This comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy in reducing ischemic damage, and the experimental protocols used to evaluate them.

At a Glance: Comparative Efficacy

The following table summarizes the key efficacy data for 4-Ppbp maleate, Edaravone, and N-acetylcysteine in preclinical models of focal cerebral ischemia. It is important to note that these data are compiled from separate studies, and direct head-to-head comparative studies are limited. Variations in experimental models, drug dosages, and administration timing should be considered when interpreting these results.

Neuroprotective AgentAnimal ModelIschemia/Reperfusion DurationKey Efficacy OutcomeResults
This compound Rat (Wistar)2h MCAO / 7d reperfusionCortical Infarct Volume↓ 40% vs. saline control[1]
Rat (Wistar)2h MCAO / 4d reperfusionCortical Infarct Volume↓ 66% vs. saline control (1-day treatment)[2]
Edaravone Rat (Sprague-Dawley)90min MCAO / 24h reperfusionInfarct VolumeSignificantly reduced vs. vehicle control[3]
RatTransient MCAOInfarct SizeSignificantly reduced vs. control[4]
N-acetylcysteine (NAC) Rat (Sprague-Dawley)45min MCAO / 24h reperfusionInfarct Volume↓ 49.7% vs. untreated control[5]
MousePhotochemically induced thrombosisInfarct VolumeSignificantly reduced vs. control

MCAO: Middle Cerebral Artery Occlusion

Delving Deeper: Mechanisms of Neuroprotection

The neuroprotective effects of these three agents are mediated through distinct signaling pathways, offering different therapeutic targets within the ischemic cascade.

This compound: Modulating the Sigma-1 Receptor

4-Ppbp is a potent ligand for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its neuroprotective mechanism is primarily linked to the modulation of neuronal nitric oxide synthase (nNOS) activity.

G cluster_ischemia Ischemic Cascade cluster_ppbp This compound Action Ischemia Ischemia NMDA_Receptor_Activation NMDA Receptor Activation Ischemia->NMDA_Receptor_Activation Ca_Influx Ca2+ Influx NMDA_Receptor_Activation->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production ↑ Nitric Oxide (NO) nNOS_Activation->NO_Production Neurotoxicity Excitotoxicity & Neuronal Death NO_Production->Neurotoxicity 4Ppbp This compound Sigma1R Sigma-1 Receptor 4Ppbp->Sigma1R binds nNOS_PSD95 nNOS-PSD95 Coupling Sigma1R->nNOS_PSD95 inhibits nNOS_PSD95->nNOS_Activation prevents

Signaling pathway of this compound in ischemia.

Studies have shown that 4-Ppbp attenuates the coupling of nNOS with postsynaptic density protein 95 (PSD-95), a key interaction for nNOS activation following NMDA receptor-mediated calcium influx. By disrupting this interaction, 4-Ppbp reduces the excessive production of nitric oxide, a major contributor to excitotoxicity and neuronal damage in ischemia.

Edaravone: A Potent Scavenger of Free Radicals

Edaravone is a powerful antioxidant that effectively scavenges a variety of reactive oxygen species (ROS), including hydroxyl radicals and peroxynitrite. Its neuroprotective effects are attributed to the mitigation of oxidative stress, a central pathological event in ischemia-reperfusion injury.

G cluster_ischemia Ischemic Cascade cluster_edaravone Edaravone Action Ischemia_Reperfusion Ischemia/ Reperfusion ROS_Production ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Neuronal_Damage Neuronal Damage & Apoptosis Lipid_Peroxidation->Neuronal_Damage Edaravone Edaravone Edaravone->ROS_Production scavenges Nrf2 Nrf2 Edaravone->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->Oxidative_Stress reduces

Signaling pathway of Edaravone in ischemia.

Beyond direct radical scavenging, Edaravone has been shown to activate the Nrf2/HO-1 signaling pathway. Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Activation of this pathway enhances the endogenous antioxidant capacity of cells, providing further protection against ischemic injury.

N-acetylcysteine (NAC): Replenishing Cellular Antioxidant Defenses

N-acetylcysteine is a precursor to L-cysteine and subsequently glutathione (GSH), a critical intracellular antioxidant. Its neuroprotective mechanism hinges on replenishing depleted GSH stores and directly scavenging ROS.

G cluster_ischemia Ischemic Cascade cluster_nac N-acetylcysteine Action Ischemia_Reperfusion Ischemia/ Reperfusion ROS_Production ↑ Reactive Oxygen Species (ROS) Ischemia_Reperfusion->ROS_Production GSH_Depletion Glutathione (GSH) Depletion ROS_Production->GSH_Depletion ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Production->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS_Production scavenges NAC->ER_Stress inhibits GSH_Synthesis ↑ GSH Synthesis NAC->GSH_Synthesis DJ1 DJ-1 NAC->DJ1 promotes GSH_Synthesis->GSH_Depletion replenishes PTEN_Akt PTEN/Akt Pathway PTEN_Akt->Apoptosis inhibits DJ1->PTEN_Akt regulates

Signaling pathway of N-acetylcysteine in ischemia.

Furthermore, NAC has been shown to inhibit endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins that can trigger apoptosis. Recent studies also suggest that NAC may exert its protective effects by promoting the protective molecule DJ-1, which in turn regulates the PTEN/Akt signaling pathway, a crucial cascade for cell survival.

Experimental Methodologies: A Closer Look

The evaluation of these neuroprotective agents relies on standardized preclinical models and assessment techniques.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

A widely used experimental model to mimic focal cerebral ischemia in humans.

G Anesthesia Anesthetize Rat Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Carotid Arteries (Common, External, Internal) Incision->Expose_Arteries Ligate_Arteries Ligate External & Pterygopalatine Arteries Expose_Arteries->Ligate_Arteries Insert_Suture Insert Suture into Internal Carotid Artery Ligate_Arteries->Insert_Suture Advance_to_MCA Advance Suture to Occlude Middle Cerebral Artery (MCA) Insert_Suture->Advance_to_MCA Occlusion_Period Maintain Occlusion (e.g., 45-120 min) Advance_to_MCA->Occlusion_Period Reperfusion Withdraw Suture for Reperfusion Occlusion_Period->Reperfusion Closure Close Incision Reperfusion->Closure Recovery Post-operative Recovery & Monitoring Closure->Recovery

Workflow for the MCAO procedure in rats.

Protocol:

  • Anesthesia: The rat is anesthetized, typically with an inhalant anesthetic like isoflurane.

  • Surgical Preparation: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: The ECA and the pterygopalatine artery are carefully ligated.

  • Suture Insertion: A specialized monofilament suture is introduced into the ICA through a small incision in the ECA stump.

  • Occlusion: The suture is advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA), thereby inducing focal ischemia.

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 45 to 120 minutes), the suture is withdrawn to allow for reperfusion of the ischemic territory.

  • Closure and Recovery: The incision is closed, and the animal is allowed to recover with appropriate post-operative care.

Assessment of Infarct Volume: TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common and reliable method for visualizing and quantifying the extent of ischemic damage in brain tissue.

Protocol:

  • Brain Extraction: At a predetermined time point after ischemia/reperfusion, the animal is euthanized, and the brain is rapidly removed.

  • Sectioning: The brain is sectioned into coronal slices of uniform thickness (typically 2 mm).

  • Staining: The brain slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a short period (e.g., 15-30 minutes).

  • Mechanism: In viable tissue, mitochondrial dehydrogenases reduce TTC to a red formazan product. In the infarcted tissue, where these enzymes are inactive, the tissue remains unstained (white).

  • Quantification: The stained slices are imaged, and the area of infarction (white) and the total area of the hemisphere are measured for each slice. The infarct volume is then calculated by integrating the infarct areas across all slices.

Evaluation of Apoptosis: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Tissue Preparation: Brain tissue is fixed (e.g., with paraformaldehyde), and thin sections are prepared.

  • Permeabilization: The tissue sections are treated with a permeabilizing agent (e.g., proteinase K or Triton X-100) to allow the labeling reagents to access the cell nucleus.

  • Labeling Reaction: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescently labeled). TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Visualization: The labeled cells (TUNEL-positive) are visualized using fluorescence microscopy. The number of apoptotic cells can then be quantified in specific brain regions.

Conclusion

This compound, Edaravone, and N-acetylcysteine represent promising, yet distinct, approaches to neuroprotection in the context of ischemic stroke. This compound offers a targeted approach by modulating the sigma-1 receptor and downstream signaling pathways involved in excitotoxicity. Edaravone and NAC provide broader antioxidant effects, with Edaravone being a direct scavenger of free radicals and NAC acting to replenish the cell's own antioxidant defenses.

While the preclinical data for all three agents are encouraging, the lack of direct comparative studies makes it challenging to definitively rank their efficacy. Future research should focus on head-to-head comparisons in standardized ischemic models to better elucidate their relative therapeutic potential. Furthermore, exploring combination therapies that target multiple pathways in the ischemic cascade may offer a more effective strategy for stroke treatment. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers designing and interpreting such studies.

References

Comparative Analysis of 4-Ppbp Maleate in Experimental Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the statistical and experimental profile of 4-Ppbp maleate, a neuroprotective agent, in comparison to other relevant compounds.

This guide provides a detailed comparison of this compound with other neuroprotective agents, focusing on their efficacy in preclinical models of ischemic stroke. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in neuroprotective research.

Executive Summary

4-Phenyl-1-(4-phenylbutyl)piperidine maleate (this compound) is a potent and selective sigma-1 (σ1) receptor agonist and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, specifically targeting the NR1a/2B subtype.[1][2][3] Experimental data robustly demonstrates its neuroprotective effects in various in vitro and in vivo models of cerebral ischemia. This guide presents a comparative analysis of this compound against other σ1 receptor agonists—SA4503, TS-157, and fluvoxamine—and the NMDA receptor antagonist MK-801. The comparison is based on receptor binding affinities, in vivo efficacy in reducing infarct volume, and in vitro neuroprotective effects.

Comparative Data on Neuroprotective Agents

The following tables summarize the key quantitative data from various experimental studies, allowing for a direct comparison of this compound and its alternatives.

Compound Target(s) Receptor Binding Affinity In Vitro Efficacy In Vivo Efficacy (tMCAO Model)
This compound σ1 Receptor (Agonist), NR1a/2B NMDA Receptor (Antagonist)IC50 (NR1a/2B): 2 µM[2]Reduces glutamate-induced neuronal cell death. Elicits ERK1/2 phosphorylation in primary neurons.Rat: 1 µmol/kg/h IV for 1 day reduces cortical infarct volume by ~65% (from 29% to 10% of hemisphere). Cat: 0.1 µmol/kg/h IV reduces hemispheric injury volume by 45%; 1 µmol/kg/h IV reduces it by ~79% (from 29% to 6% of hemisphere).
SA4503 σ1 Receptor (Agonist)Ki (σ1): 4.6 nM; IC50 (σ1): 17.4 nMReduces glutamate-induced neurotoxicity in retinal neurons (0.1-100 µM). Protects cortical neurons from oxidative stress-induced cell death.Rat: 0.5 mg/kg did not show a significant reduction in infarct volume at 7 days post-MCAO.
TS-157 σ1 Receptor (Agonist)Not specifiedInduces neurite outgrowth in N1E-115 cells in a concentration-dependent manner (0.1–10 μM).Significantly accelerated the recovery of motor function in rats with tMCAO.
Fluvoxamine σ1 Receptor (Agonist), SSRIKi (σ1): < 100 nMConfers neuroprotection by inhibiting infiltration of peripheral leukocytes and M1 polarization of microglia/macrophages.Rat: 20 mg/kg given post-ischemia significantly reduces total and cortical infarct volume.
MK-801 NMDA Receptor (Antagonist)Not specifiedConfers neuroprotection against glutamate-induced excitotoxic injury.Rat: 0.5 mg/kg IV post-MCAO reduces cortical infarct volume by 52%.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental procedures are provided below to enhance understanding.

G Signaling Pathway of this compound in Neuroprotection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Ppbp_maleate This compound Sigma1_Receptor σ1 Receptor 4-Ppbp_maleate->Sigma1_Receptor Agonist NMDA_Receptor NMDA Receptor (NR1a/2B) 4-Ppbp_maleate->NMDA_Receptor Antagonist ERK1_2 ERK1/2 Sigma1_Receptor->ERK1_2 Activates nNOS nNOS NMDA_Receptor->nNOS Inhibits Activation CREB CREB ERK1_2->CREB Phosphorylates Bcl_2 Bcl-2 Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits NO_Production Nitric Oxide Production nNOS->NO_Production Reduces CREB->Bcl_2 Upregulates Gene_Expression Neuroprotective Gene Expression CREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Neuronal_Damage Neuronal Damage NO_Production->Neuronal_Damage Leads to

Caption: Signaling Pathway of this compound in Neuroprotection.

G Experimental Workflow for In Vivo Neuroprotection Assay (tMCAO) Animal_Model Rodent Model (e.g., Rat, Cat) tMCAO_Surgery Transient Middle Cerebral Artery Occlusion (tMCAO) Animal_Model->tMCAO_Surgery Drug_Administration Drug Administration (e.g., this compound IV infusion) tMCAO_Surgery->Drug_Administration Reperfusion Reperfusion Period Drug_Administration->Reperfusion Behavioral_Tests Neurological & Behavioral Assessment Reperfusion->Behavioral_Tests Sacrifice Euthanasia Behavioral_Tests->Sacrifice Brain_Extraction Brain Extraction and Slicing Sacrifice->Brain_Extraction TTC_Staining Triphenyltetrazolium Chloride (TTC) Staining Brain_Extraction->TTC_Staining Infarct_Analysis Infarct Volume Quantification TTC_Staining->Infarct_Analysis

Caption: Experimental Workflow for In Vivo Neuroprotection Assay (tMCAO).

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol is a standard method for inducing focal cerebral ischemia to model stroke in rodents.

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats (250-300g) are anesthetized with isoflurane or a similar anesthetic. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 60-120 minutes.

  • Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the MCA territory.

  • Post-operative Care: The incision is closed, and the animal is allowed to recover. Post-operative analgesia is provided as required.

Triphenyltetrazolium Chloride (TTC) Staining for Infarct Volume Assessment

TTC staining is used to differentiate between viable and infarcted brain tissue.

  • Brain Preparation: Following the desired reperfusion period, the animal is euthanized, and the brain is rapidly removed and placed in cold saline.

  • Slicing: The brain is sliced into 2 mm coronal sections using a brain matrix.

  • Staining: The slices are incubated in a 2% solution of TTC in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.

  • Analysis: Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while infarcted tissue remains white. The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

This in vitro assay assesses the neuroprotective effects of a compound against glutamate-induced neuronal death.

  • Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Treatment: Neurons are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-24 hours).

  • Glutamate Exposure: Glutamate is added to the culture medium at a concentration known to induce excitotoxicity (e.g., 50-100 µM) for a defined period (e.g., 15-30 minutes).

  • Viability Assessment: After a recovery period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting live/dead cells using fluorescent dyes (e.g., calcein-AM/propidium iodide). A higher percentage of viable cells in the treated group compared to the glutamate-only control indicates a neuroprotective effect.

Conclusion

The collective experimental data indicates that this compound is a promising neuroprotective agent with a dual mechanism of action involving both σ1 receptor agonism and NMDA receptor antagonism. Its efficacy in reducing infarct volume in animal models of stroke is well-documented. When compared to other σ1 receptor agonists, this compound demonstrates a distinct profile, though direct comparative studies are limited. The NMDA receptor antagonist MK-801 also shows significant neuroprotection, highlighting the importance of targeting excitotoxicity in ischemic injury. Further research is warranted to fully elucidate the comparative efficacy and therapeutic potential of this compound in the context of clinical stroke treatment.

References

Safety Operating Guide

Proper Disposal of 4-Ppbp Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for 4-Ppbp maleate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is therefore critical to mitigate potential hazards to both human health and the environment.

Key Chemical and Physical Properties

A summary of the relevant properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 201216-39-9[1][2][3][4]
Molecular Formula C21H27N.C4H4O4
Molecular Weight 409.52 g/mol
Solubility Soluble to 25 mM in ethanol and DMSO
Storage Store at room temperature or in a cool, well-ventilated area in a tightly sealed container. For long-term storage, -20°C for up to 2 years (powder) or -80°C for up to 6 months (in DMSO) is recommended.

Experimental Protocols: Disposal Procedures

The following step-by-step procedures should be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure that appropriate personal protective equipment is worn, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Disposal of Solid this compound:

  • Step 1: Collect waste this compound powder in a clearly labeled, sealed container.

  • Step 2: The container should be designated for "Hazardous Chemical Waste" and should include the full chemical name: "this compound."

  • Step 3: Dispose of the container through an approved waste disposal plant. Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of solid this compound in regular trash.

3. Disposal of this compound Solutions:

  • Step 1: Collect solutions containing this compound in a sealed, leak-proof container.

  • Step 2: The container must be clearly labeled as "Hazardous Waste," listing "this compound" and the solvent used (e.g., "this compound in DMSO").

  • Step 3: Due to its high toxicity to aquatic life, do not pour this compound solutions down the drain.

  • Step 4: Arrange for the disposal of the waste solution through an approved hazardous waste disposal service, in accordance with federal, state, and local regulations.

4. Decontamination of Labware:

  • Step 1: Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated.

  • Step 2: Rinse the contaminated items with a suitable solvent (e.g., ethanol) to remove residual compound.

  • Step 3: Collect the rinse solvent as hazardous waste and dispose of it according to the procedures for this compound solutions.

  • Step 4: After the initial rinse, wash the labware with soap and water.

5. Spill Management: In the event of a spill, follow these procedures:

  • Step 1: Evacuate the immediate area if the spill is large or if there is a risk of inhalation.

  • Step 2: Wear appropriate PPE before attempting to clean the spill.

  • Step 3: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

  • Step 4: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Step 5: Place the absorbent material into a sealed container for hazardous waste disposal.

  • Step 6: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid (Powder) waste_type->solid_waste Solid liquid_waste Liquid (Solution) waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware/PPE waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid decontaminate Decontaminate Labware (Collect Rinse) contaminated_materials->decontaminate dispose_hazardous Dispose via Approved Hazardous Waste Vendor collect_solid->dispose_hazardous collect_liquid->dispose_hazardous decontaminate->collect_liquid end Disposal Complete dispose_hazardous->end

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 4-Ppbp maleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-Ppbp maleate, a potent sigma-1 receptor ligand and agonist. Adherence to these procedures is essential to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects [1]. A thorough risk assessment should be conducted before handling. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashes.Protects eyes from dust particles and accidental splashes of solutions containing this compound.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged contact or handling larger quantities, consider double-gloving or using thicker chemical-resistant gloves.Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.
Body Protection A knee-length laboratory coat made of a polyester-cotton blend or a similar protective material.[2][3] Ensure cuffs are snug.Protects skin and personal clothing from contamination.
Respiratory Protection For weighing or procedures that may generate dust, a NIOSH-approved N95 or higher particulate respirator is required.[4]Prevents inhalation of airborne powder, which is harmful if ingested.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area (e.g., fume hood) prep_ppe->prep_area prep_materials Gather all necessary equipment and reagents prep_area->prep_materials weigh Weigh this compound in a fume hood or ventilated enclosure prep_materials->weigh dissolve Dissolve in an appropriate solvent weigh->dissolve handle Perform experimental procedures dissolve->handle decontaminate Decontaminate work surfaces and equipment handle->decontaminate dispose_solid Dispose of solid waste in a designated hazardous waste container decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in a designated hazardous waste container decontaminate->dispose_liquid remove_ppe Doff PPE in the correct order dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in a designated hazardous liquid waste container is_liquid->liquid_waste Yes is_container Is it an empty container? is_liquid->is_container No (Solid) solid_waste Place in a designated hazardous solid waste container is_container->solid_waste No rinse Triple-rinse with appropriate solvent is_container->rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional guidelines collect_rinsate->dispose_container

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.